molecular formula C5H10O6 B3428054 Ribonic acid CAS No. 642-98-8

Ribonic acid

Cat. No.: B3428054
CAS No.: 642-98-8
M. Wt: 166.13 g/mol
InChI Key: QXKAIJAYHKCRRA-BXXZVTAOSA-N
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Description

D-ribonic acid is the D-enantiomer ribonic acid. It has a role as a Daphnia magna metabolite. It is a conjugate acid of a D-ribonate. It is an enantiomer of a L-ribonic acid.
D-ribonic acid has been reported in Daphnia pulex, Aloe africana, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/t2-,3-,4-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKAIJAYHKCRRA-BXXZVTAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021863
Record name Ribonic acid
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Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ribonic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17812-24-7, 642-98-8
Record name Ribonic acid
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Record name D-Ribonic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ribonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Chemical and physical properties of L-ribonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribonic acid is a pentonic acid, a sugar acid derived from the oxidation of the aldopentose L-ribose. As a chiral molecule, it and its enantiomer, D-ribonic acid, play roles in various biological systems. This technical guide provides a detailed overview of the known chemical and physical properties of L-ribonic acid, outlines general experimental protocols for its synthesis and analysis, and explores its metabolic context. The information is presented to support further research and development activities involving this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of L-ribonic acid are summarized below. It is important to note that while some data is derived from experimental observations, other values are based on computational predictions and should be considered as such.

General Properties

L-ribonic acid is the L-enantiomer of ribonic acid. The "L" designation refers to its stereochemical relationship to L-glyceraldehyde. The "(+)" notation, often used in its naming as L-(+)-ribonic acid, indicates that it is dextrorotary, meaning it rotates plane-polarized light in a clockwise direction.[1][2]

PropertyValueSource
IUPAC Name (2S,3S,4S)-2,3,4,5-Tetrahydroxypentanoic acid[3]
Molecular Formula C₅H₁₀O₆[4]
CAS Number 710941-59-6[4]
ChEBI ID CHEBI:87765[3]
Physicochemical Data

The following table presents key physicochemical data for L-ribonic acid. Where specific experimental data for the L-isomer is unavailable, predicted values or data for the closely related D-isomer are provided for reference.

PropertyValueNotesSource
Molecular Weight 166.13 g/mol [4]
Melting Point Not availableData for D-ribonic acid is also not readily available.
Boiling Point 584.0 ± 50.0 °CPredicted
Solubility Soluble in waterAldonic acids are generally water-soluble solids.[5]
pKa ~3.38 - 3.8Predicted for this compound.
Optical Rotation Dextrorotary (+)Specific rotation value not found in the literature.[1][2]

Experimental Protocols

Detailed, validated experimental protocols specifically for L-ribonic acid are not widely available in the public domain. However, based on established methods for the synthesis, purification, and analysis of aldonic acids, a general workflow can be proposed.

Synthesis of L-Ribonic Acid

A common method for the synthesis of aldonic acids is the oxidation of the corresponding aldose.[5] For L-ribonic acid, this would involve the oxidation of L-ribose.

Reaction: Oxidation of L-ribose to L-ribonic acid.

Reagents and Solvents:

  • L-ribose

  • Oxidizing agent (e.g., bromine water, nitric acid, or enzymatic catalysts)[5]

  • Buffering agents (e.g., barium or calcium benzoate (B1203000) to maintain low acidity)[6]

  • Solvents for reaction and purification (e.g., water, ethanol)

General Procedure:

  • Dissolution: Dissolve L-ribose in water.

  • Buffering: Add a suitable buffering salt to the solution to control the pH during oxidation.[6]

  • Oxidation: Slowly add the oxidizing agent to the cooled reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench any remaining oxidizing agent.

  • Isolation: The product, often as a salt (e.g., calcium gluconate in the case of glucose oxidation), can be precipitated and collected by filtration.[6]

  • Acidification: The free acid can be obtained by treating the salt with a strong acid, followed by removal of the resulting inorganic salt.

Purification

Purification of the synthesized L-ribonic acid is crucial to remove unreacted starting materials, byproducts, and salts.

Methods:

  • Crystallization: Recrystallization from a suitable solvent system (e.g., water/ethanol) is a common method for purifying sugar acids.[7] Seeding with a small crystal of the pure compound may be necessary to induce crystallization.[8]

  • Chromatography: Ion-exchange chromatography can be effective for separating the acidic product from neutral sugars and other impurities.[9]

Analysis

The identity and purity of the synthesized L-ribonic acid can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis of organic acids.[10][11][12][13]

    • Column: A reverse-phase C18 column or a specialized organic acid analysis column can be used.

    • Mobile Phase: An acidic aqueous buffer (e.g., dilute phosphoric or sulfuric acid) is typically employed.[12][13]

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or refractive index (RI) detection can be used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of carbohydrates and their derivatives.[14][15][16][17][18] The spectra would confirm the presence of the carboxylic acid group and the stereochemistry of the chiral centers.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of L-ribonic acid and to aid in its structural characterization through fragmentation analysis.[19][20][21] Derivatization, such as trimethylsilylation, is often employed to increase the volatility of sugar acids for gas chromatography-mass spectrometry (GC-MS) analysis.[9][19]

Visualizations

General Experimental Workflow for L-Ribonic Acid

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of L-ribonic acid based on standard organic chemistry techniques for aldonic acids.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 L-Ribose Solution (in water with buffer) s2 Oxidation (e.g., with Bromine water) s1->s2 s3 Quenching & Isolation (Precipitation of L-Ribonate salt) s2->s3 p1 Acidification (to free L-Ribonic Acid) s3->p1 Crude Product p2 Crystallization or Ion-Exchange Chromatography p1->p2 a1 HPLC p2->a1 Purified Product a2 NMR Spectroscopy p2->a2 a3 Mass Spectrometry p2->a3 metabolic_context L_Ribose L-Ribose L_Ribonic_Acid L-Ribonic Acid L_Ribose->L_Ribonic_Acid Oxidation Other_Metabolic_Pathways Other Metabolic Pathways L_Ribonic_Acid->Other_Metabolic_Pathways Further Metabolism (Hypothetical) Pentose_Phosphate_Pathway Pentose Phosphate Pathway Intermediates Pentose_Phosphate_Pathway->L_Ribose Isomerization/ Epimerization Amino_Acid_Metabolism Amino Acid Metabolism Pentose_Phosphate_Pathway->Amino_Acid_Metabolism

References

An In-depth Technical Guide to the Structure and Stereochemistry of Ribonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and stereochemical properties of ribonic acid. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of its relevant metabolic context.

Introduction to this compound

This compound is a sugar acid, specifically an aldonic acid, derived from the oxidation of the aldehyde group of ribose. It is a five-carbon carboxylic acid with the chemical formula C₅H₁₀O₆.[1][2] this compound exists as two enantiomers, D-ribonic acid and L-ribonic acid, which are non-superimposable mirror images of each other. In solution, this compound is in equilibrium between its open-chain (linear) form and a more stable cyclic ester form known as a lactone. The five-membered ring structure, a γ-lactone (gamma-lactone), is the predominant cyclic form.[3]

Structure and Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of the hydroxyl groups along its carbon chain. The designations D and L are based on the configuration of the chiral center furthest from the carboxylic acid group.

Linear and Cyclic Forms

In its linear form, D-ribonic acid is systematically named (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid. Its enantiomer, L-ribonic acid, is (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[1]

The formation of the γ-lactone occurs through an intramolecular esterification between the carboxylic acid at C1 and the hydroxyl group at C4. This results in a stable five-membered ring structure. The lactone form of D-ribonic acid is known as D-ribono-1,4-lactone or D-(+)-ribonic acid γ-lactone.[3]

Diagram of this compound Structures

Ribonic_Acid_Structures cluster_linear Linear Forms cluster_cyclic Cyclic (γ-Lactone) Forms D_linear D_lactone D_linear->D_lactone Intramolecular Esterification L_linear L_lactone_label L-Ribono-1,4-lactone L_linear->L_lactone_label Intramolecular Esterification D_linear_label D-Ribonic Acid L_linear_label L-Ribonic Acid D_lactone_label D-Ribono-1,4-lactone

Caption: Chemical structures of the linear and cyclic forms of D- and L-ribonic acid.

Quantitative Physicochemical Data

The stereochemistry of this compound gives rise to distinct physical properties, most notably its optical activity. The specific rotation is a key quantitative measure to differentiate between the enantiomers.

PropertyD-Ribonic Acid / D-Ribono-1,4-lactoneL-Ribonic Acid / L-Ribono-1,4-lactone
Molecular Formula C₅H₁₀O₆ (acid), C₅H₈O₅ (lactone)C₅H₁₀O₆ (acid), C₅H₈O₅ (lactone)
Molecular Weight 166.13 g/mol (acid), 148.11 g/mol (lactone)166.13 g/mol (acid), 148.11 g/mol (lactone)
Melting Point (°C) 85-87 (for D-γ-lactone)[4]Data not readily available
Specific Rotation ([α]D) +18° (c=1 in H₂O at 24°C, for γ-lactone)[4]L-(+)-Ribonic acid is dextrorotatory, but a specific value is not consistently reported in the literature.

Experimental Protocols

Synthesis of D-Ribonolactone from D-Ribose

A common method for the synthesis of D-ribonolactone is the oxidation of D-ribose using bromine water. The following is a detailed protocol adapted from established procedures.[5]

Experimental Workflow: Synthesis of D-Ribonolactone

Synthesis_Workflow start Start: D-Ribose Solution step1 Add Sodium Bicarbonate and cool to 0-5°C start->step1 step2 Slowly add Bromine while maintaining temperature step1->step2 step3 Stir until reaction is complete step2->step3 step4 Quench excess Bromine with Sodium Bisulfite step3->step4 step5 Evaporate solvent to obtain a slurry step4->step5 step6 Recrystallize from hot Ethanol (B145695) step5->step6 step7 Filter and dry the crystalline product step6->step7 end End: D-Ribonolactone Crystals step7->end

Caption: Workflow for the synthesis of D-ribonolactone from D-ribose.

Methodology:

  • Reaction Setup: A solution of D-ribose in water is prepared in a three-necked flask equipped with a mechanical stirrer and an addition funnel. Sodium bicarbonate is added as a buffer. The flask is cooled in an ice-water bath to maintain a temperature of 0-5°C.[5]

  • Oxidation: Bromine is added dropwise to the vigorously stirred solution, ensuring the temperature does not exceed 5°C. The reaction mixture is stirred until the oxidation is complete.[5]

  • Quenching: Excess bromine is neutralized by the addition of a sodium bisulfite solution until the orange color disappears.[5]

  • Workup and Isolation: The aqueous solution is concentrated under reduced pressure to a slurry.[5]

  • Purification: The crude product is purified by recrystallization from hot absolute ethanol. The solution is cooled to induce crystallization.[5]

  • Final Product: The resulting crystals of D-ribonolactone are collected by filtration, washed with cold ethanol and ether, and dried under vacuum.[5]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound and its lactones.

Representative Protocol for NMR Analysis:

  • Sample Preparation: A sample of the purified ribonolactone (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Provides information on the number and connectivity of protons.

    • ¹³C NMR: Shows the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the carbonyl carbon and confirming the lactone ring structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the hydroxyl groups.

  • Data Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton and carbon signals and to confirm the stereochemical configuration.

Structure Determination by X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of ribonolactone in the solid state.

Representative Protocol for X-ray Crystallography:

  • Crystallization: Single crystals of D-ribono-1,4-lactone suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent from a saturated solution (e.g., from ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built into the electron density map and refined against the experimental data to yield the final, highly accurate three-dimensional structure, including bond lengths, bond angles, and the absolute configuration.

Metabolic Pathway Context: The Pentose (B10789219) Phosphate (B84403) Pathway

While this compound itself is not a direct intermediate in major metabolic pathways, its phosphorylated derivative, 6-phospho-D-gluconate, is a key molecule in the oxidative phase of the pentose phosphate pathway (PPP) .[6][7] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.[8]

The initial steps of the oxidative PPP involve the enzymatic conversion of glucose-6-phosphate into ribulose-5-phosphate, which bears a strong resemblance to the oxidation of a monosaccharide to a sugar acid.

Diagram of the Oxidative Phase of the Pentose Phosphate Pathway

PPP_Oxidative_Phase G6P Glucose-6-phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-phosphate PG->Ru5P enzyme1 Glucose-6-phosphate dehydrogenase NADPH_out1 NADPH + H+ enzyme1->NADPH_out1 enzyme2 6-Phosphogluconolactonase H_out H+ enzyme2->H_out enzyme3 6-Phosphogluconate dehydrogenase NADPH_out2 NADPH + H+ enzyme3->NADPH_out2 CO2_out CO₂ enzyme3->CO2_out NADP_in1 NADP+ NADP_in1->enzyme1 H2O_in H₂O H2O_in->enzyme2 NADP_in2 NADP+ NADP_in2->enzyme3

Caption: The oxidative phase of the Pentose Phosphate Pathway.

This pathway illustrates the biological context of sugar acid formation and its importance in cellular metabolism. The enzymes involved, such as dehydrogenases and a lactonase, are analogous to the chemical reactions used in the synthesis of this compound.[9][10]

References

A Technical Guide to the Natural Occurrence of Ribonic Acid in Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Ribonic acid, a five-carbon sugar acid derived from ribose, is an emerging metabolite of interest in various biological systems. As a product of pentose (B10789219) metabolism, its presence has been confirmed in microorganisms, plants, and animals, including humans. Although considered a secondary metabolite, recent studies have linked fluctuations in this compound levels to significant physiological and pathological states, such as renal impairment in diabetes and neurological conditions. This technical guide provides a comprehensive overview of the natural occurrence of D-ribonic acid, its biosynthetic and metabolic pathways, and detailed methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating its potential as a biomarker and its role in cellular metabolism and disease.

Biosynthesis and Metabolic Pathways of D-Ribonic Acid

The formation and degradation of D-ribonic acid are closely linked to the pentose phosphate (B84403) pathway (PPP), which is the primary source of its precursor, D-ribose.[1][2] While a universally conserved pathway has not been fully elucidated, specific enzymatic routes have been identified in various organisms.

Biosynthesis from D-Ribose

A key biosynthetic route involves the direct oxidation of D-ribose. This non-phosphorylative pathway has been characterized in the marine actinomycete Salinispora tropica.[3] The process involves a stereospecific dehydrogenase that converts D-ribose into D-ribono-γ-lactone. This lactone is unstable in aqueous solution and undergoes spontaneous hydrolysis to form D-ribonic acid.[3][4]

The biosynthesis can be summarized in two steps:

  • Oxidation: A D-ribose 1-dehydrogenase enzyme catalyzes the NAD⁺-dependent oxidation of D-ribose.[4]

  • Hydrolysis: The resulting D-ribono-γ-lactone spontaneously hydrolyzes to D-ribonic acid.

Ribonic_Acid_Biosynthesis cluster_PPP Pentose Phosphate Pathway cluster_RA_Synth D-Ribonic Acid Synthesis G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Multiple Steps Ribose D-Ribose R5P->Ribose Dephosphorylation Lactone D-Ribono-γ-lactone Ribose->Lactone D-Ribose 1-dehydrogenase (e.g., SalM) RibonicAcid D-Ribonic Acid Lactone->RibonicAcid Spontaneous Hydrolysis

Figure 1: Biosynthesis of D-Ribonic Acid from the Pentose Phosphate Pathway.
Catabolism of D-Ribonic Acid

The degradation of D-ribonic acid has been studied in bacteria such as Acinetobacter baumannii.[5] A key step in its catabolism is dehydration. A specific D-ribonate dehydratase catalyzes the removal of a water molecule from D-ribonate, initiating its breakdown for entry into central metabolism. This pathway is distinct from the L-arabonate degradation pathway, which utilizes a different dehydratase.[6][7]

Ribonic_Acid_Catabolism cluster_RA_Catab D-Ribonic Acid Catabolism RibonicAcid D-Ribonic Acid KDP 2-keto-3-deoxy- D-ribonate RibonicAcid->KDP D-Ribonate Dehydratase CentralMetabolism Central Metabolism (e.g., α-ketoglutarate) KDP->CentralMetabolism Further Processing

Figure 2: Catabolism of D-Ribonic Acid via Dehydration.

Occurrence and Quantitative Data

D-ribonic acid has been detected in a variety of biological matrices, but comprehensive quantitative data on its endogenous concentrations across different organisms and tissues remain limited in published literature. It is often identified in untargeted metabolomics studies as a secondary metabolite.[7] Its precursor, D-ribose, however, has been quantified, providing an indirect measure of the potential for this compound synthesis.

The table below summarizes available quantitative data for the precursor D-ribose in human urine. The absence of extensive data for this compound itself highlights a significant knowledge gap and an opportunity for future research.

AnalyteOrganismBiospecimenConcentration Range (μmol/L)MethodReference
D-RiboseHomo sapiensUrine1.53 – 208.89 (Median: 38.10)Not Specified[8][9]

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is challenging due to its polar nature and low volatility. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, but it requires a chemical derivatization step to make the analyte suitable for analysis.[10][11]

Protocol: Quantification of D-Ribonic Acid in Plasma/Serum by GC-MS

This protocol provides a representative workflow for the extraction, derivatization, and analysis of D-ribonic acid.

1. Materials and Reagents:

  • Plasma/Serum sample

  • Internal Standard (IS): ¹³C₅-D-Ribonic Acid

  • Methanol (B129727) (HPLC grade), ice-cold

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Methoxyamine hydrochloride (MeOX) in pyridine

  • Microcentrifuge tubes, GC-MS vials with inserts

2. Sample Preparation and Extraction:

  • Thaw frozen plasma/serum samples on ice.

  • To 100 µL of sample in a microcentrifuge tube, add 10 µL of the ¹³C₅-D-Ribonic Acid internal standard solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to complete dryness using a vacuum concentrator (e.g., SpeedVac).

3. Derivatization: This is a two-step process to derivatize carbonyl and hydroxyl groups.

  • Methoximation: Add 50 µL of MeOX solution (20 mg/mL in pyridine) to the dried extract. Vortex and incubate at 60°C for 60 minutes. This step protects aldehyde and ketone groups.

  • Silylation: Add 80 µL of BSTFA + 1% TMCS. Vortex and incubate at 70°C for 90 minutes. This step replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[12]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC or equivalent with a DB-5ms or similar capillary column (30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 70°C, hold for 2 minutes. Ramp to 300°C at a rate of 10°C/min. Hold at 300°C for 5 minutes.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for quantification, monitoring specific ions for native and IS-labeled this compound-TMS derivatives.

5. Quantification:

  • Construct a calibration curve using known concentrations of a this compound standard processed through the same procedure.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the GC-MS based quantification protocol.

GCMS_Workflow Sample 1. Plasma/Serum Sample + Internal Standard Precip 2. Protein Precipitation (Cold Methanol) Sample->Precip Centrifuge 3. Centrifugation (14,000 x g, 4°C) Precip->Centrifuge Evap 4. Supernatant Evaporation (Vacuum Concentrator) Centrifuge->Evap Deriv1 5. Derivatization Step 1 (Methoximation) Evap->Deriv1 Deriv2 6. Derivatization Step 2 (Silylation with BSTFA) Deriv1->Deriv2 Analysis 7. GC-MS Analysis (SIM Mode) Deriv2->Analysis Data 8. Data Processing (Quantification) Analysis->Data

Figure 3: Workflow for this compound Quantification by GC-MS.

Conclusion and Future Directions

D-ribonic acid is a naturally occurring sugar acid with clear connections to central carbon metabolism, particularly the pentose phosphate pathway. While its presence is confirmed in diverse organisms, its precise physiological roles and the regulatory mechanisms governing its concentration are still under active investigation. The major hurdles in the field are the lack of comprehensive quantitative data and fully mapped metabolic pathways across different species.

Future research should focus on:

  • Developing and applying robust, high-throughput analytical methods to establish reference ranges for this compound in various healthy and diseased tissues and biofluids.

  • Elucidating the full enzymatic machinery and genetic regulation of this compound biosynthesis and catabolism in mammals.

  • Investigating the functional significance of this compound, particularly its potential role as a signaling molecule or a biomarker for metabolic dysregulation in diseases like diabetes, cancer, and neurodegenerative disorders.

The protocols and pathways detailed in this guide provide a solid foundation for researchers to advance our understanding of this intriguing metabolite.

References

The Road Less Traveled: An In-depth Technical Guide to Ribonic Acid Biosynthesis Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While a dedicated biosynthetic pathway for ribonic acid is not prominently documented in bacteria, its formation is a key step in the oxidative catabolism of D-ribose and its deoxy counterpart, 2-deoxy-D-ribose. This guide elucidates the enzymatic pathways responsible for the conversion of these pentose (B10789219) sugars into ribonate and deoxyribonate, focusing on the oxidative routes discovered in various bacterial species. We provide a comprehensive overview of the enzymes involved, their genetic regulation, and the metabolic fate of the resulting sugar acids. This document serves as a technical resource, offering detailed experimental protocols for the characterization of these pathways and presenting quantitative data to facilitate comparative analysis and inform research in metabolic engineering and drug development.

Introduction: The Origin of this compound in Bacteria

This compound, and more commonly its deoxygenated form, deoxythis compound, are not typically end products of a dedicated biosynthetic pathway in bacteria. Instead, they are crucial intermediates in the catabolism of D-ribose and 2-deoxy-D-ribose, respectively. These pentose sugars are fundamental components of nucleic acids and are released into the environment upon cell lysis. Certain bacteria have evolved sophisticated oxidative pathways to utilize these sugars as carbon and energy sources. The initial oxidation of the aldehyde group of the pentose sugar leads to the formation of the corresponding aldonic acid, this compound or deoxythis compound. This guide will focus on these oxidative catabolic pathways as the primary routes for this compound and deoxythis compound formation in bacteria.

Core Pathways of Deoxyribonate Formation

Recent research has unveiled novel oxidative pathways for the catabolism of 2-deoxy-D-ribose in several bacterial genera, most notably in Pseudomonas simiae and Klebsiella michiganensis. These pathways represent the primary known routes for the bacterial synthesis of deoxyribonate.

The Oxidative Pathway in Pseudomonas simiae

Pseudomonas simiae utilizes a multi-step oxidative pathway to convert 2-deoxy-D-ribose into central metabolic intermediates. This pathway is induced by the presence of either deoxyribose or deoxyribonate.[1]

The key enzymatic steps are:

  • Deoxyribose Dehydrogenase: The pathway is initiated by the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribono-1,5-lactone.

  • Deoxyribonolactonase: The lactone is then hydrolyzed to 2-deoxy-D-ribonate.

  • Deoxyribonate Dehydrogenase: 2-deoxy-D-ribonate is further oxidized to 2-deoxy-3-keto-D-ribonate.

  • β-keto acid cleavage enzyme: This enzyme cleaves 2-deoxy-3-keto-D-ribonate into acetyl-CoA and D-glyceryl-CoA.

  • Glycerate Kinase: D-glycerate, derived from D-glyceryl-CoA, is phosphorylated to 2-phosphoglycerate, which then enters central metabolism.[1][2]

Pseudomonas_simiae_Pathway Deoxyribose 2-Deoxy-D-ribose Lactone 2-Deoxy-D-ribono-1,5-lactone Deoxyribose->Lactone Deoxyribose Dehydrogenase Deoxyribonate 2-Deoxy-D-ribonate Lactone->Deoxyribonate Deoxyribonolactonase KetoDeoxyribonate 2-Deoxy-3-keto-D-ribonate Deoxyribonate->KetoDeoxyribonate Deoxyribonate Dehydrogenase AcetylCoA Acetyl-CoA KetoDeoxyribonate->AcetylCoA β-keto acid cleavage enzyme GlycerylCoA D-Glyceryl-CoA KetoDeoxyribonate->GlycerylCoA β-keto acid cleavage enzyme Glycerate D-Glycerate GlycerylCoA->Glycerate Phosphoglycerate 2-Phosphoglycerate Glycerate->Phosphoglycerate Glycerate Kinase Central_Metabolism Central Metabolism Phosphoglycerate->Central_Metabolism

Figure 1: Oxidative catabolism of 2-deoxy-D-ribose in Pseudomonas simiae.
The Acyl-CoA Pathway in Klebsiella michiganensis

Klebsiella michiganensis employs an alternative oxidative pathway for the catabolism of deoxyribonate, which involves acyl-CoA intermediates. While this pathway also leads to central metabolic precursors, it differs from the one identified in P. simiae. This pathway is specific for deoxyribonate and does not process deoxyribose directly.[1] The initial steps are thought to be similar, involving the formation of deoxyribonate, which is then activated to a CoA thioester.

Klebsiella_michiganensis_Pathway Deoxyribonate 2-Deoxy-D-ribonate DeoxyribonylCoA 2-Deoxy-D-ribonyl-CoA Deoxyribonate->DeoxyribonylCoA Acyl-CoA Synthetase (putative) Intermediates Acyl-CoA Intermediates DeoxyribonylCoA->Intermediates Oxidative Steps Central_Metabolism Central Metabolism Intermediates->Central_Metabolism

Figure 2: Proposed oxidative catabolism of 2-deoxy-D-ribonate in Klebsiella michiganensis.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the deoxyribonate formation pathways. It is important to note that kinetic data for many of the enzymes in these novel pathways are not yet available. Data from homologous enzymes or related pathways are provided where applicable and are noted as such.

Table 1: Gene Fitness Data for Deoxyribose Catabolism in Pseudomonas simiae

GenePutative FunctionFitness on DeoxyriboseFitness on Deoxyribonate
Ps_XXXX1Deoxyribose Dehydrogenase-3.5-0.8
Ps_XXXX2Deoxyribonolactonase-3.2-2.9
Ps_XXXX3Deoxyribonate Dehydrogenase-2.1-2.5
Ps_XXXX4β-keto acid cleavage enzyme-3.8-3.6
Ps_XXXX5Glycerate Kinase-2.9-3.1
Data is hypothetical and for illustrative purposes, based on the qualitative descriptions in the literature.[3] Actual gene identifiers and fitness scores would need to be obtained from the relevant genomic studies.

Table 2: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Glycerate KinaseThermotoga maritimaD-Glycerate0.15---
Glycerate KinaseHyphomicrobium methylovorumD-Glycerate0.13---[4]
Glycerate KinasePicrophilus torridusD-Glycerate0.34435--[5]
Glycerate KinaseThermoproteus tenaxD-Glycerate0.02 ± 0.015.05 ± 0.52--
Lactonase (GcL)Pseudomonas aeruginosa3-oxo-C12 HSL---1.1 x 106[6]
Lactonase (GcL)Pseudomonas aeruginosaC4 HSL---2.5 x 105[6]
Note: Kinetic data for the specific deoxyribose/deoxyribonate dehydrogenases, deoxyribonolactonase, and β-keto acid cleavage enzyme from P. simiae and K. michiganensis are not currently available in the literature. The lactonase data is for a homologous enzyme that acts on different substrates but provides an example of kinetic parameters for this enzyme class.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the bacterial pathways of ribonic and deoxythis compound formation.

Deoxyribose Dehydrogenase Activity Assay

Principle: The activity of deoxyribose dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (B1210591) (DCIP), spectrophotometrically. The rate of decrease in absorbance at 600 nm is proportional to the enzyme activity.[7]

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 200 mM KCN (freshly prepared)

  • 600 mM Sodium succinate (B1194679) (or 2-deoxy-D-ribose as the substrate)

  • 12.5 mM Phenazine methosulfate (PMS; freshly prepared)

  • 2.5 mM DCIP (freshly prepared)

  • Enzyme preparation (cell-free extract or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing 2 mL of Tris-HCl buffer, 0.1 mL of KCN, and 0.1 mL of sodium succinate (or 2-deoxy-D-ribose).

  • Add a suitable amount of the enzyme preparation (e.g., 10-50 µL) and water to a final volume of 2.85 mL.

  • Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 0.1 mL of PMS and 0.05 mL of DCIP.

  • Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of DCIP (ε = 22,000 M-1cm-1).

  • One unit of enzyme activity is defined as the amount of enzyme that reduces 1 µmol of DCIP per minute under the assay conditions.

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, DCIP, PMS) Mix Prepare Reaction Mixture (Buffer, KCN, Substrate) Reagents->Mix Enzyme Prepare Enzyme Sample (Cell-free extract or purified) Add_Enzyme Add Enzyme and Incubate Enzyme->Add_Enzyme Mix->Add_Enzyme Start_Reaction Initiate with PMS and DCIP Add_Enzyme->Start_Reaction Measure Monitor A600 Decrease Start_Reaction->Measure Calculate Calculate Reaction Rate (Using ε of DCIP) Measure->Calculate Activity Determine Enzyme Activity (U/mg) Calculate->Activity

Figure 3: Workflow for the deoxyribose dehydrogenase activity assay.
Quantification of Deoxyribonate by HPLC-MS

Principle: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides a sensitive and specific method for the quantification of deoxyribonate in bacterial cultures or enzymatic assays. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly suitable for separating polar compounds like sugar acids.[8]

Sample Preparation:

  • Quench bacterial cultures rapidly by adding cold methanol (B129727) to a final concentration of 60% and incubating at -20°C for 30 minutes.

  • Centrifuge the quenched culture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

  • Extract the metabolites from the cell pellet by resuspending in a cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20).

  • Lyse the cells by sonication or bead beating.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.

  • Filter the supernatant through a 0.22 µm filter before HPLC-MS analysis.

HPLC-MS Conditions (Example):

  • Column: ZIC-cHILIC column (e.g., 150 x 2.1 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 80% to 20% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • Detection: Selected Ion Monitoring (SIM) for the m/z of deoxyribonate.

Quantification:

  • A standard curve is generated using known concentrations of pure 2-deoxy-D-ribonate.

  • The concentration of deoxyribonate in the samples is determined by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The elucidation of oxidative catabolic pathways for deoxyribose in bacteria has opened new avenues for understanding microbial metabolism and its role in carbon cycling. The formation of deoxyribonate as a key intermediate highlights a previously underappreciated metabolic capability. For researchers in drug development, these pathways present novel targets for antimicrobial agents, particularly in pathogenic bacteria that may rely on such pathways for survival in specific niches.

Future research should focus on:

  • Enzyme Characterization: Detailed kinetic and structural analysis of the novel dehydrogenases, lactonase, and cleavage enzyme will be crucial for a complete understanding of the pathway's efficiency and regulation.

  • Pathway Regulation: Investigating the transcriptional and allosteric regulation of these pathways will provide insights into how bacteria adapt to the availability of pentose sugars.

  • Metabolic Engineering: The enzymes from these pathways could be harnessed for the biotechnological production of valuable chemicals from pentose-rich biomass.

This guide provides a foundational resource for scientists and researchers to delve into the fascinating world of bacterial this compound metabolism, paving the way for future discoveries and applications.

References

The Multifaceted Role of Ribonucleic Acid in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal functions of ribonucleic acid (RNA) in the intricate network of cellular metabolism. Beyond its canonical role as a transient messenger, RNA exhibits a remarkable diversity of functions, acting as a regulator, catalyst, and information carrier that profoundly influences metabolic homeostasis and disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for the scientific community.

The Central Roles of RNA in Metabolism

Cellular metabolism, the sum of all chemical reactions that sustain life, is exquisitely regulated. Ribonucleic acid has emerged as a critical player in this regulation, influencing metabolic pathways through various mechanisms.

1.1. Messenger RNA (mRNA): The Blueprint for Metabolic Enzymes

The most well-understood function of RNA in metabolism is the role of messenger RNA (mRNA) as the template for protein synthesis.[1][2][3][4] Genes encoding enzymes, transporters, and regulatory proteins essential for metabolic pathways are transcribed into mRNA, which is then translated by ribosomes into functional proteins.[1][3][5] The abundance and translational efficiency of these mRNAs directly impact the metabolic capacity of a cell.

1.2. Ribosomal RNA (rRNA): The Catalytic Core of Protein Synthesis

Ribosomal RNA (rRNA) is the most abundant RNA species in the cell and serves as the structural and catalytic core of the ribosome, the cellular machinery responsible for protein synthesis.[6][7][8][9][10] As a ribozyme, rRNA catalyzes the formation of peptide bonds, linking amino acids together to form polypeptide chains.[6][8][10] The efficiency of ribosome biogenesis and rRNA function is therefore a key determinant of the cell's ability to produce the proteins necessary for metabolic activities.

1.3. Transfer RNA (tRNA): The Adaptor Molecule in Translation

Transfer RNA (tRNA) molecules act as adaptors in protein synthesis, recognizing specific codons on the mRNA template and delivering the corresponding amino acid to the ribosome.[11][12][13][14] Beyond this canonical role, recent studies have revealed that tRNAs and their fragments can act as signaling molecules, influencing gene expression and cellular processes in response to metabolic cues.[11][12]

1.4. Non-Coding RNA (ncRNA): The Master Regulators of Metabolism

A significant portion of the genome is transcribed into non-coding RNAs (ncRNAs), which do not encode proteins but play crucial regulatory roles.[15][16][17][18][19] These molecules, including microRNAs (miRNAs), long non-coding RNAs (lncRNAs), and circular RNAs (circRNAs), have emerged as critical regulators of metabolic gene expression and pathways.[15][16][17][18][19][20][21][22][23]

  • MicroRNAs (miRNAs): These are short, ~22-nucleotide RNAs that typically bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or translational repression.[13][20][24][25][26] miRNAs have been shown to regulate numerous metabolic processes, including glucose, lipid, and amino acid metabolism.[15][16][20][24][26][27]

  • Long Non-Coding RNAs (lncRNAs): These are transcripts longer than 200 nucleotides that can regulate gene expression through diverse mechanisms, including acting as scaffolds for protein complexes, sequestering miRNAs, and modulating chromatin structure.[17][18][21][22][23][28] LncRNAs are increasingly implicated in the control of metabolic pathways and the pathogenesis of metabolic diseases.[17][18][21][22][23][29]

1.5. Ribozymes: The Catalytic RNAs

Ribozymes are RNA molecules with enzymatic activity that can catalyze specific biochemical reactions.[11][30][31][32][33][34] While the ribosome's peptidyl transferase activity is the most prominent example, other natural and synthetic ribozymes can catalyze a range of reactions, including RNA cleavage, ligation, and the formation of peptide bonds, suggesting a potential role for catalytic RNAs in primordial metabolic pathways.[11][30][31][32][33][34][35][36]

Quantitative Data on RNA Function in Metabolism

The following tables summarize key quantitative data from studies investigating the role of RNA in cellular metabolism.

Table 1: Regulation of Cholesterol Metabolism by miR-33

Target GenemiRNAExperimental SystemChange in Target Expression (fold change)Change in Cholesterol EffluxReference
ABCA1miR-33Mouse model (Ldlr-/-)↑ (derepression)↑ 35-40% increase in plasma 3H-cholesterol[10][31][37]
ABCG1miR-33Mouse model↑ (derepression)Not specified[10][31]
CROTmiR-33bChicken hepatocytes↑ (mRNA and protein)Not specified[32]
HADHBmiR-33bChicken hepatocytes↑ (mRNA and protein)Not specified[32]

Table 2: Regulation of Glycolysis by lncRNAs

lncRNATarget/PathwayExperimental SystemChange in Glucose UptakeChange in Lactate ProductionReference
HOTAIR (knockdown)miR-130a-3p/HIF1AHepatocellular carcinoma cells (hypoxia)[17]
HOTAIR (knockdown)GLUT1 (via mTOR signaling)Hepatocellular carcinoma cells[8]
MALAT1 (knockdown)MYBL2/mTOR axisProstate cancer cells[9][25][26]
LINC01559 (knockdown)Not specifiedPancreatic ductal adenocarcinoma cells[3]
UNC5B-AS1 (knockdown)Not specifiedPancreatic ductal adenocarcinoma cells[3]

Table 3: Kinetic Parameters of In Vitro Selected Ribozymes

Ribozyme TypeSubstratek_cat (min⁻¹)K_M (µM)Catalytic Efficiency (k_cat/K_M) (M⁻¹min⁻¹)Reference
Self-triphosphorylating ribozymeTrimetaphosphateVaries among isolatesNot specifiedNot specified[18]
Peptide-dependent ligase (Rev ARM)Biotinylated RNA substrate~0.01 (activated)Not specified>18,000-fold activation[30]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

3.1. Quantification of miRNA Expression by Stem-Loop RT-qPCR

This protocol is a widely used method for the sensitive and specific quantification of mature miRNAs.

  • RNA Isolation: Isolate total RNA, including small RNAs, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit).

  • Reverse Transcription (RT):

    • Design a miRNA-specific stem-loop RT primer.

    • Perform reverse transcription using a specialized kit (e.g., TaqMan MicroRNA Reverse Transcription Kit). The reaction mix typically includes the RT primer, dNTPs, reverse transcriptase, and RNase inhibitor.

    • Incubate as per the manufacturer's instructions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the cDNA from the RT step, a miRNA-specific forward primer, a universal reverse primer, and a TaqMan probe specific to the miRNA of interest.

    • Use a real-time PCR system to perform the amplification and detect the fluorescence signal.

    • Normalize the expression of the target miRNA to a suitable endogenous control (e.g., U6 snRNA).

3.2. Validation of miRNA Targets using a Luciferase Reporter Assay

This assay is a standard method to confirm the direct interaction between a miRNA and its predicted target mRNA.[7][8][16][21][37]

  • Vector Construction:

    • Clone the 3' UTR of the putative target gene downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable expression vector (e.g., pMIR-REPORT).

    • As a control, create a mutant 3' UTR construct where the predicted miRNA binding site is mutated.

  • Cell Culture and Transfection:

    • Seed a suitable cell line (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with the luciferase reporter vector (wild-type or mutant), a vector expressing the miRNA of interest (or a miRNA mimic), and a control vector expressing a different reporter (e.g., Renilla luciferase) for normalization.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3' UTR and the miRNA, compared to the controls (mutant 3' UTR or a control miRNA), indicates a direct interaction.

3.3. lncRNA Knockdown using siRNA

This protocol describes the use of small interfering RNAs (siRNAs) to specifically degrade a target lncRNA and study its function.

  • siRNA Design and Synthesis: Design and synthesize at least two to three different siRNAs targeting the lncRNA of interest to control for off-target effects. A non-targeting siRNA should be used as a negative control.

  • Cell Culture and Transfection:

    • Seed the cells of interest at an appropriate density.

    • Transfect the cells with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • Validation of Knockdown:

    • After 48-72 hours, harvest the cells and isolate total RNA.

    • Perform RT-qPCR to quantify the expression level of the target lncRNA to confirm successful knockdown.

  • Functional Assays: Perform relevant functional assays to assess the phenotypic consequences of the lncRNA knockdown, such as measuring changes in cell proliferation, migration, or metabolic parameters.

3.4. In Vitro Selection of Ribozymes (SELEX)

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful technique to isolate ribozymes with a desired catalytic activity from a large random RNA library.[24][26][28][31][38][39]

  • Library Preparation: Synthesize a DNA template library containing a randomized region flanked by constant regions for PCR amplification and transcription.

  • Transcription: Transcribe the DNA library into an RNA pool using T7 RNA polymerase.

  • Selection:

    • Incubate the RNA pool under conditions that allow the desired catalytic reaction to occur (e.g., in the presence of a specific substrate or cofactor).

    • Separate the active (reacted) RNA molecules from the inactive ones. The separation method depends on the nature of the reaction (e.g., affinity chromatography for a biotinylated product).

  • Amplification:

    • Reverse transcribe the selected active RNAs into cDNA.

    • Amplify the cDNA by PCR using primers corresponding to the constant regions.

    • Transcribe the amplified DNA to generate an enriched RNA pool for the next round of selection.

  • Iteration: Repeat the selection and amplification cycles (typically 8-15 rounds) to enrich for the most active ribozymes.

  • Cloning and Characterization: Clone and sequence individual ribozymes from the final enriched pool and characterize their catalytic activity.

3.5. Quantification of Intracellular Metabolites by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of a wide range of intracellular metabolites.[15][22][38]

  • Cell Culture and Quenching:

    • Culture cells under the desired experimental conditions.

    • Rapidly quench metabolic activity by, for example, immersing the culture dish in liquid nitrogen.

  • Metabolite Extraction:

    • Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Include internal standards (stable isotope-labeled versions of the metabolites of interest) in the extraction solvent for accurate quantification.

  • LC-MS Analysis:

    • Separate the metabolites using liquid chromatography.

    • Detect and quantify the metabolites using a mass spectrometer operating in a targeted mode (e.g., selected reaction monitoring, SRM).

  • Data Analysis:

    • Determine the concentration of each metabolite by comparing its peak area to that of its corresponding internal standard.

    • Normalize the metabolite concentrations to the cell number or total protein content.

3.6. Metabolic Flux Analysis using Stable Isotope Tracers

This technique allows for the quantification of the rates (fluxes) of metabolic pathways by tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites.[16][20][21][24][40]

  • Experimental Design:

    • Choose an appropriate stable isotope-labeled tracer (e.g., ¹³C-glucose, ¹³C-glutamine).

    • Determine the labeling duration to achieve isotopic steady state.

  • Cell Culture and Labeling:

    • Culture cells in a medium containing the stable isotope-labeled tracer.

  • Metabolite Extraction and Analysis:

    • Quench metabolism and extract intracellular metabolites as described in the LC-MS protocol.

    • Analyze the mass isotopomer distribution of the metabolites using LC-MS or GC-MS.

  • Metabolic Flux Analysis:

    • Use a computational model of the relevant metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.

Visualizing RNA's Regulatory Networks in Metabolism

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

RNA_Protein_Synthesis DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome (rRNA + Protein) mRNA->Ribosome Binding Protein Metabolic Enzyme/ Regulatory Protein Ribosome->Protein Translation tRNA tRNA-Amino Acid tRNA->Ribosome Delivery

Caption: The central dogma's role in producing metabolic proteins.

miRNA_Regulation miRNA_gene miRNA Gene pri_miRNA pri-miRNA miRNA_gene->pri_miRNA Transcription pre_miRNA pre-miRNA pri_miRNA->pre_miRNA Drosha miRNA mature miRNA pre_miRNA->miRNA Dicer RISC RISC Complex miRNA->RISC mRNA Target mRNA RISC->mRNA Translation_Repression Translational Repression mRNA->Translation_Repression mRNA_Degradation mRNA Degradation mRNA->mRNA_Degradation

Caption: The biogenesis and mechanism of miRNA-mediated gene silencing.

lncRNA_Mechanisms cluster_mechanisms Mechanisms of Action lncRNA lncRNA Scaffold Scaffold for Protein Complex lncRNA->Scaffold Decoy miRNA Sponge (Decoy) lncRNA->Decoy Guide Guide for Chromatin Modifying Enzymes lncRNA->Guide

Caption: Diverse mechanisms of lncRNA-mediated gene regulation.

Luciferase_Assay_Workflow Start Start Clone Clone 3' UTR into Luciferase Vector Start->Clone Transfect Co-transfect Cells with Reporter and miRNA Clone->Transfect Incubate Incubate 24-48h Transfect->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Experimental workflow for miRNA target validation using a luciferase reporter assay.

This guide provides a comprehensive overview of the critical and diverse roles of ribonucleic acid in cellular metabolism. The presented quantitative data, detailed experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, fostering further investigation into the intricate world of RNA-mediated metabolic regulation.

References

Ribonic Acid as a Putative Metabolite in Daphnia magna: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphnia magna, a small planktonic crustacean, is a widely utilized model organism in ecotoxicology and environmental genomics. Its sensitivity to environmental stressors makes it an ideal candidate for studying the metabolic responses to chemical exposure. Metabolomics, the comprehensive analysis of small molecules within a biological system, offers a powerful lens through which to view these responses. While numerous metabolomic studies have been conducted on Daphnia magna, the specific role and quantitative presence of certain metabolites, such as ribonic acid, remain to be fully elucidated. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound as a potential metabolite in Daphnia magna, including relevant metabolic pathways and the experimental protocols used in Daphnia metabolomics.

Metabolic Context: The Pentose (B10789219) Phosphate (B84403) Pathway in Daphnia magna

This compound is a sugar acid that can be derived from ribose, a central component of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway that runs parallel to glycolysis and is responsible for generating NADPH, a reducing agent vital for antioxidant defense and reductive biosynthesis, and for producing pentose sugars, which are precursors for nucleotide and nucleic acid synthesis. The presence of the "Pentose and glucuronate interconversions" pathway is confirmed in the Daphnia magna genome, indicating that the enzymatic machinery for this pathway is present in the organism.

The oxidative phase of the PPP converts glucose-6-phosphate to ribulose-5-phosphate, generating NADPH in the process. Ribulose-5-phosphate can then be isomerized to ribose-5-phosphate, a key precursor for nucleotide biosynthesis. While not a central intermediate, this compound can be formed from the oxidation of ribose. The significance of this conversion and the subsequent fate of this compound in Daphnia magna are currently unknown.

Below is a diagram illustrating the likely pentose phosphate pathway in Daphnia magna, highlighting the position of ribose and the potential for this compound formation.

Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate _6PGL 6-Phospho-glucono-δ-lactone G6P->_6PGL G6PD (NADPH) _6PG 6-Phospho-gluconate _6PGL->_6PG 6PGL Ru5P Ribulose-5-Phosphate _6PG->Ru5P 6PGD (NADPH, CO2) R5P Ribose-5-Phosphate Ru5P->R5P RPI Xu5P Xylulose-5-Phosphate Ru5P->Xu5P RPE S7P Sedoheptulose-7-Phosphate R5P->S7P TKL Ribose Ribose R5P->Ribose Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->S7P F6P Fructose-6-Phosphate Xu5P->F6P E4P Erythrose-4-Phosphate S7P->E4P TAL G3P Glyceraldehyde-3-Phosphate S7P->G3P E4P->F6P TKL Glycolysis Glycolysis F6P->Glycolysis G3P->E4P G3P->Glycolysis RibonicAcid This compound Ribose->RibonicAcid Oxidation

Figure 1: Putative Pentose Phosphate Pathway in Daphnia magna.
Quantitative Data on this compound in Daphnia magna

A comprehensive review of the current scientific literature reveals a lack of quantitative data for this compound in Daphnia magna. Metabolomic studies conducted on this organism have identified and quantified a wide range of metabolites, including amino acids, organic acids, sugars, and nucleotides, in response to various environmental stressors. However, this compound has not been reported as a measured metabolite in these studies. The table below is provided as a template for future research where such data may become available.

Experimental ConditionThis compound Concentration (relative abundance or absolute concentration)Reference
ControlData not available
Stressor AData not available
Stressor BData not available

Table 1: Quantitative Data for this compound in Daphnia magna (Placeholder).

Experimental Protocols for Daphnia magna Metabolomics

The following sections detail the typical methodologies employed in metabolomics studies of Daphnia magna. These protocols are generalized from several key studies in the field and provide a framework for the extraction and analysis of polar metabolites, which would include this compound.

Daphnia magna Culturing and Exposure
  • Culturing: Daphnia magna are typically cultured in a defined medium, such as M7 medium, under controlled conditions of temperature (e.g., 20 ± 1 °C) and photoperiod (e.g., 16:8 h light:dark cycle). They are fed regularly with a diet of green algae, such as Pseudokirchneriella subcapitata.

  • Exposure Experiments: For toxicological studies, neonates (<24 h old) are often used. Animals are exposed to various concentrations of the test chemical or environmental sample for a defined period (e.g., 48 hours). A control group cultured in the standard medium is always included.

Metabolite Extraction

The goal of metabolite extraction is to efficiently isolate the small molecules of interest from the biological matrix while quenching metabolic activity. A common method for polar metabolites in Daphnia magna is a solvent extraction using a methanol/water mixture.

  • Sample Collection: Individual Daphnia are collected from the exposure vessels, briefly rinsed with deionized water to remove any external contaminants, and then transferred to a microcentrifuge tube.

  • Quenching and Extraction: A pre-chilled extraction solvent (e.g., 80:20 methanol:water, v/v) is added to each tube. The samples are then homogenized using a bead beater or sonicator.

  • Centrifugation: The homogenized samples are centrifuged at high speed (e.g., 14,000 x g) at a low temperature (e.g., 4 °C) to pellet cellular debris and proteins.

  • Supernatant Collection: The supernatant, which contains the polar metabolites, is carefully collected and transferred to a new tube for analysis.

Metabolite Analysis by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a widely used analytical technique for the separation, detection, and identification of metabolites.

  • Chromatographic Separation: The metabolite extract is injected into a liquid chromatograph. The separation is typically achieved on a reversed-phase or HILIC (hydrophilic interaction liquid chromatography) column, which separates the compounds based on their physicochemical properties.

  • Mass Spectrometry Detection: As the separated compounds elute from the LC column, they are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the detection and quantification of individual metabolites.

  • Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectra to those of authentic chemical standards.

The general workflow for a Daphnia magna metabolomics experiment is depicted in the diagram below.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Culture Daphnia magna Culturing Exposure Exposure to Stressors Culture->Exposure Sampling Sample Collection Exposure->Sampling Extraction Metabolite Extraction Sampling->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS Analysis Supernatant->LCMS DataProcessing Data Processing LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis

Figure 2: General Experimental Workflow for Daphnia magna Metabolomics.
Conclusion

While direct evidence of this compound as a metabolite in Daphnia magna is currently lacking in the scientific literature, its potential presence is suggested by the confirmed existence of the pentose phosphate pathway in this organism. Future metabolomics studies, potentially with broader analytical coverage or targeted approaches, may shed light on the role of this compound in the metabolic response of Daphnia magna to environmental stressors. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more complete understanding of the Daphnia magna metabolome.

Enantiomeric forms of ribonic acid and their differences.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantiomeric Forms of Ribonic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a five-carbon sugar acid, exists as two non-superimposable mirror-image isomers, or enantiomers: D-ribonic acid and L-ribonic acid. While sharing identical chemical formulas and molecular weights, their distinct spatial arrangements lead to significant differences in their biological origins, roles, and metabolic fates. D-ribonic acid is a naturally occurring metabolite in various organisms, including humans, and is derived from D-ribose.[1] Conversely, L-ribonic acid is primarily found as a bacterial metabolite.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, enantiomeric separation, and distinct biological contexts of D- and L-ribonic acid, offering valuable insights for researchers in drug development and metabolic studies.

Introduction to this compound Enantiomers

This compound (C₅H₁₀O₆) is an aldonic acid, formed by the oxidation of the aldehyde group of the pentose (B10789219) sugar ribose.[3] The molecule possesses three chiral centers, giving rise to different stereoisomers. The most fundamental of these are the D- and L-enantiomers, which are mirror images of each other.

  • D-Ribonic Acid: The D-enantiomer of this compound, with the IUPAC name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[4] It is a conjugate acid of D-ribonate.[4]

  • L-Ribonic Acid: The L-enantiomer of this compound, with the IUPAC name (2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid.[2] It is the enantiomer of D-ribonic acid.[2]

The stereochemistry of these molecules dictates their interaction with other chiral molecules, such as enzymes and receptors, leading to distinct biological activities.

Physicochemical Properties

The enantiomers of this compound share many physical properties but differ in their interaction with plane-polarized light. The following table summarizes their key physicochemical characteristics.

PropertyD-Ribonic AcidL-Ribonic Acid
IUPAC Name (2R,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid[4](2S,3S,4S)-2,3,4,5-tetrahydroxypentanoic acid[2]
Molecular Formula C₅H₁₀O₆[4]C₅H₁₀O₆[2]
Molecular Weight 166.13 g/mol [4]166.13 g/mol [2]
CAS Number 642-98-8[5]710941-59-6[2]
Appearance SolidNot specified
pKa (Strongest Acidic) 3.39 (Predicted)Not specified
Polar Surface Area 118.22 Ų (Predicted)118 Ų (Predicted)[6]
Natural Occurrence Found in various organisms including Daphnia magna and Aloe africana.[4] Detected in human biofluids.Found as a bacterial metabolite, e.g., in Synechocystis.[2]

Synthesis of this compound

The primary route for synthesizing this compound is the oxidation of its corresponding aldose, ribose. The aldehyde group at the C1 position of ribose is oxidized to a carboxylic acid. This process often results in the formation of the more stable γ-lactone form in solution.

G cluster_synthesis Synthesis Workflow: D-Ribose to D-Ribonolactone Start D-Ribose (Starting Material) Oxidation Oxidation (e.g., with Bromine water) Start->Oxidation Lactone Crude D-Ribonolactone (γ-lactone) Oxidation->Lactone Purification Purification (e.g., Acetonide Protection, Recrystallization) Lactone->Purification Acid D-Ribonic Acid (in equilibrium) Lactone->Acid Hydrolysis/ Esterification Final Pure D-Ribonolactone Purification->Final G cluster_resolution Workflow for Enantiomeric Resolution Racemate Racemic Mixture (D- and L-Ribonic Acid) Diastereomers Mixture of Diastereomeric Salts ((D-acid)·(R-base) + (L-acid)·(R-base)) Racemate->Diastereomers Reagent Chiral Resolving Agent (e.g., Pure (R)-amine) Reagent->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Salt1 Diastereomer 1 (D-acid)·(R-base) Separation->Salt1 Different Solubility Salt2 Diastereomer 2 (L-acid)·(R-base) Separation->Salt2 Regen1 Regeneration (Acidification) Salt1->Regen1 Regen2 Regeneration (Acidification) Salt2->Regen2 Enant1 Pure D-Ribonic Acid Regen1->Enant1 Enant2 Pure L-Ribonic Acid Regen2->Enant2 G cluster_bio Distinct Biological Contexts of this compound Enantiomers cluster_d D-Ribonic Acid cluster_l L-Ribonic Acid D_Source D-Ribose (Pentose Phosphate Pathway) D_Acid D-Ribonic Acid D_Source->D_Acid Oxidation D_Role Endogenous Metabolite (e.g., Human, Plants) D_Acid->D_Role D_Function Potential Role in Mitochondrial Energy Production D_Acid->D_Function L_Role Bacterial Metabolite (e.g., Synechocystis) L_Source L-Ribose or other precursors L_Acid L-Ribonic Acid L_Source->L_Acid Bacterial Enzymatic Synthesis L_Acid->L_Role

References

An In-depth Technical Guide to Ribonic Acid in the Context of the Pentose Phosphate Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a fundamental metabolic route responsible for generating NADPH and the precursors for nucleotide biosynthesis. While not a canonical intermediate of the PPP, D-ribonic acid emerges from a related, alternative metabolic route involving the oxidation of D-ribose, a key product of the PPP's non-oxidative phase. This guide provides a comprehensive technical overview of the enzymatic formation of D-ribonic acid from D-ribose, its potential metabolic significance, and detailed experimental protocols for its study.

Core Concepts: An Alternative Route for Ribose Metabolism

The direct connection between the pentose phosphate pathway and ribonic acid is established through the enzymatic oxidation of D-ribose. This reaction is not part of the classical PPP but represents a potential side-pathway for ribose metabolism.

A key enzyme in this conversion is a stereospecific, non-phosphorylative D-ribose 1-dehydrogenase . One such characterized enzyme is SalM, a short-chain dehydrogenase/reductase from the marine actinomycete Salinispora tropica.[1][2] This enzyme catalyzes the NAD+-dependent oxidation of D-ribose to D-ribono-γ-lactone. This lactone then undergoes spontaneous hydrolysis to form D-ribonate, the conjugate base of D-ribonic acid.[2]

This alternative pathway for ribose metabolism suggests a mechanism by which the cellular pool of ribose, generated by the PPP, can be diverted towards other metabolic fates. The physiological relevance and prevalence of this pathway in various organisms, including mammals, are areas of ongoing research.

Quantitative Data

The following table summarizes the kinetic parameters of the D-ribose 1-dehydrogenase (SalM) for its substrate D-ribose. This data is crucial for understanding the enzyme's efficiency and its potential role in ribose metabolism.

SubstrateKm (mM)Vmax (µmol/min/mg)
D-Ribose18.5 ± 1.71.4 ± 0.06
Table 1: Kinetic parameters for the D-ribose 1-dehydrogenase (SalM) with D-ribose as the substrate.[1]

Signaling Pathways and Logical Relationships

The formation of D-ribonic acid from D-ribose represents a branch point from the pentose phosphate pathway. The following diagram illustrates this relationship.

Ribonic_Acid_Formation cluster_enzymatic Enzymatic Step cluster_spontaneous Spontaneous Step PPP Pentose Phosphate Pathway Ribose5P Ribose-5-Phosphate PPP->Ribose5P Non-oxidative phase Ribose D-Ribose Ribose5P->Ribose Dephosphorylation RibonoLactone D-Ribono-γ-lactone Ribose->RibonoLactone RibonicAcid D-Ribonic Acid RibonoLactone->RibonicAcid SalM D-Ribose 1-Dehydrogenase (SalM) (NAD+) SalM->RibonoLactone Oxidation Hydrolysis Spontaneous Hydrolysis Hydrolysis->RibonicAcid

Formation of D-Ribonic Acid from a PPP-derived product.

Experimental Protocols

Protocol 1: Assay for D-Ribose 1-Dehydrogenase Activity

This protocol details a direct spectrophotometric assay to measure the activity of D-ribose 1-dehydrogenase by monitoring the production of NADH.[1]

Principle: The enzymatic oxidation of D-ribose to D-ribono-γ-lactone is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored by measuring the absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

  • D-Ribose Stock Solution: A concentrated solution of D-ribose in water (e.g., 1 M).

  • NAD+ Stock Solution: A concentrated solution of NAD+ in water (e.g., 100 mM).

  • Purified D-Ribose 1-Dehydrogenase (e.g., SalM): A purified enzyme preparation of known concentration.

Procedure:

  • In a UV-transparent cuvette or a 96-well microplate, prepare a reaction mixture containing the assay buffer and NAD+ at a final concentration of 4 mM.

  • Add varying concentrations of D-ribose to the reaction mixture. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., 0.5 mM to 200 mM for SalM).[2]

  • Initiate the reaction by adding a fixed concentration of the purified D-ribose 1-dehydrogenase (e.g., 2.4 µg of SalM).[2]

  • Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 15-30 seconds) for a period during which the reaction rate is linear.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • To determine the kinetic parameters (Km and Vmax), plot the initial reaction rates against the corresponding D-ribose concentrations and fit the data to the Michaelis-Menten equation using a non-linear regression software.

Workflow Diagram:

Dehydrogenase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement cluster_analysis Data Analysis Reagents Prepare Assay Buffer, D-Ribose, NAD+, and Enzyme Solutions Mix Mix Assay Buffer and NAD+ Reagents->Mix AddSubstrate Add varying concentrations of D-Ribose Mix->AddSubstrate AddEnzyme Initiate reaction with Enzyme AddSubstrate->AddEnzyme Monitor Monitor Absorbance at 340 nm over time AddEnzyme->Monitor CalcRate Calculate Initial Reaction Rates Monitor->CalcRate Plot Plot Rates vs. [D-Ribose] CalcRate->Plot Fit Fit to Michaelis-Menten Equation to get Km and Vmax Plot->Fit LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Urine, Cell Extract) AddIS Add Internal Standard Sample->AddIS Extract Protein Precipitation/ Dilution AddIS->Extract Inject Inject Sample Extract->Inject LC Liquid Chromatography Separation Inject->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS CalCurve Generate Calibration Curve MS->CalCurve Quantify Quantify this compound Concentration CalCurve->Quantify

References

Ribonic acid as a potential biomarker for food consumption.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The accurate assessment of dietary intake is a cornerstone of nutritional research and plays a pivotal role in understanding the links between diet, health, and disease. Traditional methods of dietary assessment, such as food frequency questionnaires and 24-hour recalls, are subject to recall bias and misreporting. Therefore, there is a growing need for objective biomarkers of food intake.[1][2] Ribonic acid, a sugar acid, has emerged as a potential biomarker for the consumption of certain foods.[3][4] This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound as a food consumption biomarker, intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound in Food Matrices

Quantitative data on the concentration of this compound in various foods is currently limited. However, it has been detected in several food products, primarily of animal origin. The table below summarizes the available information.

Food CategorySpecific FoodThis compound PresenceQuantitative DataReference
Poultry Chicken (Gallus gallus)DetectedNot Quantified[3][4]
Anatidae (Ducks, Geese, Swans)DetectedNot Quantified[3][4]
Pork Domestic Pig (Sus scrofa domestica)DetectedNot Quantified[3][4]

Note: The lack of quantitative data is a significant gap in the current research and highlights the need for further studies to accurately measure this compound concentrations in a wide range of food items.

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical platforms for this purpose.

Sample Preparation (Urine and Plasma)

A standardized sample preparation protocol is essential for reliable and reproducible results.

Urine:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to remove particulate matter.

  • To 100 µL of the supernatant, add an internal standard (e.g., ¹³C-labeled this compound).

  • Perform a two-step derivatization process involving methoximation followed by silylation to increase the volatility of the analyte for GC-MS analysis.[5]

Plasma:

  • Thaw frozen plasma samples at room temperature.

  • To 100 µL of plasma, add an internal standard.

  • Precipitate proteins by adding a solvent like methanol (B129727) or acetonitrile (B52724) (1:3 v/v).

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis or proceed with derivatization for GC-MS.

GC-MS Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless or split injection of 1 µL of the derivatized sample.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all analytes.

  • Mass Spectrometry: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) mode for targeted analysis.

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex biological matrices.[7][8]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (triple quadrupole or Q-TOF).

  • Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) formate.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for organic acids.

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for targeted quantification, monitoring specific precursor-product ion transitions for this compound and its internal standard.

Mandatory Visualization: Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Platforms cluster_data Data Processing BiologicalSample Biological Sample (Urine or Plasma) InternalStandard Addition of Internal Standard BiologicalSample->InternalStandard Extraction Extraction/ Deproteinization InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS PeakIntegration Peak Integration GCMS->PeakIntegration LCMSMS->PeakIntegration Quantification Quantification PeakIntegration->Quantification StatisticalAnalysis Statistical Analysis Quantification->StatisticalAnalysis

Caption: Experimental workflow for this compound quantification.

metabolic_pathway DietaryIntake Dietary Intake (e.g., Poultry, Pork) RibonicAcid This compound DietaryIntake->RibonicAcid Absorption Small Intestine Absorption RibonicAcid->Absorption GutMicrobiota Gut Microbiota Metabolism RibonicAcid->GutMicrobiota SystemicCirculation Systemic Circulation Absorption->SystemicCirculation GutMicrobiota->SystemicCirculation UrinaryExcretion Urinary Excretion (Biomarker Measurement) SystemicCirculation->UrinaryExcretion ConfoundingFactors Confounding Factors (e.g., Disease State, Genetics) SystemicCirculation->ConfoundingFactors Endogenous Endogenous Metabolism (e.g., Pentose Phosphate Pathway) Endogenous->SystemicCirculation

References

A Technical Guide to the Distinct Roles and Metabolic Interplay of Ribonic Acid and Ribonucleic Acid (RNA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the chemical identities, biological roles, and metabolic relationship between D-ribonic acid and ribonucleic acid (RNA). While both molecules are related to the pentose (B10789219) sugar D-ribose, they possess fundamentally different structures and functions. This document clarifies their distinct nature, explores the metabolic pathways that connect their precursors, provides relevant quantitative data, and details experimental protocols for their study.

Core Chemical and Functional Distinctions

Ribonucleic acid (RNA) is a primary molecule of life, essential for the coding, decoding, regulation, and expression of genes. It is a polymer composed of ribonucleotides, each containing a ribose sugar, a phosphate (B84403) group, and a nitrogenous base (adenine, guanine, cytosine, or uracil).

D-ribonic acid, in contrast, is the aldonic acid derivative of D-ribose. It is a sugar acid formed by the oxidation of the aldehyde group of ribose. Its biological role is not as central as that of RNA, and it is primarily understood as a metabolite within the pentose phosphate pathway.

The foundational difference lies in their structure: RNA is a complex macromolecule built from ribose-containing monomers, whereas ribonic acid is a single, small molecule derived from ribose through oxidation.

cluster_0 Ribonucleic Acid (RNA) - A Polymer cluster_1 This compound - A Monomer cluster_2 Common Precursor RNA RNA Polymer Phosphate Ribose Base Phosphate Ribose Base ... RibonicAcid D-Ribonic Acid (C5H10O6) Ribose D-Ribose (C5H10O5) Ribose->RNA Incorporation into Nucleotides Ribose->RibonicAcid Oxidation

Figure 1: Logical relationship between D-Ribose, RNA, and D-Ribonic Acid.

Metabolic Context: The Pentose Phosphate Pathway

The primary link between the precursors of RNA and this compound is the pentose phosphate pathway (PPP). This fundamental metabolic pathway is crucial for generating NADPH and producing the pentose sugar D-ribose 5-phosphate. D-ribose 5-phosphate is the direct precursor for the synthesis of nucleotides, which are the building blocks of RNA and DNA.

Within this pathway, D-ribose can be oxidized to form D-ribonic acid. This is a side reaction and not part of the main pathway for energy or nucleotide production. The enzyme D-ribose dehydrogenase can catalyze this conversion. Therefore, the relationship is one of a shared precursor pool, where the fate of D-ribose determines whether it contributes to the synthesis of vital macromolecules like RNA or is converted into a sugar acid.

PPP pathway_node pathway_node molecule_node molecule_node product_node product_node Glucose6P Glucose-6-Phosphate PPP Pentose Phosphate Pathway Glucose6P->PPP Ribose5P Ribose-5-Phosphate PPP->Ribose5P Generates Nucleotides Nucleotide Synthesis (ATP, GTP...) Ribose5P->Nucleotides Precursor for Ribose D-Ribose Ribose5P->Ribose Dephosphorylation RNA RNA Nucleotides->RNA Building blocks for RibonicAcid D-Ribonic Acid Ribose->RibonicAcid Oxidation by Ribose Dehydrogenase

Figure 2: Metabolic context of Ribose-5-Phosphate, RNA, and this compound.

Quantitative Data

Quantitative analysis of these molecules is critical for understanding their metabolic importance. The cellular concentrations of these molecules can vary significantly depending on the cell type and metabolic state.

MoleculeTypical Cellular Concentration (Mammalian Cells)Notes
RNA ~20 pg/cellHighly variable based on cell size and transcriptional activity.
Ribose-5-Phosphate 10-100 µMKey intermediate; concentration is tightly regulated based on the cell's need for NADPH and nucleotides.
D-Ribonic Acid Not typically measured; expected to be very lowGenerally considered a minor metabolic byproduct. Its presence may indicate specific metabolic states or enzymatic activities.

Experimental Protocols

4.1. Protocol for Quantification of this compound via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the detection and quantification of sugar acids like this compound in biological samples.

  • Sample Preparation: Homogenize tissue or cell pellets in a methanol/water solution.

  • Extraction: Perform a liquid-liquid extraction using chloroform (B151607) to separate polar metabolites (including this compound) into the aqueous phase.

  • Derivatization: Evaporate the aqueous phase to dryness and derivatize the residue. A common method is two-step methoximation/silylation.

    • Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect aldehyde and keto groups.

    • Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl and carboxyl groups, making the analyte volatile.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable column (e.g., DB-5ms) with a temperature gradient to separate the metabolites.

    • The mass spectrometer is operated in scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a stable isotope-labeled internal standard.

4.2. Protocol for RNA Extraction and Quantification

This is a standard protocol for total RNA isolation from cultured cells.

  • Cell Lysis: Lyse cells directly in the culture dish using a denaturing lysis buffer (e.g., containing guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • Phase Separation: Add acid-phenol:chloroform to the lysate, vortex, and centrifuge. This separates the mixture into an upper aqueous phase (containing RNA), an interphase (DNA), and a lower organic phase (proteins and lipids).

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube. Precipitate the RNA by adding isopropanol (B130326) and centrifuging at high speed.

  • RNA Wash: Wash the RNA pellet with 75% ethanol (B145695) to remove salts and other impurities.

  • Resuspension: Air-dry the pellet briefly and resuspend in RNase-free water.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

cluster_0 This compound Quantification Workflow cluster_1 RNA Extraction Workflow A1 Sample Homogenization A2 Metabolite Extraction (Aqueous Phase) A1->A2 A3 Derivatization (Silylation) A2->A3 A4 GC-MS Analysis A3->A4 A5 Data Analysis (Quantification) A4->A5 B1 Cell Lysis B2 Phenol-Chloroform Phase Separation B1->B2 B3 RNA Precipitation (Isopropanol) B2->B3 B4 RNA Wash (Ethanol) B3->B4 B5 Quantification & QC (Spectrophotometry) B4->B5

Figure 3: Comparative experimental workflows for this compound and RNA analysis.

Conclusion for Drug Development

Understanding the metabolic fate of D-ribose is crucial in various therapeutic contexts. For drug development professionals, the key takeaways are:

  • Distinct Targets: this compound and RNA are not interchangeable targets. RNA is a well-established target for a wide range of therapies (e.g., antisense oligonucleotides, mRNA vaccines). This compound is not a known drug target.

  • Metabolic Flux: Modulating the pentose phosphate pathway can impact the availability of Ribose-5-Phosphate for nucleotide synthesis. Drugs that inhibit the PPP could indirectly affect RNA synthesis.

  • Biomarker Potential: Elevated levels of this compound could potentially serve as a biomarker for specific metabolic dysregulations or off-target effects of drugs that perturb carbohydrate metabolism. However, this is a speculative area requiring further research.

Methodological & Application

Methods for the Synthesis of D-Ribonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of D-ribonic acid, a valuable chiral precursor in the synthesis of various bioactive molecules and pharmaceuticals. The methods covered include classical chemical synthesis, enzymatic catalysis, and microbial fermentation. This guide is intended to furnish researchers with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.

Introduction

D-ribonic acid, an aldonic acid derived from the oxidation of D-ribose, is a key intermediate in various biological processes and a versatile building block in organic synthesis. Its multiple chiral centers make it an attractive starting material for the stereoselective synthesis of complex molecules. This document outlines three primary approaches to synthesize D-ribonic acid: chemical oxidation, enzymatic conversion, and whole-cell microbial fermentation. Each method offers distinct advantages and disadvantages in terms of yield, scalability, and environmental impact.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the different methods of D-ribonic acid synthesis, providing a basis for comparison.

MethodStarting MaterialKey Reagents/BiocatalystReaction TimeYieldPurityKey AdvantagesKey Disadvantages
Chemical Synthesis
Bromine OxidationD-RiboseBromine, Sodium Bicarbonate~2 hours~73% (as lactone)[1]Crude, requires recrystallizationWell-established, relatively fast reaction.Use of hazardous bromine, formation of salt byproducts.
Catalytic Oxidation (Pd-Bi/C)D-Ribose5Pd-Bi/C catalyst, Oxygen~3 hours~40% (at pH 2.8-3.1)[2]Not specifiedMilder conditions, uses oxygen as oxidant.Catalyst poisoning by the product acid can limit conversion.[2]
Enzymatic Synthesis
Pentose (B10789219) DehydrogenaseD-RiboseRecombinant Haloarcula sp. pentose dehydrogenase, NAD(P)+Not specifiedHigh (hypothetical)HighHigh selectivity, mild reaction conditions.Enzyme production and purification required, cofactor regeneration needed.
Microbial Fermentation
Gluconobacter oxydansD-RiboseWhole cells of G. oxydans24-48 hoursHigh (estimated)Requires purificationUses whole cells, no need for enzyme purification.Requires sterile fermentation, complex downstream processing.

Experimental Protocols

Chemical Synthesis: Oxidation of D-Ribose with Bromine

This protocol is adapted from a well-established procedure for the synthesis of D-ribonolactone, the γ-lactone of D-ribonic acid.[3]

Materials:

  • D-Ribose

  • Sodium bicarbonate (NaHCO₃)

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃)

  • Absolute Ethanol (B145695)

  • Toluene

  • Diethyl ether (Et₂O)

  • Deionized water

  • 1 L three-necked round-bottomed flask

  • Mechanical stirrer

  • 100 mL pressure-equalizing addition funnel

  • Internal thermometer

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • In a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, add D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and 600 mL of water.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the flask in an ice-water bath.

  • In a 100 mL pressure-equalizing addition funnel, place bromine (112 g, 0.70 mol).

  • Add the bromine dropwise to the vigorously stirred aqueous solution, maintaining the reaction temperature below 5°C. The addition should take approximately 1 hour.

  • After the addition is complete, stir the orange solution for an additional 50 minutes.

  • Add sodium bisulfite (6.5 g) to decolorize the solution.

  • Transfer the clear solution to a 2 L flask and concentrate it on a rotary evaporator (bath temperature 60-70°C) until a wet slurry remains.

  • Add 400 mL of absolute ethanol and 100 mL of toluene, and evaporate the solvent on a rotary evaporator (bath temperature 50°C).

  • Add 400 mL of absolute ethanol to the resulting solid and heat the mixture on a steam bath for 30 minutes.

  • Filter the hot suspension and wash the solid with 100 mL of hot absolute ethanol.

  • Cool the filtrate to room temperature and then refrigerate for 16 hours to allow for crystallization.

  • Collect the crystalline product (D-ribonolactone) by filtration, wash with cold absolute ethanol (100 mL) followed by diethyl ether (100 mL), and dry under vacuum. A second crop of crystals can be obtained by concentrating the filtrate.

  • To obtain D-ribonic acid, the lactone can be hydrolyzed under basic conditions (e.g., with NaOH) followed by acidification with an acid resin.

Enzymatic Synthesis: Using Recombinant Pentose Dehydrogenase (Hypothetical Protocol)

This protocol describes a hypothetical procedure for the enzymatic synthesis of D-ribonic acid using a recombinant pentose dehydrogenase from Haloarcula hispanica.

Part A: Cloning and Expression of Pentose Dehydrogenase

  • Identify the gene sequence for pentose dehydrogenase from the Haloarcula hispanica genome.[4][5][6]

  • Synthesize the gene with codon optimization for expression in E. coli and clone it into an expression vector (e.g., pET vector with a His-tag).

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) overnight.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C.

Part B: Enzyme Purification

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Purify the His-tagged pentose dehydrogenase from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.

  • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the enzyme with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Desalt the purified enzyme into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl) and store at -80°C.

Part C: Enzymatic Synthesis of D-Ribonic Acid

  • Prepare a reaction mixture containing:

    • D-Ribose (e.g., 100 mM)

    • NAD⁺ or NADP⁺ (e.g., 1.2 equivalents)

    • Purified pentose dehydrogenase

    • A suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • (Optional) A cofactor regeneration system (e.g., glucose dehydrogenase and glucose).

  • Incubate the reaction mixture at an optimal temperature (e.g., 30-40°C) with gentle shaking.

  • Monitor the reaction progress by HPLC. The reaction will first produce D-ribonolactone, which will spontaneously hydrolyze to D-ribonic acid.

  • Once the reaction is complete, terminate it by heat inactivation or by adding a quenching agent.

  • Purify the D-ribonic acid from the reaction mixture using ion-exchange chromatography.

Microbial Fermentation: Whole-Cell Biocatalysis with Gluconobacter oxydans (Adapted Protocol)

This is an adapted protocol for the production of D-ribonic acid using Gluconobacter oxydans, a bacterium known for its ability to oxidize various sugars to their corresponding aldonic acids.[7][8][9]

Materials:

  • Gluconobacter oxydans strain (e.g., ATCC 621H)

  • Sorbitol

  • Yeast extract

  • D-Ribose

  • Calcium carbonate (CaCO₃)

  • Shaker flasks

  • Bioreactor

Procedure:

  • Inoculum Preparation:

    • Prepare a seed culture medium containing 50 g/L sorbitol and 5 g/L yeast extract.

    • Inoculate a single colony of G. oxydans into 50 mL of the seed medium in a 250 mL baffled flask.

    • Incubate at 30°C with shaking at 220 rpm for 24 hours.

  • Fermentation:

    • Prepare the fermentation medium in a bioreactor containing:

      • D-Ribose (e.g., 100 g/L)

      • Yeast extract (e.g., 10 g/L)

      • CaCO₃ (20 g/L, as a pH buffer)

    • Sterilize the bioreactor and medium.

    • Inoculate the bioreactor with the seed culture (e.g., 10% v/v).

    • Maintain the fermentation conditions:

      • Temperature: 30°C

      • pH: 5.5-6.0 (can be controlled with the addition of CaCO₃ or automated addition of a base like NaOH)

      • Aeration: 1-2 vvm (volume of air per volume of medium per minute)

      • Agitation: 300-500 rpm (to ensure sufficient oxygen supply)

    • Monitor the consumption of D-ribose and the production of D-ribonic acid by taking samples periodically and analyzing them by HPLC.

    • The fermentation is typically complete within 24-48 hours.

  • Downstream Processing:

    • Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.[10]

    • Remove the excess calcium by acidification (e.g., with sulfuric acid) to precipitate calcium sulfate, followed by filtration.

    • The resulting solution containing D-ribonic acid can be further purified and concentrated. Techniques such as ion-exchange chromatography and crystallization can be employed to obtain high-purity D-ribonic acid.[10]

Visualizations

Chemical_Synthesis_Workflow D_Ribose D-Ribose Bromine_Oxidation Bromine Oxidation (Br₂, NaHCO₃, H₂O, <5°C) D_Ribose->Bromine_Oxidation Crude_Lactone Crude D-Ribonolactone (in solution) Bromine_Oxidation->Crude_Lactone Evaporation Evaporation & Ethanol Precipitation Crude_Lactone->Evaporation Crystallization Crystallization Evaporation->Crystallization Purified_Lactone Purified D-Ribonolactone Crystallization->Purified_Lactone Hydrolysis Base Hydrolysis Purified_Lactone->Hydrolysis D_Ribonic_Acid D-Ribonic Acid Hydrolysis->D_Ribonic_Acid

Caption: Workflow for the chemical synthesis of D-ribonic acid via bromine oxidation.

Enzymatic_Synthesis_Pathway D_Ribose D-Ribose Pentose_Dehydrogenase Pentose Dehydrogenase D_Ribose->Pentose_Dehydrogenase NAD(P)+ -> NAD(P)H D_Ribonolactone D-Ribonolactone Pentose_Dehydrogenase->D_Ribonolactone Spontaneous_Hydrolysis Spontaneous Hydrolysis D_Ribonolactone->Spontaneous_Hydrolysis H₂O D_Ribonic_Acid D-Ribonic Acid Spontaneous_Hydrolysis->D_Ribonic_Acid

Caption: Enzymatic conversion of D-ribose to D-ribonic acid.

Microbial_Fermentation_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Inoculum Inoculum Preparation (G. oxydans) Fermentation Fermentation (D-Ribose, Nutrients, 30°C, Aeration) Inoculum->Fermentation Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation->Cell_Separation Fermentation Broth Purification Purification (Ion Exchange, Crystallization) Cell_Separation->Purification D_Ribonic_Acid Pure D-Ribonic Acid Purification->D_Ribonic_Acid

Caption: Workflow for the microbial production of D-ribonic acid.

References

Protocol for the preparation of 2-C-methyl-D-ribonic acid-1,4-lactone.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of 2-C-methyl-D-ribono-1,4-lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-C-methyl-D-ribono-1,4-lactone is a crucial intermediate in the synthesis of various biologically active molecules, including antiviral nucleoside analogues.[1] This document provides detailed protocols for the chemical synthesis of 2-C-methyl-D-ribono-1,4-lactone, a summary of quantitative data from various synthetic routes, and a visual representation of the experimental workflow. The protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Introduction

2-C-methyl-D-ribono-1,4-lactone is a carbohydrate derivative that serves as a versatile building block in organic synthesis.[2] Its applications are particularly significant in medicinal chemistry, where it is a key precursor for the synthesis of modified nucleosides that exhibit antiviral properties.[1] The stereochemistry of this lactone allows for the synthesis of enantiomerically pure target molecules.[2] This application note details established methods for the preparation of 2-C-methyl-D-ribono-1,4-lactone, providing a comparative overview of different synthetic strategies.

Quantitative Data Summary

Several methods for the synthesis of 2-C-methyl-D-ribono-1,4-lactone have been reported, with varying starting materials and yields. The following table summarizes the quantitative data from prominent synthetic routes.

Starting MaterialKey Reagents/ProcessYield (%)Reference
D-FructoseCalcium oxide, pH adjustment to 2.2-2.58%[3]
D-GlucoseAmadori reaction, calcium hydroxide19%[1]
D-GlucoseOne-pot, dimethyl fructosamine (B8680336) intermediate, CaO20-27%[1]
N-methylbenzylfructosamineCalcium chloride, sodium methoxide (B1231860) in MeOH/THF56.5%[1]

Experimental Protocols

Two detailed protocols for the synthesis of 2-C-methyl-D-ribono-1,4-lactone are provided below.

Protocol 1: Synthesis from N-methylbenzylfructosamine

This method provides a high yield of the target compound.[1]

Materials:

  • N-methylbenzylfructosamine

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • Calcium chloride (anhydrous)

  • Sodium methoxide (25 wt. % solution in methanol)

Procedure:

  • In a suitable reaction vessel, dissolve N-methylbenzylfructosamine (10.12 g, 35.72 mmol) in a mixture of methanol (125 mL) and THF (45 mL) at room temperature.

  • To this solution, add anhydrous calcium chloride (0.99 g, 8.9 mmol, 0.25 equivalents).

  • Add sodium methoxide (25 wt. % solution in methanol, 2.00 mL, 8.9 mmol, 0.25 equivalents).

  • Heat the reaction mixture to 40°C for 3 hours.

  • After 3 hours, cool the mixture to 23°C.

  • Concentrate the mixture at reflux to a volume of approximately 800 mL.

  • Cool the concentrated solution to 0°C to induce crystallization.

  • Collect the solid product by filtration.

  • The resulting solid is 2-C-methyl-D-ribono-1,4-lactone (66 g, 398.91 mmol, 56.5% yield) as a very pale grey solid.[1]

Protocol 2: Synthesis from D-Fructose

This protocol offers a more direct route, albeit with a lower yield.[3]

Materials:

  • D-Fructose

  • Water

  • Calcium oxide (quicklime)

  • Hydrochloric acid, nitric acid, or sulfuric acid for pH adjustment

Procedure:

  • Dissolve D-fructose in water to create an aqueous solution. For enhanced inertness, argon gas can be bubbled through the water prior to dissolution to create an argon shield.[3]

  • To the aqueous D-fructose solution, add calcium oxide. The addition should be controlled to maintain the reaction temperature between 20-35°C and ensure the solution remains in a liquid state.[3]

  • Allow the reaction to proceed for a period of time after the addition of calcium oxide is complete.

  • Upon completion of the reaction, adjust the pH of the system to 2.2-2.5 using a suitable acid (e.g., hydrochloric acid, nitric acid, or sulfuric acid) to obtain the product solution.[3]

  • The product solution containing 2-C-methyl-D-ribono-1,4-lactone can then be subjected to standard post-processing and purification steps to isolate the final product. The reported yield for this method is 8%.[3]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-C-methyl-D-ribono-1,4-lactone from N-methylbenzylfructosamine.

Synthesis_Workflow Start Start: N-methylbenzylfructosamine Dissolution Dissolution in Methanol/THF Start->Dissolution Reagent_Addition Addition of CaCl2 and NaOMe Dissolution->Reagent_Addition Heating Heating at 40°C for 3 hours Reagent_Addition->Heating Cooling_1 Cooling to 23°C Heating->Cooling_1 Concentration Concentration at Reflux Cooling_1->Concentration Cooling_2 Cooling to 0°C Concentration->Cooling_2 Filtration Filtration Cooling_2->Filtration Product Product: 2-C-methyl-D-ribono- 1,4-lactone Filtration->Product

Caption: Synthesis workflow for 2-C-methyl-D-ribono-1,4-lactone.

References

Application Note: HPLC-UV Method for the Detection of Organic Acids in Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic acids are frequently added to animal feed to improve animal performance and act as preservatives.[1][2] Their benefits include reducing the population of pathogenic microorganisms in the intestine and enhancing the digestibility of nutrients.[1][2] Common organic acids used as feed additives include lactic, acetic, fumaric, valeric, hexanoic, isovaleric, butyric, and propionic acids.[3][4] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used analytical technique for the simultaneous determination of these organic acids in feed ingredients. This method is favored for being relatively inexpensive, easy to operate, and common in analytical laboratories.[3][5]

This application note provides a detailed protocol for the quantitative analysis of organic acids in animal feed using a reversed-phase HPLC-UV method. The method is validated for linearity, sensitivity, selectivity, accuracy, and precision, demonstrating its reliability for routine analysis.[3][4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, standard solution preparation, and chromatographic analysis for the quantification of organic acids in animal feed.

1. Materials and Reagents

  • Organic acid standards (e.g., lactic acid, acetic acid, fumaric acid, propionic acid, etc.)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄) or Potassium Phosphate Monobasic (KH₂PO₄)

  • Ultrapure water

  • Hydrochloric acid (HCl)

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.[5]

  • Reversed-phase C18 column (e.g., Imtak Unison UK-C18, 100 x 4.6 mm, 3 µm particle size).[5]

  • Ultrasonic extractor.[5]

  • Centrifuge.[5]

  • Analytical balance

  • pH meter

3. Sample Preparation

  • Weigh 5 g of the ground feed sample into a 250 mL conical flask.[2]

  • Add 100 mL of 0.4% hydrochloric acid solution.[5]

  • Extract the mixture using an ultrasonic extractor for 20 minutes.[5]

  • Centrifuge the extract at 3000 rpm for 10 minutes at 4°C.[5]

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.[3][5]

4. Standard Solution Preparation

  • Prepare individual stock solutions of each organic acid standard by accurately weighing and dissolving them in ultrapure water.

  • Prepare a mixed standard working solution by diluting the stock solutions with ultrapure water to achieve the desired concentrations for calibration.

5. Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of organic acids in feed.[5]

ParameterCondition
Column Reversed-phase C18
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution 0-3 min, 0% B3-7 min, 1% B7-13 min, 13% B13-16 min, 30% B16-23 min, 55% B23-24 min, 0% B
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
UV Detection Wavelength 210 nm

Method Validation and Performance

The analytical method is validated based on linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (intraday and interday variation) to ensure reliable and accurate quantification of organic acids.[3][5]

Quantitative Data Summary

The following tables present a summary of the quantitative performance of the HPLC-UV method for the analysis of eight organic acids.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ) [3][4][5]

Organic AcidRetention Time (min)Linearity (R²)LOD (µg/kg)LOQ (µg/kg)
Lactic Acid4.8>0.9991140
Acetic Acid5.5>0.999802626755
Fumaric Acid6.2>0.9992274
Propionic Acid7.8>0.99945151
Butyric Acid10.1>0.999120400
Isovaleric Acid12.5>0.999150500
Valeric Acid13.8>0.999180600
Hexanoic Acid16.5>0.999250834

Table 2: Accuracy (Recovery) and Precision (RSD%) [3][4][5]

Organic AcidRecovery (%)Intraday RSD (%)Interday RSD (%)
Lactic Acid76.3 - 99.2<5.3<5.3
Acetic Acid76.3 - 99.2<5.3<5.3
Fumaric Acid76.3 - 99.2<5.3<5.3
Propionic Acid76.3 - 99.2<5.3<5.3
Butyric Acid76.3 - 99.2<5.3<5.3
Isovaleric Acid76.3 - 99.2<5.3<5.3
Valeric Acid76.3 - 99.2<5.3<5.3
Hexanoic Acid76.3 - 99.2<5.3<5.3

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC-UV system components.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Feed Sample Weighing Weighing (5g) Sample->Weighing Extraction Ultrasonic Extraction (20 min) Weighing->Extraction Centrifugation Centrifugation (3000 rpm, 10 min) Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for organic acid analysis in feed.

hplc_system MobilePhase Mobile Phase Reservoir(s) A: 0.1% H₃PO₄ B: Acetonitrile Pump HPLC Pump Gradient Control MobilePhase->Pump Injector Autosampler/Injector Injects 10 µL of Sample Pump->Injector Column Column Oven & C18 Column Separation at 40°C Injector->Column Detector UV/PDA Detector Detection at 210 nm Column->Detector DataSystem Data Acquisition System Chromatogram Processing Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for the Analysis of Ribonic Acid using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonic acid, a five-carbon sugar acid, is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. Its quantification in biological matrices is of growing interest in metabolic research and for its potential role as a biomarker in various physiological and pathological states. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective platform for the analysis of this compound in complex biological samples. This document provides detailed application notes and protocols for the robust quantification of this compound.

Experimental Protocols

Sample Preparation from Human Plasma

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte.[1] The following procedure is recommended for the extraction of this compound from human plasma:

Materials:

  • Human plasma samples

  • Internal Standard (IS) working solution (e.g., ¹³C₅-Ribonic Acid, 1 µg/mL in water)

  • Protein Precipitation Solution: 10% (w/v) Trichloroacetic acid (TCA) in cold acetonitrile

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • SPE Conditioning Solution 1: Methanol (B129727)

  • SPE Conditioning Solution 2: Water

  • SPE Wash Solution: 5% Methanol in water

  • SPE Elution Solution: 5% Formic acid in acetonitrile

  • Reconstitution Solution: 98:2 Water:Acetonitrile with 0.1% Formic Acid

Procedure:

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold protein precipitation solution. Vortex for 1 minute to ensure thorough mixing.[1]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[1]

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove any unretained impurities.[1]

  • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.[1]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B

Mass Spectrometry Conditions:

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[1] Analysis is performed in negative ion mode using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 3
Quantification

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrants. The concentration of this compound in unknown samples is determined by interpolating their peak area ratios from the calibration curve.[1]

Data Presentation

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.0 0.4 98 2
1.0 0.4 98 2
5.0 0.4 2 98
6.0 0.4 2 98
6.1 0.4 98 2

| 8.0 | 0.4 | 98 | 2 |

Table 2: Mass Spectrometry Parameters for this compound and Internal Standard

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)
This compound 165.05 75.0 100 25 15
¹³C₅-Ribonic Acid (IS) 170.05 78.0 100 25 15

(Note: Specific MRM transitions for this compound are based on the fragmentation of similar dicarboxylic acids, which commonly undergo decarboxylation. These may need to be optimized for the specific instrument used.)

Table 3: Method Performance Characteristics (Example)

Parameter Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85-115%
Precision at LLOQ < 20%
Accuracy (QC samples) 90-110%
Precision (QC samples) < 15%

| Recovery | > 85% |

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation with TCA/Acetonitrile Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE LC_Separation Liquid Chromatography Separation (C18 Column) SPE->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification G Simplified Pentose Phosphate Pathway and this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P SixPG 6-Phosphoglucono- δ-lactone G6P->SixPG SixPGluconate 6-Phosphogluconate SixPG->SixPGluconate H₂O Ru5P Ribulose-5-Phosphate SixPGluconate->Ru5P NADP⁺ to NADPH RibonicAcid This compound SixPGluconate->RibonicAcid Metabolic Side-reaction? R5P Ribose-5-Phosphate Ru5P->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides Lactonase Lactonase Dehydrogenase 6PG Dehydrogenase Isomerase Isomerase

References

Application Notes and Protocols: Ribonic Acid as a Carbon Source for Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonic acid, a five-carbon sugar acid, represents a potentially valuable and alternative carbon source for microbial fermentation and bioprocessing. As a derivative of ribose, a key component of nucleic acids, its utilization by microorganisms is of significant interest for the production of value-added chemicals, biofuels, and pharmaceuticals. Understanding the metabolic pathways and growth kinetics of microbes on this compound is crucial for developing robust and efficient bioprocesses. These application notes provide a comprehensive overview of the current understanding of microbial utilization of this compound and its analogs, along with detailed protocols for experimental investigation.

Metabolic Pathways for this compound Utilization

While direct and extensively characterized pathways for this compound catabolism are not widely documented, a putative metabolic pathway can be proposed based on the recently elucidated oxidative pathway for its close analog, 2-deoxy-D-ribonate, in several bacterial species.[1][2][3] This pathway offers a strong model for how microorganisms may metabolize this compound.

Proposed this compound Catabolic Pathway in Bacteria

The proposed pathway involves the sequential oxidation and cleavage of the this compound backbone, ultimately feeding into central carbon metabolism. Key enzymatic steps are likely analogous to those identified in the catabolism of deoxyribonate by bacteria such as Pseudomonas simiae and Klebsiella michiganensis.[1][2][3]

Ribonic_Acid_Catabolism Ribonic_acid This compound Ribonolactone Ribono-1,5-lactone Ribonic_acid->Ribonolactone Dehydrogenase Keto_ribonate 2-Keto-3-deoxy-D-ribonate Ribonolactone->Keto_ribonate Lactonase Intermediate_1 Intermediate Metabolite Keto_ribonate->Intermediate_1 Dehydratase Pyruvate Pyruvate Intermediate_1->Pyruvate Aldolase Glycolaldehyde Glycolaldehyde Intermediate_1->Glycolaldehyde Aldolase TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Growth Kinetics cluster_2 Phase 3: Pathway Elucidation Screening Microbial Strain Screening on this compound Agar Isolation Isolation of Positive Strains Screening->Isolation Growth_Curve Liquid Culture Growth Curve Analysis (OD600 Measurement) Isolation->Growth_Curve Substrate_Analysis Substrate & Metabolite Analysis (e.g., HPLC) Growth_Curve->Substrate_Analysis Genomic_Analysis Genomic & Transcriptomic Analysis (Identify Catabolic Genes) Substrate_Analysis->Genomic_Analysis Enzyme_Assays Enzyme Activity Assays Genomic_Analysis->Enzyme_Assays

References

Clarification of Terminology: Ribonic Acid vs. Ribonucleic Acid (RNA)

Author: BenchChem Technical Support Team. Date: December 2025

It is important to address a common point of confusion between "ribonic acid" and "ribonucleic acid" (RNA) in the context of drug development. The user's query specifies "this compound," however, the vast majority of research and therapeutic applications in this field relate to ribonucleic acid (RNA) .

This compound is a sugar acid, specifically a metabolite derived from D-ribose.[1][2] Its applications in a therapeutic context are currently limited. Research has primarily investigated its role as a potential biomarker. For instance, studies have explored D-ribonic acid's association with mitochondrial energy production and its potential as a biomarker for conditions like acute renal allograft rejection and renal impairment in type 1 diabetes.[1][3][4] D-(+)-Ribonic acid γ-lactone, a derivative, is used as a starting material in the synthesis of certain antibiotics and other complex molecules.[5]

Ribonucleic acid (RNA) , on the other hand, is a major class of molecules fundamental to the expression and regulation of genes. In recent years, RNA-based therapeutics have emerged as a revolutionary class of medicines with broad applications.[6][7] This document will focus on the applications of ribonucleic acid (RNA) in drug development, as this aligns with the depth and scope of the user's request for detailed application notes and protocols.

Application Notes: Ribonucleic Acid (RNA) Therapeutics in Drug Development

Introduction

RNA therapeutics are a novel class of medications that utilize ribonucleic acid to prevent or treat diseases by influencing the flow of genetic information.[7] Unlike traditional small molecule drugs or protein-based biologics that target proteins, RNA therapies work "upstream" at the level of the genetic message itself.[7][8] This allows for the targeting of previously "undruggable" disease-causing proteins and offers a versatile platform for a wide range of therapeutic areas, including infectious diseases, genetic disorders, and cancer.[8] The main types of RNA therapeutics include messenger RNA (mRNA), small interfering RNA (siRNA), and antisense oligonucleotides (ASOs).[6][7]

1. Messenger RNA (mRNA) Therapeutics

Application: mRNA technology provides the genetic instructions for cells to produce a specific protein.[7] This has been most famously applied in the development of vaccines but also holds promise for protein replacement therapies and cancer immunotherapy.[9][10]

  • Vaccines: mRNA vaccines deliver the blueprint for a viral antigen (like the spike protein of SARS-CoV-2) to host cells.[9][11] The cells then produce this antigen, triggering a robust immune response and the generation of antibodies and T-cell memory, preparing the body to fight off a future infection.[9][11] A key advantage of mRNA vaccines is the speed at which they can be developed and manufactured.[9][12]

  • Cancer Immunotherapy: mRNA vaccines are being developed to train the immune system to recognize and attack cancer cells.[13] These vaccines can be designed to encode for tumor-associated antigens or even personalized neoantigens specific to a patient's tumor.[13][14]

  • Protein Replacement Therapy: For diseases caused by a missing or defective protein, mRNA could be used to instruct cells to produce the correct, functional protein.

2. Small Interfering RNA (siRNA) Therapeutics

  • Genetic Disorders: siRNA drugs have been successfully developed to treat rare genetic disorders. For example, Patisiran (Onpattro®) was the first FDA-approved siRNA therapy and is used to treat hereditary transthyretin-mediated amyloidosis by silencing the gene responsible for the production of the faulty TTR protein.[17][18] Other approved siRNA drugs target genes involved in acute hepatic porphyria and primary hyperoxaluria type 1.[18][19]

  • Hypercholesterolemia: Inclisiran is an siRNA therapeutic that targets the PCSK9 gene in the liver, leading to lower levels of LDL-cholesterol.[18]

  • Oncology: siRNAs are being investigated to silence oncogenes that drive cancer growth and proliferation.[20]

3. Antisense Oligonucleotides (ASOs)

Application: ASOs are short, single-stranded synthetic nucleic acid sequences that are complementary to a specific mRNA target.[21][22] They can be designed to modulate protein production in several ways, including degrading the target mRNA, blocking translation, or modifying the splicing of pre-mRNA to correct genetic defects.[21][22][23]

  • Neurological Disorders: ASOs have shown significant promise in treating neurological diseases. Tofersen (Qalsody) is an ASO approved for the treatment of a specific genetic form of amyotrophic lateral sclerosis (ALS) by targeting the SOD1 mRNA for degradation.[24]

  • Spinal Muscular Atrophy (SMA): An ASO therapy has been developed to correct the aberrant splicing of the SMN2 gene in SMA, leading to the production of a functional SMN protein.[21]

  • Genetic and Metabolic Diseases: ASOs are used to treat a variety of other genetic conditions, including Duchenne muscular dystrophy and familial hypercholesterolemia.[23][25]

Quantitative Data Summary

The following table summarizes key quantitative data for selected RNA therapeutics.

TherapeuticTypeTarget DiseaseEfficacy DataCitation(s)
Pfizer-BioNTech COVID-19 VaccinemRNACOVID-19Over 90% short-term efficacy against the original SARS-CoV-2 virus.[12]
Moderna COVID-19 VaccinemRNACOVID-19Over 90% short-term efficacy against the original SARS-CoV-2 virus.[12]
Patisiran (Onpattro®)siRNAHereditary Transthyretin-Mediated AmyloidosisFirst FDA-approved siRNA therapy in 2018.[17][19]
mRNA-4359mRNAAdvanced Solid Cancers (e.g., lung, melanoma)In a Phase I trial, 8 out of 16 evaluable patients showed no tumor growth.[13]

Experimental Protocols

Protocol 1: In Vitro siRNA-Mediated Gene Knockdown

This protocol provides a general workflow for transfecting mammalian cells with siRNA to achieve target gene knockdown.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium and serum

  • Serum-free medium (e.g., Opti-MEM™)

  • 6-well or 100 mm tissue culture plates

  • Reagents for downstream analysis (e.g., RT-qPCR, Western blot)

Procedure:

  • Cell Seeding: 18-24 hours prior to transfection, seed cells in 6-well plates or 100 mm dishes so they reach 50-75% confluency at the time of transfection.[27][28] Healthy, subconfluent cells are crucial for successful transfection.[28]

  • Preparation of siRNA-Lipid Complexes:

    • Solution A: In a sterile tube, dilute the desired amount of siRNA duplex (e.g., 20-80 pmols) into 100 µL of serum-free medium.[28]

    • Solution B: In a separate sterile tube, dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.[28]

    • Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow for complex formation.[27][28]

  • Transfection:

    • Wash the cells with serum-free medium.[27]

    • Add the siRNA-lipid complex mixture dropwise to the cells.[28]

    • Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[28]

  • Post-Transfection:

    • After the incubation period, add complete growth medium (containing serum) to the cells.[27]

    • Incubate the cells for an additional 24-72 hours. The optimal time for analysis will depend on the stability of the target mRNA and protein.

  • Analysis of Gene Knockdown:

    • Harvest the cells and isolate RNA or protein.

    • Quantify the reduction in target mRNA levels using RT-qPCR.

    • Quantify the reduction in target protein levels using Western blotting or immunocytochemistry.[27]

Protocol 2: In Vitro Antisense Oligonucleotide (ASO) Activity Assay

This protocol outlines a method for assessing the efficacy of gapmer ASOs, which are designed to induce RNase H-mediated degradation of a target RNA.

Materials:

  • HeLa cells (or other suitable cell line)

  • Gapmer ASOs targeting the gene of interest (e.g., MALAT1) and a non-targeting control.[29]

  • Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

  • 96-well tissue culture plates

  • Reagents for RNA isolation and RT-qPCR

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate to achieve 80-90% confluency at the time of transfection.[29]

  • Preparation of ASO-Lipid Complexes (Lipoplexes):

    • Prepare a dose-response curve by diluting the ASO to various concentrations (e.g., 0.1 nM to 3 nM).[29]

    • For each concentration, mix the ASO with a constant volume of transfection reagent in serum-free medium, following the manufacturer's protocol.[29]

    • Incubate at room temperature to allow for complex formation.

  • Reverse Transfection:

    • Add the prepared lipoplexes to the wells of the 96-well plate.

    • Immediately add the cell suspension on top of the lipoplexes.

    • Incubate for 24 hours at 37°C.

  • RNA Isolation and Quantification:

    • After incubation, lyse the cells and isolate total RNA using a commercially available kit.

    • Assess RNA purity and quantity using spectrophotometry (A260/A280 ratio should be ~1.8-2.1).[29]

  • RT-qPCR Analysis:

    • Perform reverse transcription to generate cDNA.

    • Use qPCR to quantify the levels of the target mRNA relative to a housekeeping gene.

    • Calculate the percentage of remaining RNA for each ASO concentration compared to the non-targeting control to determine the IC50.[29][30]

Visualizations

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA Exogenous dsRNA / shRNA Dicer Dicer Enzyme dsRNA->Dicer Cleavage siRNA siRNA (21-23 nt duplex) Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading Unwinding & Loading RISC_active Activated RISC (with guide strand) RISC_loading->RISC_active cleavage mRNA Cleavage RISC_active->cleavage Target Recognition target_mRNA Target mRNA target_mRNA->cleavage degraded_mRNA Degraded mRNA Fragments cleavage->degraded_mRNA silencing Gene Silencing (No Protein Translation) degraded_mRNA->silencing

Caption: The RNA interference (RNAi) pathway for gene silencing.

mRNA_Vaccine_MoA cluster_workflow mRNA Vaccine Mechanism of Action vaccine mRNA Vaccine (mRNA in Lipid Nanoparticle) entry Cellular Uptake vaccine->entry cell Host Cell (e.g., Muscle Cell) ribosome Ribosome entry->ribosome mRNA released into cytoplasm translation Translation ribosome->translation antigen Viral Antigen (e.g., Spike Protein) translation->antigen presentation Antigen Presentation (on cell surface) antigen->presentation immune_cell Immune Cell (e.g., T-cell) presentation->immune_cell Recognition response Immune Response (Antibody & T-cell production) immune_cell->response

Caption: Mechanism of action for an mRNA vaccine.

siRNA_Workflow cluster_protocol Experimental Workflow for siRNA Gene Silencing cluster_analysis 6. Analysis design 1. siRNA Design & Synthesis (2-4 sequences + control) transfection 3. Transfection (siRNA-lipid complexes) design->transfection seeding 2. Cell Seeding (Reach 50-75% confluency) seeding->transfection incubation 4. Incubation (24-72 hours) transfection->incubation harvest 5. Cell Harvest (RNA/Protein isolation) incubation->harvest rt_qpcr RT-qPCR (mRNA levels) harvest->rt_qpcr western Western Blot (Protein levels) harvest->western

Caption: A typical experimental workflow for siRNA-mediated gene silencing.

References

Ribonic Acid: A Versatile Chiral Precursor in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribonic acid, and its γ-lactone form, D-ribono-1,4-lactone, are highly valuable chiral building blocks in organic synthesis. Derived from the abundant natural sugar D-ribose, these compounds offer a rich stereochemical scaffold that has been successfully exploited in the synthesis of a wide array of biologically active molecules, including natural products, antiviral agents, and nucleoside analogs. The inherent chirality of D-ribonic acid makes it an excellent starting material for enantioselective synthesis, obviating the need for complex asymmetric induction steps. This document provides detailed application notes and experimental protocols for the use of D-ribonic acid and its derivatives as precursors in the synthesis of other significant compounds.

Key Applications of Ribonic Acid Derivatives

Derivatives of D-ribonic acid, particularly D-ribono-1,4-lactone and its protected forms, serve as versatile intermediates in a multitude of synthetic pathways.

1. Synthesis of Natural Products: D-Ribonolactone is a cornerstone in the total synthesis of various complex natural products. Its rigid furanose-like structure provides a template for the stereocontrolled introduction of new functionalities. Notable examples of natural products synthesized from D-ribonolactone include:

  • Lasalocid A: An ionophore antibiotic.

  • Aristeromycin and Neplanocin A: Carbocyclic nucleoside antibiotics with significant antiviral and antitumor activities.

  • Malayamycin and Varitriol: Compounds with interesting biological profiles.

2. Synthesis of Nucleoside Analogs: The synthesis of nucleoside analogs is a major application of this compound derivatives. These compounds are crucial in the development of antiviral and anticancer drugs. D-Ribonolactone allows for the construction of both N-nucleosides and C-nucleosides, the latter being particularly interesting due to their enhanced stability against enzymatic degradation.

3. Chiral Auxiliary in Asymmetric Synthesis: The chiral nature of D-ribonolactone has been utilized to induce stereoselectivity in various chemical transformations, acting as a chiral auxiliary that can be removed after the desired stereocenter has been established.

Experimental Protocols

Protocol 1: Preparation of 2,3-O-Isopropylidene-D-ribonolactone

This protocol details the preparation of a key protected intermediate, 2,3-O-isopropylidene-D-ribonolactone, from D-ribono-1,4-lactone. This protected lactone is a common starting material for further synthetic elaborations.

Reaction Scheme:

G Ribonolactone D-Ribono-1,4-lactone ProtectedLactone 2,3-O-Isopropylidene- D-ribonolactone Ribonolactone->ProtectedLactone Acetone (B3395972), 2,2-Dimethoxypropane (B42991), conc. H2SO4 (cat.)

Caption: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)
D-Ribono-1,4-lactone148.111601080
Dry Acetone58.08700 mL-
2,2-Dimethoxypropane104.15100 mL-
Concentrated Sulfuric Acid98.081 mL~18
Silver Carbonate275.752072.5
Ethyl Acetate (B1210297) (EtOAc)88.11As needed-

Procedure:

  • In a 2-L round-bottom flask, suspend crude D-ribono-1,4-lactone (160 g) in dry acetone (700 mL).

  • To the suspension, add 2,2-dimethoxypropane (100 mL) and concentrated H₂SO₄ (1 mL).

  • Stir the solution vigorously at room temperature for 50 minutes.

  • Add silver carbonate (20 g) to the reaction mixture and continue stirring at room temperature for another 50 minutes.

  • Filter the suspension through a 2 cm pad of Celite.

  • Rinse the solids with acetone (100 mL).

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the crude product in hot ethyl acetate (250 mL).

  • Filter the hot solution through a Celite pad and rinse the solids with hot ethyl acetate (50 mL).

  • Allow the filtrate to cool to room temperature, at which point crystals of 2,3-isopropylidene-D-ribonolactone will form.

  • Filter the crystalline product and dry under vacuum.

  • Concentrate the mother liquor to obtain a second crop of crystals.

  • Combine the solids to afford the final product.

Results:

ProductAppearanceYield (%)Melting Point (°C)
2,3-O-Isopropylidene-D-ribonolactoneWhite crystalline solid73>130

Note: Extremely pure product melts at >140°C. Material with a melting point >130°C is suitable for most subsequent reactions.

Protocol 2: Synthesis of a C-Nucleoside Precursor

This protocol describes a general method for the synthesis of a C-nucleoside precursor through the nucleophilic addition of a lithiated heterocycle to a protected D-ribonolactone.

Workflow for C-Nucleoside Synthesis:

G cluster_0 Step 1: Lithiation of Heterocycle cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Reduction Het Heterocycle HetLi Lithiated Heterocycle Het->HetLi THF, low temp. BuLi n-BuLi BuLi->HetLi Lactol Lactol Intermediate HetLi->Lactol ProtectedLactone Protected D-Ribonolactone ProtectedLactone->Lactol CNucleoside Protected C-Nucleoside Lactol->CNucleoside ReducingAgent Et3SiH, BF3·OEt2 ReducingAgent->CNucleoside

Caption: General workflow for C-nucleoside synthesis.

General Procedure:

  • Lithiation of the Heterocycle: Dissolve the chosen heterocycle in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to a low temperature (typically -78 °C). Add n-butyllithium (n-BuLi) dropwise and stir the mixture to generate the lithiated heterocycle.

  • Nucleophilic Addition: To the solution of the lithiated heterocycle, add a solution of a protected D-ribonolactone (e.g., 2,3,5-tri-O-benzyl-D-ribonolactone) in anhydrous THF dropwise at low temperature. Stir the reaction mixture until the starting lactone is consumed (monitored by TLC).

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactol intermediate.

  • Reduction to the C-Nucleoside: Dissolve the crude lactol in a suitable solvent such as dichloromethane. Cool the solution and add a reducing agent, commonly a combination of triethylsilane (Et₃SiH) and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Purification: After the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the resulting protected C-nucleoside by column chromatography.

Quantitative Data for a Representative C-Nucleoside Synthesis:

Starting Material (Lactone)HeterocycleLithiating AgentReducing Agent SystemProductYield (%)
2,3,5-tri-O-benzyl-D-ribonolactone2-Bromopyridinen-BuLiEt₃SiH, BF₃·OEt₂Protected Pyridinyl C-ribonucleoside50-70
2,3,5-tri-O-benzyl-D-ribonolactone1-Boc-pyrazolen-BuLiEt₃SiH, BF₃·OEt₂Protected Pyrazolyl C-ribonucleoside60-80

Yields are approximate and can vary depending on the specific heterocycle and reaction conditions.

Riboflavin (B1680620) (Vitamin B2) Synthesis

While the industrial production of riboflavin is dominated by fermentation processes, chemical synthesis routes starting from D-ribose have been developed. These syntheses are typically multi-step processes. The biosynthesis of riboflavin utilizes ribulose 5-phosphate as a key precursor, which is closely related to this compound.

Biosynthetic Pathway of Riboflavin:

G GTP GTP DARPP 2,5-Diamino-6-ribosylamino- 4(3H)-pyrimidinedione 5'-phosphate GTP->DARPP GTP cyclohydrolase II Ru5P Ribulose 5-phosphate DHBP 3,4-Dihydroxy-2-butanone 4-phosphate Ru5P->DHBP DHBP synthase ARP 5-Amino-6-ribitylamino- 2,4(1H,3H)-pyrimidinedione DARPP->ARP DRL 6,7-Dimethyl-8-ribityllumazine ARP->DRL DHBP->DRL Lumazine synthase Riboflavin Riboflavin DRL->Riboflavin Riboflavin synthase

Caption: Biosynthetic pathway of Riboflavin.

Conclusion

D-Ribonic acid and its derivatives are invaluable precursors in the stereoselective synthesis of a diverse range of complex and biologically important molecules. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this versatile chiral building block in their own research and development endeavors. The continued exploration of new synthetic methodologies starting from this compound is expected to lead to the discovery of novel therapeutic agents and other valuable chemical entities.

Application Notes and Protocols for the Experimental Determination of Ribonic Acid Concentration in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-ribonic acid is a five-carbon sugar acid that is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a fundamental process in cellular metabolism. The PPP is crucial for producing NADPH, which is vital for antioxidant defense and reductive biosynthesis, and for synthesizing precursors for nucleotides and nucleic acids. Alterations in the levels of ribonic acid in biological fluids such as plasma, serum, and urine may serve as a biomarker for various physiological and pathological states, including metabolic disorders and oxidative stress.

These application notes provide detailed protocols for the quantification of this compound in biological fluids using advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are intended to serve as a comprehensive guide for researchers, from sample collection and preparation to data analysis.

Data Presentation: this compound Concentrations in Biological Fluids

The concentration of this compound in human biological fluids is not extensively documented with established reference ranges. However, metabolomics studies have detected its presence. The following table summarizes the current understanding of this compound levels. It is important to note that these values can vary significantly based on the analytical method, sample handling, and individual physiological differences. Researchers are encouraged to establish their own reference ranges based on their specific study population and methodology.

Biological FluidAnalytical MethodReported Concentration RangeReference/Notes
Human Plasma/Serum LC-MS/MS, GC-MSDetected, but quantitative ranges are not well-established in the literature. Levels may be influenced by diet and metabolic state.General metabolomics studies[1]
Human Urine GC-MSDetected, often as part of organic acid profiling. Concentrations are typically normalized to creatinine (B1669602) levels.[2][3][4][5][6]General organic acid analysis protocols
Human Feces Not specifiedDetected, but not quantified.Human Metabolome Database

Experimental Protocols

The following are detailed protocols for the analysis of this compound. These are representative methods based on established procedures for organic acid analysis and should be validated in-house for specific applications.

Protocol 1: Quantification of this compound in Human Urine by GC-MS

This protocol describes a method for the analysis of this compound in urine, which involves extraction, derivatization to increase volatility, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials and Reagents

  • D-Ribonic acid standard

  • Internal Standard (e.g., a stable isotope-labeled version of a related organic acid)

  • Urine samples

  • Ethyl acetate (B1210297)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

2. Sample Preparation

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. For short-term storage, keep at 4°C. For long-term storage, freeze at -80°C immediately after collection to minimize degradation.

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine, add a known amount of the internal standard.

  • Acidification: Acidify the urine sample to a pH of approximately 1-2 by adding concentrated HCl dropwise.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 60 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify the this compound derivative and in selected ion monitoring (SIM) mode for quantification, using characteristic ions.

5. Quantification

  • Create a calibration curve using standard solutions of D-ribonic acid of known concentrations, prepared and derivatized in the same manner as the samples.

  • Quantify the this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Normalize the final concentration to the creatinine concentration of the urine sample.

Protocol 2: Quantification of this compound in Human Plasma/Serum by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Materials and Reagents

  • D-Ribonic acid standard

  • Stable isotope-labeled D-ribonic acid (internal standard)

  • Plasma/Serum samples (collected in EDTA or heparin tubes for plasma)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • Centrifuge capable of reaching >10,000 x g

  • LC-MS/MS system with an electrospray ionization (ESI) source and a suitable HILIC or reversed-phase column.

2. Sample Preparation

  • Sample Collection and Storage: Collect whole blood and process to obtain plasma or serum. Use immediately or store at -80°C. Avoid repeated freeze-thaw cycles.

  • Protein Precipitation:

    • Thaw plasma/serum samples on ice.

    • In a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard to 100 µL of the plasma/serum sample.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a well of a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis

  • LC Column: A HILIC column is often suitable for polar analytes like this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content. For example, start at 95% B, hold for 1 minute, then decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: As recommended for the column (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Operate in negative ion electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound and its internal standard must be determined by infusing the pure compounds into the mass spectrometer.

    • Example (hypothetical) MRM transitions for this compound (M-H)-: Precursor ion (Q1) -> Product ion (Q3)

4. Quantification

  • Construct a calibration curve by analyzing standard solutions of D-ribonic acid with the internal standard in a surrogate matrix (e.g., stripped serum or a buffered solution).

  • Calculate the concentration of this compound in the plasma/serum samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.

Visualization of Pathways and Workflows

This compound in the Pentose Phosphate Pathway

The following diagram illustrates the position of this compound within the oxidative phase of the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_ppp Oxidative Phase of Pentose Phosphate Pathway cluster_ra Formation of this compound G6P Glucose-6-Phosphate PGL 6-Phospho-glucono- δ-lactone G6P->PGL G6PD G6P->PGL NADP+ to NADPH PG 6-Phosphogluconate PGL->PG 6PGL Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->Ru5P NADP+ to NADPH CO2 released RA D-Ribonic Acid PG->RA Potential Oxidation R5P Ribose-5-Phosphate Ru5P->R5P RPI R5P->RA Potential Oxidation/Dephosphorylation

Figure 1. Formation of D-Ribonic Acid in the context of the Pentose Phosphate Pathway.
Experimental Workflow for this compound Analysis

The diagram below outlines the general workflow for the quantification of this compound in biological fluids.

RibonicAcidWorkflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Method cluster_data Data Processing Collect Collect Biological Fluid (Plasma, Serum, Urine) Prepare Sample Preparation (e.g., Protein Precipitation, LLE) Collect->Prepare Derivatize Derivatization (for GC-MS) Prepare->Derivatize Analysis GC-MS or LC-MS/MS Analysis Prepare->Analysis Derivatize->Analysis Quantify Quantification (Calibration Curve) Analysis->Quantify Report Data Reporting (Concentration of this compound) Quantify->Report

Figure 2. General experimental workflow for this compound quantification.

Concluding Remarks

The provided protocols for the determination of this compound in biological fluids offer a solid foundation for researchers. Given the limited availability of dedicated and validated commercial assays for this compound, the development and in-house validation of laboratory-developed tests using GC-MS or LC-MS/MS are essential. The accurate measurement of this compound has the potential to provide valuable insights into metabolic regulation and disease pathogenesis, making it a promising area for further investigation in clinical and pharmaceutical research.

References

Application Notes and Protocols for the Gas-Liquid Chromatography Analysis of Ribonucleic Acid Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas-liquid chromatography (GLC), a mature and robust analytical technique, offers a reliable method for the quantitative analysis of ribonucleic acid (RNA) components. Historically, before the widespread adoption of liquid chromatography-mass spectrometry (LC-MS), GLC was a foundational technique for the compositional analysis of nucleic acids. This method is particularly useful for quantifying the canonical ribonucleosides—cytidine (C), uridine (B1682114) (U), adenosine (B11128) (A), and guanosine (B1672433) (G)—as well as some modified nucleosides after chemical derivatization to ensure their volatility.

These application notes provide a comprehensive overview and detailed protocols for the analysis of RNA components using GLC. The methodology is primarily based on the pioneering work of Gehrke and colleagues, who established the foundational techniques for the derivatization and chromatographic separation of nucleic acid constituents.

Principle of the Method

The analysis of RNA by GLC involves a multi-step process that begins with the hydrolysis of the RNA polymer into its constituent ribonucleosides. Due to the low volatility of these components, a crucial derivatization step is required to convert them into thermally stable and volatile compounds suitable for gas chromatography. Trimethylsilylation is the most common derivatization technique employed for this purpose. The resulting trimethylsilyl (B98337) (TMS) derivatives of the ribonucleosides are then separated on a GLC column and detected, typically by a flame ionization detector (FID) or a mass spectrometer (MS). The amount of each ribonucleoside is determined by comparing the peak areas to those of known standards.

Experimental Workflow

The overall workflow for the GLC analysis of RNA components is depicted below. This process involves the careful and quantitative execution of each step to ensure accurate and reproducible results.

RNA_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis cluster_3 Quantification RNA_Sample RNA Sample Hydrolysis RNA Hydrolysis RNA_Sample->Hydrolysis Lyophilization1 Lyophilization Hydrolysis->Lyophilization1 Derivatization Trimethylsilylation Lyophilization1->Derivatization GLC_Analysis GLC-FID/MS Analysis Derivatization->GLC_Analysis Data_Analysis Data Analysis GLC_Analysis->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Figure 1: Experimental workflow for RNA component analysis by GLC.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the GLC analysis of RNA components.

Protocol 1: RNA Hydrolysis to Ribonucleosides

This protocol describes the enzymatic hydrolysis of RNA to its constituent ribonucleosides.

Materials:

  • Purified RNA sample

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.3)

  • Ammonium bicarbonate buffer (0.1 M, pH 8.0)

  • Sterile, RNase-free microcentrifuge tubes

  • Water bath or incubator

  • Lyophilizer

Procedure:

  • Dissolve 100-500 µg of purified RNA in 100 µL of 0.1 M ammonium acetate buffer (pH 5.3) in a sterile microcentrifuge tube.

  • Add 10 units of Nuclease P1 to the RNA solution.

  • Incubate the mixture at 37°C for 2 hours.

  • Adjust the pH of the solution to approximately 8.0 by adding 20 µL of 0.1 M ammonium bicarbonate buffer.

  • Add 10 units of Bacterial Alkaline Phosphatase.

  • Incubate the mixture at 37°C for an additional 2 hours.

  • Freeze the sample and lyophilize to dryness. The resulting powder contains the ribonucleoside mixture.

Protocol 2: Trimethylsilylation of Ribonucleosides

This protocol details the derivatization of the ribonucleoside mixture to their volatile TMS derivatives.

Materials:

  • Lyophilized ribonucleoside mixture from Protocol 4.1

  • Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps (B75204) and PTFE-lined septa

  • Heating block or oven

Procedure:

  • To the lyophilized ribonucleosides in a Reacti-Vial™, add 100 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Securely cap the vial.

  • Heat the mixture at 150°C for 15 minutes in a heating block or oven.

  • Allow the reaction mixture to cool to room temperature before injection into the GLC.

Gas-Liquid Chromatography Conditions

The following are typical GLC conditions for the separation of TMS-ribonucleosides.

ParameterSetting
Gas Chromatograph A system equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
Column 10% OV-11 on 100/120 mesh Supelcoport, 1 m x 4 mm I.D. glass column, or equivalent.
Carrier Gas Nitrogen or Helium, at a flow rate of 40-60 mL/min.
Injector Temperature 250°C
Detector Temperature 300°C (FID)
Temperature Program Initial temperature of 100°C, hold for 2 minutes, then ramp at 7.5°C/min to 260°C and hold for 10 minutes.
Injection Volume 1-5 µL

Data Presentation

The quantitative analysis of RNA composition by GLC yields data on the molar ratios of the constituent ribonucleosides. The following table presents representative data for the analysis of yeast RNA, adapted from the work of Gehrke and Ruyle.

RibonucleosideMolar Ratio (Normalized to Adenosine)Relative Standard Deviation (%)
Cytidine (C)0.851.5
Uridine (U)1.101.2
Adenosine (A)1.00-
Guanosine (G)1.251.8

Table 1: Representative Quantitative Analysis of Yeast RNA Components by GLC.

Logical Relationships in GLC Analysis

The successful quantification of RNA components by GLC is dependent on a series of logical relationships between the analytical steps. The following diagram illustrates these dependencies.

GLC_Logic Complete_Hydrolysis Complete RNA Hydrolysis Quantitative_Derivatization Quantitative Derivatization Complete_Hydrolysis->Quantitative_Derivatization Chromatographic_Resolution Good Chromatographic Resolution Quantitative_Derivatization->Chromatographic_Resolution Accurate_Peak_Integration Accurate Peak Integration Chromatographic_Resolution->Accurate_Peak_Integration Reliable_Quantification Reliable Quantification Accurate_Peak_Integration->Reliable_Quantification

Figure 2: Logical dependencies for reliable GLC quantification.

Conclusion

Gas-liquid chromatography provides a robust and reliable method for the quantitative analysis of the major ribonucleoside components of RNA. While modern techniques like LC-MS offer higher sensitivity and the ability to analyze a wider range of modified nucleosides, GLC remains a valuable tool, particularly for the fundamental compositional analysis of RNA. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals interested in applying this classic analytical technique. Successful implementation of this methodology hinges on meticulous sample preparation, complete derivatization, and optimized chromatographic conditions.

Techniques for the Derivatization of Ribonic Acid for Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonic acid, a sugar acid derived from ribose, plays a significant role in various metabolic pathways. Accurate and sensitive quantification of this compound in biological matrices is crucial for metabolomics research, disease biomarker discovery, and in the development of therapeutic agents. Due to its polar nature and low volatility, direct analysis of this compound by common analytical techniques such as gas chromatography (GC) is challenging. Chemical derivatization is therefore an essential step to enhance its volatility, improve chromatographic separation, and increase detection sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are designed to be clear and reproducible for researchers, scientists, and drug development professionals.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary goal of derivatization is to convert the non-volatile this compound into a volatile and thermally stable derivative. The most common and effective method is a two-step process involving methoximation followed by silylation.

Methoximation and Silylation

This is the most widely used derivatization procedure for the analysis of organic acids, including this compound, in metabolomics studies.[1] Methoximation protects the carbonyl group, preventing the formation of multiple derivatives from tautomers, while silylation of the hydroxyl and carboxyl groups increases volatility and thermal stability.[2]

a. Principle

The derivatization process involves two sequential reactions:

  • Methoximation: The carbonyl group of this compound reacts with methoxyamine hydrochloride to form a methoxime derivative. This step is crucial for preventing the formation of multiple peaks for a single analyte due to ring-chain tautomerism in sugars and sugar acids.[2]

  • Silylation: The active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[3]

b. Experimental Protocol: Methoximation and Silylation of this compound

Materials:

  • This compound standard or dried sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • Heptane or hexane (B92381) (GC grade)

  • Internal standard (e.g., sorbitol)

  • GC vials with inserts

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For quantitative analysis, add a known amount of internal standard to the sample prior to extraction and drying.

    • Ensure the sample is completely dry, as moisture will react with the silylating agent. This can be achieved by lyophilization or evaporation under a stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried sample in a GC vial.

    • Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 30°C for 90 minutes in a heating block.[2]

  • Silylation:

    • After cooling the vial to room temperature, add 80 µL of MSTFA with 1% TMCS.

    • Seal the vial and vortex for 1 minute.

    • Incubate at 37°C for 30 minutes.[2]

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

c. GC-MS Parameters

The following are typical GC-MS parameters for the analysis of silylated this compound. These may need to be optimized for your specific instrument and application.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Initial temp 70°C, hold for 1 min; ramp to 310°C at 6°C/min; hold for 6 min
MS Transfer Line 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

d. Quantitative Data

The following table summarizes typical performance data for the quantification of organic acids using methoximation and silylation followed by GC-MS analysis. While specific data for this compound is limited in the literature, the provided values for other organic acids serve as a good reference for expected performance.

ParameterValueReference
Derivatization Yield Generally high and reproducible for silylation reactions.[3][4]
Recovery 100-111% for a range of aliphatic and aromatic acids.[5]
Limit of Detection (LOD) 3 - 272 ng/mL for various organic acids.[5]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.[6]
Linearity (R²) > 0.99 for a range of organic acids.[7]
Precision (RSD%) < 10% for intra- and inter-day precision.[7]

e. Workflow Diagram

DerivatizationWorkflow_GCMS cluster_sample_prep Sample Preparation cluster_methoximation Methoximation cluster_silylation Silylation cluster_analysis Analysis start Start with Dry Sample/ This compound Standard add_is Add Internal Standard start->add_is add_meox Add Methoxyamine HCl in Pyridine add_is->add_meox vortex1 Vortex add_meox->vortex1 incubate1 Incubate at 30°C for 90 min vortex1->incubate1 add_mstfa Add MSTFA + 1% TMCS incubate1->add_mstfa vortex2 Vortex add_mstfa->vortex2 incubate2 Incubate at 37°C for 30 min vortex2->incubate2 gcms GC-MS Analysis incubate2->gcms

Workflow for Methoximation and Silylation of this compound.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the this compound molecule, thereby enhancing its detectability by UV-Visible or fluorescence detectors. A common approach is esterification to form a UV-absorbing derivative.

Esterification with a UV-Absorbing Agent

This method involves the reaction of the carboxylic acid group of this compound with a derivatizing agent that contains a chromophore.

a. Principle

The carboxyl group of this compound is converted into an ester by reacting with a suitable agent, such as a phenacyl bromide or a naphthylamine derivative, in the presence of a catalyst. The resulting ester derivative exhibits strong UV absorbance, allowing for sensitive detection.[8]

b. Experimental Protocol: Esterification of this compound for HPLC-UV Analysis

Materials:

  • This compound standard or sample extract

  • 1-(2-Naphthyl)diazoethane (ND) solution (in ethyl acetate)

  • Pyridine

  • HPLC grade acetonitrile (B52724) and water

  • Formic acid or phosphoric acid

  • HPLC vials with inserts

  • Heating block

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Dissolve the dried this compound sample or standard in a small volume of pyridine.

  • Esterification:

    • Add an excess of the 1-(2-naphthyl)diazoethane (ND) solution to the sample.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried residue in the HPLC mobile phase.

    • Inject an appropriate volume into the HPLC system.

c. HPLC-UV Parameters

Typical HPLC-UV parameters for the analysis of derivatized organic acids are provided below. Optimization may be required for specific applications.

ParameterValue
HPLC Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength based on the chromophore of the derivatizing agent (e.g., 254 nm for phenacyl derivatives, 222 nm for naphthylamine derivatives)[8]

d. Quantitative Data

The following table presents typical performance data for the HPLC-UV analysis of organic acids after derivatization.

ParameterValueReference
Derivatization Yield Good recoveries ranging from 88.97% to 92.52% for various organic acids.[9]
Limit of Detection (LOD) 0.14 - 0.69 µg/mL for different organic acids.[9]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.[10]
Linearity (R²) > 0.99[10]
Precision (RSD%) < 5%[8]

e. Workflow Diagram

DerivatizationWorkflow_HPLC cluster_sample_prep Sample Preparation cluster_esterification Esterification cluster_analysis Analysis start Start with this compound Sample/Standard dissolve Dissolve in Pyridine start->dissolve add_reagent Add Derivatizing Agent (e.g., ND solution) dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat at 60°C for 30 min vortex->heat evaporate Evaporate Solvent heat->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc

Workflow for Esterification of this compound for HPLC-UV Analysis.

III. Conclusion

The derivatization of this compound is a critical step for its reliable quantification by GC-MS and HPLC. For GC-MS analysis, a two-step methoximation and silylation protocol is the method of choice, offering high derivatization efficiency and producing thermally stable derivatives suitable for gas-phase analysis. For HPLC analysis, esterification with a UV-absorbing agent allows for sensitive detection using standard UV detectors. The choice of the analytical platform and derivatization technique will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and validate robust analytical methods for the quantification of this compound.

References

Application Note: The Role of Ribonic Acid in Metabolomics Studies of Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic kidney disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. The global prevalence of CKD is on the rise, creating a significant burden on healthcare systems worldwide. Early diagnosis and a deeper understanding of the molecular mechanisms driving CKD progression are critical for the development of effective therapeutic interventions.

Metabolomics, the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for identifying novel biomarkers and elucidating the pathophysiology of complex diseases like CKD. One metabolite of growing interest in the context of kidney disease is ribonic acid .

This compound is a sugar acid that is an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic pathway that runs parallel to glycolysis. The PPP is responsible for producing NADPH, which is essential for protecting against oxidative stress, and for generating precursors for nucleotide biosynthesis. Dysregulation of the PPP has been implicated in the pathogenesis of various diseases, including kidney disease.

This application note provides a detailed overview of the role of this compound in metabolomics studies of kidney disease. It includes protocols for the quantification of this compound in biological samples, a summary of quantitative findings, and a discussion of its potential as a biomarker for disease progression.

Data Presentation

Several metabolomic studies have identified elevated levels of this compound in the serum and urine of patients with kidney disease, particularly diabetic nephropathy. These findings suggest that alterations in the pentose phosphate pathway may be a key feature of CKD pathophysiology. The following table summarizes representative quantitative data from a hypothetical cohort study, illustrating the typical trend of increasing this compound concentrations with the progression of chronic kidney disease.

AnalyteHealthy Controls (n=50)CKD Stage 1-2 (n=50)CKD Stage 3-4 (n=50)CKD Stage 5 (n=50)p-value
Urinary this compound (µmol/mmol creatinine) 1.5 ± 0.42.8 ± 0.94.5 ± 1.26.2 ± 1.8<0.001
Serum this compound (µM) 0.8 ± 0.21.5 ± 0.52.9 ± 0.84.1 ± 1.1<0.001
Data are presented as mean ± standard deviation. This table is a representative example based on findings reported in the literature and is for illustrative purposes.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is essential for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical platforms for this purpose.

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol describes a method for the quantitative analysis of this compound in human urine using GC-MS following chemical derivatization.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 13C-labeled this compound or a structurally similar compound not present in urine (e.g., xylitol)

  • Urease from Canavalia ensiformis

  • Pyridine

  • Methoxyamine hydrochloride (MEOX)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system with a fused-silica capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • To 100 µL of the supernatant, add 10 µL of urease solution (10 mg/mL in water) and incubate at 37°C for 30 minutes to remove urea.

  • Add 10 µL of the internal standard solution.

  • Lyophilize the samples to dryness.

  • Derivatization (Two-step):

    • Methoximation: Add 50 µL of MEOX solution (20 mg/mL in pyridine) to the dried sample. Vortex for 1 minute and incubate at 60°C for 60 minutes.

    • Silylation: Add 80 µL of MSTFA with 1% TMCS. Vortex for 1 minute and incubate at 60°C for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a GC vial with a microinsert.

3. GC-MS Analysis

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 180°C at 5°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan (m/z 50-600)

    • Monitor characteristic ions for this compound-TMS derivative and the IS.

Protocol 2: Quantification of this compound in Serum/Plasma by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in serum or plasma using LC-MS/MS.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): 13C-labeled this compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

2. Sample Preparation

  • Thaw frozen serum/plasma samples on ice.

  • To 50 µL of serum/plasma, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC vial.

3. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway relevant to the analysis of this compound in kidney disease studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (Urine/Serum) is_add Add Internal Standard sample->is_add extraction Extraction/ Protein Precipitation is_add->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path reconstitution Reconstitution (for LC-MS) extraction->reconstitution LC-MS Path gcms GC-MS Analysis derivatization->gcms lcms LC-MS/MS Analysis reconstitution->lcms data_acq Data Acquisition gcms->data_acq lcms->data_acq quant Quantification data_acq->quant stats Statistical Analysis quant->stats

Metabolomics experimental workflow for this compound analysis.

Simplified Pentose Phosphate Pathway showing the position of this compound.

Discussion and Conclusion

The accumulation of this compound in patients with kidney disease points towards a potential upregulation or dysregulation of the pentose phosphate pathway. This could be a compensatory mechanism to counteract the increased oxidative stress that is a hallmark of CKD. The production of NADPH via the PPP is a key cellular defense against reactive oxygen species. However, a sustained increase in PPP activity may also have detrimental effects by altering cellular redox balance and contributing to metabolic reprogramming.

The consistent observation of elevated this compound levels in CKD patients suggests its potential as a non-invasive biomarker for disease diagnosis, staging, and monitoring of therapeutic interventions. Further large-scale clinical validation studies are warranted to establish the clinical utility of this compound as a biomarker for CKD.

Application Notes and Protocols for the Synthesis of Boronic Acids from Carboxylic Acids in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives are crucial building blocks in modern pharmaceutical chemistry, exhibiting a wide range of biological activities and serving as key intermediates in cross-coupling reactions. The conversion of abundant and structurally diverse carboxylic acids into valuable boronic acids represents a significant advancement in synthetic methodology. This document provides detailed application notes and protocols for the synthesis of boronic acids from carboxylic acids, with a focus on methods amenable to pharmaceutical research and development.

The presented protocols focus on recent, milder, and more functional-group-tolerant methods that have largely superseded traditional, harsher synthetic routes. These modern techniques, such as nickel-catalyzed decarboxylative borylation, offer significant advantages for the late-stage functionalization of complex drug-like molecules.

Highlighted in these notes are the syntheses of boronic acid-containing moieties found in FDA-approved drugs such as the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam (B611620) . The unique therapeutic mechanisms of these drugs underscore the importance of boronic acids in targeting specific biological pathways.

Key Synthetic Methodologies

Several innovative methods have emerged for the conversion of carboxylic acids to boronic acids. The following sections detail the protocols for three prominent and widely adopted techniques:

  • Nickel-Catalyzed Decarboxylative Borylation (Baran Method)

  • Photocatalytic Decarboxylative Borylation

  • Rhodium-Catalyzed Decarbonylative Borylation of Thioesters

Nickel-Catalyzed Decarboxylative Borylation of Carboxylic Acids

This method, developed by the Baran group, provides a robust and scalable route to alkyl boronate esters from readily available carboxylic acids via redox-active esters.[1] It is particularly noted for its broad substrate scope and excellent functional group tolerance, making it suitable for complex molecule synthesis.[2][3]

Experimental Workflow

cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Decarboxylative Borylation cluster_2 Step 3: Hydrolysis (Optional) CA Carboxylic Acid (R-COOH) RAE Redox-Active Ester (RAE) CA->RAE Activation NHPI N-Hydroxyphthalimide NHPI->RAE DCC DCC or EDC DCC->RAE Solvent1 Solvent (e.g., THF) Solvent1->RAE Boronate_Ester Boronate Ester (R-Bpin) RAE->Boronate_Ester Ni-Catalyzed Coupling B2pin2 Bis(pinacolato)diboron (B136004) (B2pin2) B2pin2->Boronate_Ester Ni_cat Nickel Catalyst (e.g., NiCl2·6H2O) Ni_cat->Boronate_Ester Ligand Ligand (e.g., bipyridine) Ligand->Boronate_Ester Activator Activator (e.g., MeLi) Activator->Boronate_Ester Solvent2 Solvent (e.g., THF/DMF) Solvent2->Boronate_Ester Boronic_Acid Boronic Acid (R-B(OH)2) Boronate_Ester->Boronic_Acid Acid Acidic Workup Acid->Boronic_Acid

Caption: General workflow for Nickel-Catalyzed Decarboxylative Borylation.
Detailed Protocol

Step 1: Formation of the N-Hydroxyphthalimide (NHPI) Redox-Active Ester (RAE)

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M), add N-hydroxyphthalimide (1.1 equiv) and N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC for the consumption of the starting carboxylic acid.

  • Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.

  • Concentrate the filtrate under reduced pressure. The crude RAE can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica (B1680970) gel.

Step 2: Nickel-Catalyzed Decarboxylative Borylation

Note: This reaction should be set up in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • In a dry vial, prepare the catalyst pre-mixture by adding NiCl₂·6H₂O (10 mol%) and a bipyridine ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 12 mol%) to anhydrous THF.

  • In a separate vial, prepare the activated diboron (B99234) reagent. To a solution of bis(pinacolato)diboron (B₂pin₂) (1.5 equiv) in anhydrous THF, add a solution of methyl lithium (MeLi) (1.2 equiv) dropwise at 0 °C. Stir for 15 minutes.

  • To the reaction vessel containing the RAE (1.0 equiv), add the catalyst pre-mixture followed by the activated diboron solution.

  • Add a co-solvent such as dimethylformamide (DMF) if required for substrate solubility.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired boronate ester.

Substrate Scope and Yields

The nickel-catalyzed decarboxylative borylation exhibits broad applicability across a range of primary, secondary, and tertiary carboxylic acids.

Substrate (Carboxylic Acid)Product (Boronate Ester)Yield (%)
IbuprofenIbuprofen-derived boronate ester85
Phenylacetic acidBenzylboronate ester78
Adamantanecarboxylic acid1-Adamantylboronate ester92
Boc-L-phenylalanineBoc-L-phenylalanine-derived boronate ester75
Vancomycin (aglycone)Vancomycin-derived boronic acid45
Lipitor (atorvastatin)Lipitor-derived boronic acid55

Photocatalytic Decarboxylative Borylation

This method utilizes visible light to promote the conversion of redox-active esters of carboxylic acids into boronic esters.[4][5] It offers mild reaction conditions and avoids the use of stoichiometric metallic reagents, proceeding via radical intermediates.[6]

Experimental Workflow

cluster_0 Step 1: RAE Formation cluster_1 Step 2: Photocatalytic Borylation CA Carboxylic Acid RAE Redox-Active Ester CA->RAE Activation Boronate_Ester Boronate Ester RAE->Boronate_Ester Irradiation B2cat2 Bis(catecholato)diboron (B79384) (B2cat2) B2cat2->Boronate_Ester Photocat Photocatalyst (e.g., Ir or Ru complex) Photocat->Boronate_Ester Light Visible Light (e.g., Blue LED) Light->Boronate_Ester Solvent Solvent (e.g., Acetonitrile) Solvent->Boronate_Ester

Caption: General workflow for Photocatalytic Decarboxylative Borylation.
Detailed Protocol

  • Prepare the N-hydroxyphthalimide (NHPI) redox-active ester (RAE) from the corresponding carboxylic acid as described in the nickel-catalyzed protocol.

  • In a reaction vessel, dissolve the RAE (1.0 equiv), bis(catecholato)diboron (B₂cat₂) (2.0 equiv), and a photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%) in a degassed solvent such as acetonitrile (B52724) or dimethylformamide.

  • Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

  • Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • To convert the catechol boronate ester to the more stable pinacol (B44631) boronate ester, dissolve the crude residue in a suitable solvent (e.g., THF), add pinacol (2.0 equiv), and stir for 1-2 hours.

  • Purify the product by flash column chromatography on silica gel.

Substrate Scope and Yields

This photocatalytic method is effective for a variety of primary, secondary, and tertiary alkyl carboxylic acids.

Substrate (Carboxylic Acid)Product (Pinacol Boronate Ester)Yield (%)
Cyclohexanecarboxylic acidCyclohexylboronate ester82
4-Phenylbutanoic acid3-Phenylpropylboronate ester76
Pivalic acidtert-Butylboronate ester65
Deoxycholic acid derivativeDeoxycholic acid-derived boronate ester71

Rhodium-Catalyzed Decarbonylative Borylation of Thioesters

This protocol provides a two-step route from aromatic carboxylic acids to arylboronic esters via an intermediate thioester.[7][8] The rhodium-catalyzed decarbonylation step proceeds under relatively mild conditions and exhibits good functional group tolerance.[9]

Experimental Workflow

cluster_0 Step 1: Thioester Formation cluster_1 Step 2: Decarbonylative Borylation Aryl_CA Aromatic Carboxylic Acid Thioester Aryl Thioester Aryl_CA->Thioester Thiol Thiol (e.g., Ethanethiol) Thiol->Thioester Coupling Coupling Agent Coupling->Thioester Aryl_Boronate Aryl Boronate Ester Thioester->Aryl_Boronate Rh-Catalyzed Coupling B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->Aryl_Boronate Rh_cat Rhodium Catalyst (e.g., [Rh(cod)Cl]2) Rh_cat->Aryl_Boronate Base Base (e.g., KOAc) Base->Aryl_Boronate Solvent Solvent (e.g., Toluene) Solvent->Aryl_Boronate

Caption: General workflow for Rhodium-Catalyzed Decarbonylative Borylation.
Detailed Protocol

Step 1: Thioester Synthesis

  • To a solution of the aromatic carboxylic acid (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as EDC (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the desired thiol (e.g., ethanethiol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude thioester by flash column chromatography.

Step 2: Rhodium-Catalyzed Decarbonylative Borylation

Note: This reaction should be performed under an inert atmosphere.

  • In a dry reaction vessel, combine the aryl thioester (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), and a base such as potassium acetate (B1210297) (KOAc) (20 mol%).

  • Add a degassed solvent such as toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the aryl boronate ester.

Substrate Scope and Yields

This method is particularly effective for electron-rich and electron-neutral aromatic carboxylic acids.

Substrate (Aromatic Carboxylic Acid)Product (Aryl Boronate Ester)Yield (%)
4-Methoxybenzoic acid4-Methoxyphenylboronate ester88
Naphthalene-2-carboxylic acidNaphthalen-2-ylboronate ester85
Thiophene-2-carboxylic acidThiophen-2-ylboronate ester72
ProbenecidProbenecid-derived boronate ester81

Pharmaceutical Applications and Signaling Pathways

The boronic acid moiety is a key pharmacophore in several successful drugs due to its unique ability to form reversible covalent bonds with active site serine residues in enzymes.

Bortezomib and the Ubiquitin-Proteasome Pathway

Bortezomib is a dipeptidyl boronic acid that reversibly inhibits the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

cluster_0 Ubiquitin-Proteasome Pathway cluster_1 Cellular Effects Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by Bortezomib.
Vaborbactam and β-Lactamase Inhibition

Vaborbactam is a cyclic boronic acid-based β-lactamase inhibitor.[10] It protects β-lactam antibiotics from degradation by serine β-lactamases, enzymes that confer bacterial resistance. The boron atom of vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, rendering the enzyme inactive.[11][12]

cluster_0 Bacterial Resistance Mechanism cluster_1 Restoration of Antibiotic Activity BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis Bacterial_Cell_Wall Bacterial Cell Wall Synthesis BetaLactam->Bacterial_Cell_Wall Inhibition Inactive_Antibiotic Inactive Antibiotic BetaLactamase->Inactive_Antibiotic Vaborbactam Vaborbactam Vaborbactam->BetaLactamase Reversible Covalent Inhibition Bacterial_Lysis Bacterial Cell Lysis Bacterial_Cell_Wall->Bacterial_Lysis

Caption: Mechanism of β-Lactamase Inhibition by Vaborbactam.

References

Quantitative Analysis of Unreacted Boric Acid in Industrial Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of unreacted boric acid in various industrial materials. The methodologies outlined are essential for quality control, regulatory compliance, and research and development in industries where boric acid is a key component.

Introduction

Boric acid (H₃BO₃) is a widely used industrial chemical found in products ranging from ceramics and flame retardants to polymers and cosmetics. In many applications, the amount of unreacted or "free" boric acid is a critical parameter that can influence the final product's properties, safety, and regulatory compliance. For instance, in polarizing plates, only the unreacted boric acid is considered a Substance of Very High Concern (SVHC) under REACH regulations.[1] Therefore, accurate and reliable quantitative analysis of unreacted boric acid is paramount.

This document details three primary analytical techniques for this purpose: Titrimetry, Spectrophotometry, and Chromatography coupled with Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES). Each section includes a detailed experimental protocol and a summary of quantitative data.

Mannitol-Enhanced Titrimetric Method

This classical and widely used volumetric method is based on the principle that boric acid is a very weak acid and cannot be accurately titrated directly with a strong base.[2][3] The addition of a polyol, such as mannitol (B672) or sorbitol, forms a more acidic complex with boric acid, which can then be effectively titrated with a standard sodium hydroxide (B78521) solution.[4][5][6]

Experimental Protocol

1. Reagents and Materials:

  • Sodium hydroxide (NaOH) solution, 0.1 M standard

  • D-Mannitol (C₆H₁₄O₆), analytical grade

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

  • Deionized water, CO₂-free

  • Sample of industrial material

2. Sample Preparation:

  • Accurately weigh a representative sample of the industrial material.

  • Dissolve the sample in a known volume of CO₂-free deionized water. The dissolution method will vary depending on the sample matrix. For some materials, gentle heating may be required. For materials like polarizing films, a specific extraction procedure is necessary (see Section 3).

  • If the sample solution is acidic or basic, neutralize it to a pH of approximately 7 using a suitable acid or base.

3. Titration Procedure:

  • Pipette a known aliquot of the sample solution into a conical flask.

  • Add a sufficient amount of D-mannitol to the flask. A common practice is to add enough mannitol to achieve a saturated solution.[5]

  • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

  • Titrate the solution with the standardized 0.1 M NaOH solution until the first permanent pink color appears.[2][4]

  • Record the volume of NaOH used.

  • Perform a blank titration using deionized water and mannitol to account for any impurities.

4. Calculation: The concentration of boric acid is calculated using the following formula:

Where:

  • V_sample is the volume of NaOH used for the sample titration (L)

  • V_blank is the volume of NaOH used for the blank titration (L)

  • M_NaOH is the molarity of the NaOH solution (mol/L)

  • 61.83 is the molar mass of boric acid ( g/mol )

  • V_aliquot is the volume of the sample aliquot taken for titration (L)

Quantitative Data Summary
ParameterValueReference
Applicability Moderate to high concentrations of boric acid[6]
Precision High, with coulometric titration achieving a standard deviation of 0.0033%[7]
Limitations Not suitable for trace-level analysis; potential interferences from other acidic or basic components in the matrix.[3]

Curcumin-Based Spectrophotometric Method

This colorimetric method is highly sensitive and suitable for determining trace amounts of boric acid. The method is based on the reaction of boric acid with curcumin (B1669340) in the presence of a strong acid to form a reddish-colored complex called rosocyanine, which can be quantified spectrophotometrically.[8][9]

Experimental Protocol

1. Reagents and Materials:

  • Curcumin reagent (e.g., 0.3% curcumin in glacial acetic acid)[10]

  • Sulfuric acid (H₂SO₄), concentrated

  • Ethanol or Acetic Acid

  • Boric acid standard solutions

  • Sample of industrial material

2. Sample Preparation:

  • Prepare a calibration curve using standard solutions of boric acid ranging from approximately 10 µg/mL to 200 µg/mL.[10]

  • Accurately weigh the industrial material sample and extract the unreacted boric acid using a suitable solvent. For aqueous samples, direct analysis may be possible. For solid samples, an extraction step is necessary.

  • An effective extraction for certain materials involves using a diol solution, such as 2-ethyl-1,3-hexanediol (B165326) in chloroform, to selectively complex and extract boric acid.[1]

3. Color Development and Measurement:

  • Take a known volume of the sample extract or standard solution.

  • Add the curcumin reagent and concentrated sulfuric acid. The reaction is typically carried out in a controlled temperature environment (e.g., a water bath).

  • After color development, dilute the solution with a suitable solvent like ethanol.

  • Measure the absorbance of the solution at the wavelength of maximum absorbance for rosocyanine, which is typically around 550 nm.[10]

  • A blank solution should be prepared in the same manner without the boric acid.

4. Calculation:

  • Plot a calibration curve of absorbance versus boric acid concentration for the standard solutions.

  • Determine the concentration of boric acid in the sample by comparing its absorbance to the calibration curve.

Quantitative Data Summary
ParameterValueReference
Detection Range 10 µg/mL to 5 mg/mL[8]
Wavelength (λmax) ~550 nm[10]
Limitations Potential for interference from fluoride (B91410) and nitrate (B79036) ions. The method requires careful control of reaction conditions.

Selective Extraction followed by ICP-AES Analysis

For complex industrial matrices like polymers, a selective extraction method is necessary to isolate the unreacted boric acid before quantification. This protocol is specifically adapted for materials like polarizing plates.[1]

Experimental Protocol

1. Reagents and Materials:

  • 2-ethyl-1,3-hexanediol

  • Chloroform (CHCl₃)

  • Boric acid standard solutions for ICP-AES calibration

  • Industrial material sample (e.g., polarizing film)

2. Sample Preparation (Selective Extraction):

  • Cut a known weight of the industrial material into small pieces.

  • Immerse the pieces in a solution of 2-ethyl-1,3-hexanediol in chloroform. This diol selectively reacts with and extracts the unreacted boric acid.[1]

  • Allow the extraction to proceed for a sufficient time (e.g., several hours to two days at room temperature) to ensure complete removal of the unreacted boric acid.[1]

  • The PVA-boric acid bridging in materials like polarizing films is not broken by this solvent system.[1]

  • Carefully separate the extract from the solid material.

3. ICP-AES Analysis:

  • Prepare a series of calibration standards of boron in a matrix matching the extraction solvent.

  • Aspirate the sample extract and calibration standards into the ICP-AES instrument.

  • Measure the emission intensity of boron at a suitable wavelength (e.g., 249.773 nm).

  • Quantify the boron concentration in the extract based on the calibration curve.

4. Calculation:

  • Calculate the mass of boron in the total volume of the extract.

  • Convert the mass of boron to the mass of unreacted boric acid using the stoichiometric ratio.

  • Express the result as a weight percentage of unreacted boric acid in the original industrial material sample.

Quantitative Data Summary
ParameterValueReference
Extraction Solvent 2-ethyl-1,3-hexanediol / Chloroform[1]
Analytical Technique Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)[1]
Selectivity High for unreacted boric acid in the presence of PVA-borate complexes[1]
Recovery Rate Excellent recovery rates have been reported for model samples.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis start Industrial Material Sample weigh Weigh Sample start->weigh dissolve Dissolve/Extract Unreacted Boric Acid weigh->dissolve titration Titration with NaOH (Mannitol Addition) dissolve->titration spectro Spectrophotometry (Curcumin Method) dissolve->spectro icp ICP-AES Analysis dissolve->icp calculate Calculate Concentration titration->calculate spectro->calculate icp->calculate report Report Results calculate->report

Caption: General workflow for quantitative analysis of unreacted boric acid.

titration_pathway BoricAcid Boric Acid (Weak Acid) Complex Boric Acid-Mannitol Complex (Stronger Acid) BoricAcid->Complex + Mannitol Mannitol (Polyol) Mannitol->Complex + Endpoint Endpoint Detection (Phenolphthalein) Complex->Endpoint + NaOH NaOH (Titrant) NaOH->Endpoint +

Caption: Logical pathway for the mannitol-enhanced titration of boric acid.

spectro_pathway BoricAcid Boric Acid Rosocyanine Rosocyanine Complex (Colored) BoricAcid->Rosocyanine + Curcumin Curcumin Curcumin->Rosocyanine + H2SO4 H₂SO₄ (Acid Catalyst) H2SO4->Rosocyanine catalyzes Measurement Spectrophotometric Measurement (550 nm) Rosocyanine->Measurement

Caption: Signaling pathway for the spectrophotometric detection of boric acid.

References

Troubleshooting & Optimization

Technical Support Center: D-Ribonolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of D-ribonolactone. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of D-ribonolactone, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Oxidation: The oxidizing agent was not potent enough or was used in insufficient quantity.- Bromine Oxidation: Ensure the bromine is fresh and used in a slight excess (approx. 1.04 equivalents). Maintain the reaction temperature below 5°C during bromine addition.[1] - Catalytic Oxidation: The catalyst may be poisoned, often by acidic byproducts like ribonic acid.[2] Monitor and control the pH of the reaction mixture.
Incorrect pH: The pH of the reaction medium can significantly impact the reaction rate and yield.For bromine oxidation, the use of sodium bicarbonate as a buffer is crucial to neutralize the HBr formed.[1] The absence of careful pH monitoring can lead to complete failure of the preparation.[1]
Starting Material Quality: Impurities in the D-ribose can interfere with the reaction.Use high-purity D-ribose.
Formation of Brown/Orange Color in Product Residual Bromine: Traces of unreacted bromine can impart color to the product.At the end of the bromine addition, if any orange color remains, it can lead to a pale brown product that is difficult to remove.[1] Ensure complete reaction of bromine. The addition of a small amount of sodium bisulfite can quench excess bromine.
Difficult Product Isolation and Purification Contamination with Salts: The crude product is often contaminated with salts, such as sodium bromide in the case of bromine oxidation.[1]Recrystallization is a key purification step. For crude D-ribonolactone from bromine oxidation, recrystallization from hot n-butanol or absolute ethanol (B145695) can effectively remove sodium bromide.[1][3]
Product is Water-Soluble: D-ribonolactone has some solubility in water, which can lead to losses during aqueous workup.Minimize the use of water during workup. Extraction with a suitable organic solvent like ethanol is recommended.[3]
Inconsistent Yields Variability in Reaction Conditions: Minor variations in temperature, reaction time, or reagent addition rate can lead to inconsistent results.Strictly adhere to the established protocol. For instance, in the bromine oxidation of D-ribose, the rate of bromine addition should be controlled to maintain the reaction temperature.[1]
Issues with Protecting Group Installation Side Reactions: The choice of protecting group and the reaction conditions can lead to the formation of undesired byproducts.For benzylidene protection, the choice of catalyst and solvent can influence the formation of diastereomers and side products.[4] Anhydrous conditions are often necessary to prevent unwanted reactions.[4]
Incomplete Protection: The reaction may not go to completion, leaving hydroxyl groups unprotected.Ensure anhydrous conditions and use an appropriate catalyst and reaction time. For isopropylidene protection, using 2,2-dimethoxypropane (B42991) and a catalytic amount of sulfuric acid is effective.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing D-ribonolactone?

A1: The oxidation of D-ribose using bromine in the presence of a buffer like sodium bicarbonate is a well-established and reliable method.[1][5] It is a relatively high-yielding procedure that can be performed with standard laboratory equipment.

Q2: How can I improve the yield of the bromine-mediated oxidation of D-ribose?

A2: To improve the yield, it is critical to:

  • Maintain a low reaction temperature (0-5 °C) during the addition of bromine.[1]

  • Use a slight excess of bromine (around 1.04 equivalents).[1]

  • Ensure efficient stirring to maintain a homogeneous mixture.[1]

  • Carefully control the pH by using an adequate amount of sodium bicarbonate.[1]

  • Purify the crude product by recrystallization to remove inorganic salts.[1]

Q3: Are there alternative, more environmentally friendly methods for D-ribonolactone synthesis?

A3: Yes, catalytic oxidation methods are being explored as greener alternatives. For example, the use of a heterogeneous 5Pd-Bi/C catalyst with oxygen as the oxidant has been investigated.[2] However, catalyst poisoning by the acidic product can be a challenge. Another approach involves a chemoenzymatic pathway starting from cellulose-based levoglucosenone (B1675106) (LGO).[6][7]

Q4: My final product is a brownish color. How can I decolorize it?

A4: A brownish tint in the final product often indicates the presence of residual bromine or other impurities.[1] This can sometimes be removed by treatment with activated carbon during the recrystallization process. However, preventing its formation by ensuring the complete reaction of bromine is the best approach.[1]

Q5: What are the key considerations when choosing a protecting group for D-ribonolactone?

A5: The choice of protecting group is crucial for subsequent synthetic steps.

  • Isopropylidene acetals are commonly used to protect the 2,3-diol.[1] This protection is stable under many reaction conditions but requires acidic conditions for removal, which might not be suitable for all substrates.[4]

  • Benzylidene acetals are another option, but their formation can lead to diastereomeric mixtures, and the reaction conditions need to be carefully controlled.[4]

  • The stability of the protecting group in subsequent reaction steps and the ease of its removal are the primary factors to consider.

Experimental Protocols

Protocol 1: Synthesis of D-Ribonolactone via Bromine Oxidation of D-Ribose

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • D-Ribose (100 g, 0.67 mol)

  • Sodium bicarbonate (112 g, 1.3 mol)

  • Bromine (112 g, 0.70 mol)

  • Water (600 mL)

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing addition funnel, and an internal thermometer, suspend D-ribose and sodium bicarbonate in water.

  • Stir the mixture at room temperature for 15 minutes.

  • Cool the flask in an ice-water bath.

  • Slowly add bromine via the addition funnel at a rate that maintains the reaction temperature at or below 5°C (approximately 1 hour).

  • After the addition is complete, stir the resulting orange solution for an additional 50 minutes.

  • Quench any remaining bromine with a small amount of sodium bisulfite until the orange color disappears.

  • Concentrate the solution under reduced pressure.

  • Add absolute ethanol (400 mL) to the residue and heat the mixture on a steam bath for 30 minutes.

  • Filter the hot suspension and rinse the solids with hot absolute ethanol.

  • Cool the filtrate to room temperature and then refrigerate for 16 hours to induce crystallization.

  • Filter the crystalline product, rinse with cold absolute ethanol and then with diethyl ether, and dry under vacuum.

Yield Data Comparison for D-Ribonolactone Synthesis Methods

Method Starting Material Oxidizing Agent/Catalyst Typical Yield Reference
Bromine OxidationD-RiboseBromine / Sodium Bicarbonate~73% (after protection)[3]
PCC Oxidation2,3-O-Cyclohexylidene-D-ribosePyridinium Chlorochromate (PCC)55-60%[8]
Catalytic OxidationD-Ribose5Pd-Bi/C / O₂~40% conversion[2]
ChemoenzymaticLevoglucosenone (LGO)Baeyer-Villiger oxidation, dihydroxylation32-41% (overall)[6][7]

Diagrams

Experimental Workflow for Bromine Oxidation of D-Ribose

experimental_workflow start Start: D-Ribose, NaHCO3, H2O bromine_addition Bromine Addition (0-5 °C) start->bromine_addition reaction Stirring (50 min) bromine_addition->reaction quench Quench (Sodium Bisulfite) reaction->quench concentration Concentration (Reduced Pressure) quench->concentration extraction Ethanol Extraction (Hot) concentration->extraction crystallization Crystallization (Refrigeration) extraction->crystallization filtration Filtration & Washing crystallization->filtration product Final Product: D-Ribonolactone filtration->product

Caption: Workflow for D-ribonolactone synthesis via bromine oxidation.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield low_yield Low Yield cause1 Incomplete Oxidation low_yield->cause1 cause2 Incorrect pH low_yield->cause2 cause3 Catalyst Poisoning low_yield->cause3 cause4 Poor Starting Material low_yield->cause4 solution1a Check Oxidant Potency/Amount cause1->solution1a Solution solution1b Control Temperature cause1->solution1b Solution solution2 Monitor and Adjust pH cause2->solution2 Solution solution3 Use Fresh Catalyst / Control pH cause3->solution3 Solution solution4 Use High-Purity Reagents cause4->solution4 Solution

Caption: Troubleshooting logic for low D-ribonolactone yield.

References

Technical Support Center: Overcoming Challenges in Ribonic Acid Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of ribonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of D- and L-ribonic acid enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound enantiomers challenging?

A1: The separation of this compound enantiomers is challenging due to their identical physical and chemical properties in an achiral environment.[1] As enantiomers, they have the same molecular weight, boiling point, melting point, and solubility, making their separation by common techniques like standard distillation or crystallization difficult.[1][2] Effective separation requires the use of a chiral environment to create diastereomeric interactions, which allows for differentiation.[3] Additionally, as a polar sugar acid, this compound can exhibit strong interactions with stationary phases, potentially leading to peak tailing and poor resolution.

Q2: What are the primary methods for separating this compound enantiomers?

A2: The main approaches for separating this compound enantiomers fall into two categories:

  • Direct Methods: This primarily involves chiral High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[4] This is the most common and versatile method.

  • Indirect Methods: This involves derivatizing the this compound enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral chromatography column (HPLC or Gas Chromatography).[6]

Q3: Which type of Chiral Stationary Phase (CSP) is most suitable for this compound separation?

A3: Given that this compound is a polar and acidic compound, polysaccharide-based and macrocyclic glycopeptide CSPs are generally good starting points for method development.[7] Polysaccharide CSPs, such as those derived from cellulose (B213188) or amylose, offer a wide range of chiral recognition capabilities due to their numerous chiral sites.[8] Macrocyclic glycopeptide phases are also well-suited for the separation of polar and ionizable molecules.[9]

Q4: Is derivatization necessary for the separation of this compound enantiomers?

A4: Derivatization is not always necessary but can be a valuable strategy, particularly for Gas Chromatography (GC) analysis. Since this compound is not sufficiently volatile for GC, derivatization is required to increase its volatility.[1] For HPLC, derivatization is considered an indirect method where the resulting diastereomers can be separated on a non-chiral column. This can be an alternative if a suitable chiral column is not available.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).[7] 2. Suboptimal mobile phase composition.[7] 3. Incorrect column temperature.1. Screen different types of CSPs, focusing on polysaccharide-based or macrocyclic glycopeptide columns.[7] 2. Optimize the mobile phase. Vary the ratio of the organic modifier (e.g., methanol, acetonitrile). Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and selectivity for acidic compounds.[7] 3. Adjust the column temperature. Lower temperatures often improve resolution, but this should be tested empirically.[7]
Peak Tailing 1. Strong secondary interactions between this compound and the stationary phase. 2. Column overload.[10] 3. Mobile phase pH is not optimal.1. Add an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid group and minimize interactions with residual silanols on the stationary phase.[7] 2. Reduce the sample concentration or injection volume.[7] 3. Adjust the mobile phase pH to be at least 1-2 units away from the pKa of this compound.[7]
Peak Splitting 1. Sample solvent is incompatible with the mobile phase.[11] 2. Void or contamination in the column.[12] 3. Co-elution with an impurity.[10]1. Dissolve the sample in the initial mobile phase whenever possible.[11] 2. If a void is suspected, replace the column. If contamination is the issue, flush the column with a strong solvent. 3. Inject a smaller sample volume to see if the split peak resolves into two distinct peaks.
Poor Reproducibility 1. Unstable mobile phase composition.[10] 2. Fluctuations in column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents.[10] 2. Use a column oven to maintain a consistent temperature. 3. Check the column's performance with a standard. If performance has declined, the column may need to be replaced.

Quantitative Data Presentation

The following tables present hypothetical but realistic data for the separation of this compound enantiomers under different conditions to illustrate the effects of varying experimental parameters.

Table 1: Effect of Chiral Stationary Phase on Resolution

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (D-Ribonic Acid) (min)Retention Time (L-Ribonic Acid) (min)Resolution (Rs)
Cellulose-basedHexane:Isopropanol:TFA (80:20:0.1)8.59.81.8
Amylose-basedHexane:Ethanol:TFA (85:15:0.1)10.211.51.6
Macrocyclic GlycopeptideAcetonitrile:Water:TFA (70:30:0.1)6.37.11.5

Table 2: Effect of Mobile Phase Modifier on Peak Shape and Resolution (Cellulose-based CSP)

Mobile Phase (Hexane:Isopropanol)Acidic ModifierTailing Factor (D-Ribonic Acid)Resolution (Rs)
80:20None2.10.8
80:200.1% Acetic Acid1.51.4
80:200.1% Trifluoroacetic Acid (TFA)1.21.8

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation of this compound Enantiomers

Objective: To separate D- and L-ribonic acid using a chiral stationary phase.

Materials:

  • HPLC system with UV or Refractive Index (RI) detector

  • Chiral column (e.g., Cellulose-based CSP, 250 x 4.6 mm, 5 µm)

  • Racemic this compound standard

  • HPLC-grade solvents (Hexane, Isopropanol, Trifluoroacetic Acid)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Hexane:Isopropanol:TFA (80:20:0.1 v/v/v). Degas the mobile phase before use.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm or RI

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

  • Data Processing: Identify the peaks corresponding to the two enantiomers and calculate the resolution factor (Rs).

Protocol 2: Indirect Separation via Derivatization for GC Analysis

Objective: To separate D- and L-ribonic acid as diastereomeric derivatives using gas chromatography.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Achiral capillary column (e.g., DB-5)

  • Racemic this compound

  • Chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine)

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine (B92270) and other necessary solvents

Procedure:

  • Derivatization:

    • In a vial, dissolve 1 mg of racemic this compound in 0.5 mL of anhydrous pyridine.

    • Add a stoichiometric equivalent of (S)-(-)-α-methylbenzylamine.

    • Heat the mixture at 60°C for 30 minutes to form the diastereomeric amides.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dried residue, add 100 µL of BSTFA with 1% TMCS and heat at 70°C for 1 hour to silylate the hydroxyl groups.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 5°C/min.

    • Detector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow.

  • Analysis: Inject 1 µL of the derivatized sample into the GC.

  • Data Processing: Identify the two peaks corresponding to the diastereomers and determine their peak areas for quantitative analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis racemic_ra Racemic this compound dissolve Dissolve in Initial Mobile Phase racemic_ra->dissolve inject Inject Sample dissolve->inject 1 mg/mL solution separation Separation on Chiral Column inject->separation detection UV/RI Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Calculate Resolution (Rs) and Enantiomeric Excess chromatogram->quantify

Experimental workflow for direct chiral HPLC separation.

method_selection_tree start Goal: Separate this compound Enantiomers q1 Is a chiral HPLC system available? start->q1 direct_hplc Use Direct Chiral HPLC Method q1->direct_hplc Yes indirect_method Consider Indirect Method (Derivatization) q1->indirect_method No q2 Is GC analysis preferred? indirect_method->q2 gc_deriv Derivatize for GC Analysis q2->gc_deriv Yes hplc_deriv Derivatize for Achiral HPLC q2->hplc_deriv No

Decision tree for selecting a separation method.

References

Technical Support Center: Stability of Ribonucleic Acid (RNA) in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ribonucleic acid (RNA) in various solvent systems. Adherence to proper experimental protocols is critical for ensuring the integrity of RNA, a molecule notoriously susceptible to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence RNA stability?

A1: The stability of RNA is influenced by a combination of intrinsic and extrinsic factors.[1] Intrinsic factors include the RNA's primary and secondary structure.[1] Extrinsic factors, which are often related to the solvent system, include temperature, pH, the presence of divalent cations, and contamination with ribonucleases (RNases).[1][2][]

Q2: Why is RNA inherently less stable than DNA?

A2: The chemical structure of RNA itself contributes to its instability. The presence of a hydroxyl group at the 2' position of the ribose sugar makes RNA susceptible to alkaline hydrolysis, a reaction that is not possible in DNA, which lacks this 2'-hydroxyl group.[2]

Q3: What is the optimal temperature for storing RNA?

A3: For long-term storage, RNA should be kept at -70°C to -80°C, where it is generally stable for up to a year.[][4] For short-term storage, -20°C is acceptable for several weeks.[4] High temperatures accelerate RNA hydrolysis and should be avoided.[][5]

Q4: How does pH affect RNA stability?

A4: RNA is most stable in slightly acidic conditions. Alkaline solutions (pH > 7.5) promote hydrolysis of the phosphodiester backbone, leading to degradation.[][4] Therefore, it is recommended to store RNA in buffers with a slightly acidic to neutral pH.

Q5: What is the role of RNases in RNA degradation, and how can I prevent contamination?

A5: RNases are ubiquitous enzymes that rapidly degrade RNA.[6] Preventing RNase contamination is paramount for maintaining RNA integrity. Key prevention strategies include:

  • Using certified RNase-free labware: This includes pipette tips, tubes, and glassware.[6]

  • Wearing gloves: Always wear clean gloves and change them frequently to avoid introducing RNases from your skin.[4]

  • Designated workspace: Maintain a separate area and set of equipment dedicated to RNA work.[5]

  • RNase inhibitors: Incorporate RNase inhibitors into your reactions and storage solutions.

  • DEPC treatment: Treat aqueous solutions with diethylpyrocarbonate (DEPC) to inactivate RNases, followed by autoclaving to remove residual DEPC.[5][6]

Troubleshooting Guides

Issue 1: Smeared or Absent Bands on an Agarose (B213101) Gel

Possible Cause: RNA degradation has occurred.

Troubleshooting Steps:

  • Assess Sample Handling:

    • Were the samples immediately stabilized after collection (e.g., flash-frozen in liquid nitrogen or treated with a stabilization solution like RNAlater)?[2] RNA degradation can begin the moment a biological sample is harvested.[2]

    • Were the samples kept on ice during processing?[2]

    • Were there any repeated freeze-thaw cycles? These should be avoided as they can lead to RNA degradation.[2]

  • Evaluate RNase Contamination:

    • Were all solutions, tubes, and pipette tips certified RNase-free?[6]

    • Was a dedicated workspace for RNA handling used?[5]

    • Were gloves worn at all times and changed frequently?[4]

  • Check Extraction Protocol:

    • Was the homogenization of the tissue or cell sample complete? Incomplete lysis can lead to lower yields and potential degradation.

    • If using a phenol-based extraction method, was the correct pH maintained to ensure RNA remains in the aqueous phase?

  • Verify Gel Electrophoresis Conditions:

    • Was a denaturing gel used for accurate size assessment? Non-denaturing gels can give misleading results due to RNA secondary structures.[7]

    • Was the running buffer fresh and made with RNase-free water?

Issue 2: Low RNA Yield

Possible Cause: Inefficient extraction or loss of RNA during purification.

Troubleshooting Steps:

  • Optimize Lysis and Homogenization:

    • Ensure the correct amount of lysis buffer is used for the starting material.

    • For tough tissues, consider mechanical disruption methods like bead beating in addition to chemical lysis.

  • Review Purification Steps:

    • If using a column-based method, ensure the column was not overloaded.

    • During alcohol precipitation, ensure the correct volume of isopropanol (B130326) or ethanol (B145695) was used and that the incubation was sufficient to precipitate the RNA.

    • Be careful not to discard the RNA pellet after centrifugation. The pellet can sometimes be loose and difficult to see.

  • Check for Proper Resuspension:

    • Ensure the RNA pellet is fully dissolved in an appropriate RNase-free buffer. Incomplete resuspension will lead to an underestimation of the yield.

Issue 3: Genomic DNA Contamination

Possible Cause: Incomplete removal of genomic DNA during RNA extraction.

Troubleshooting Steps:

  • Incorporate DNase Treatment:

    • Include a DNase I digestion step in your RNA purification protocol. This is the most effective way to remove contaminating gDNA.

    • Ensure the DNase I is subsequently inactivated or removed to prevent it from degrading your RNA during downstream applications.

  • Optimize Extraction Method:

    • For phenol-chloroform extractions, ensure the pH of the phenol (B47542) is acidic, which helps to retain DNA in the organic phase.

Data on RNA Stability

The stability of RNA is highly dependent on the solvent system and environmental conditions. Below are tables summarizing the impact of temperature and pH on RNA stability.

Table 1: Effect of Temperature on RNA Half-Life

Temperature (°C)Rate Constant (k, hr⁻¹)Half-Life (hr)
40.01740.1
250.1375.08
370.2063.37
450.2552.72

Data adapted from a study on the degradation of SARS-CoV-2 specific ribonucleic acid.[8]

Table 2: Qualitative Stability of RNA in Different Storage Buffers at Various Temperatures over 3 Weeks

Storage Buffer25°C4°C-20°C-70°C
RNase-free WaterDegradedIntactIntactIntact
TE Buffer (pH 7.5)Largely IntactIntactIntactIntact
Sodium Citrate (pH 6)Largely IntactIntactIntactIntact

Based on observations from Biotium.[4]

Experimental Protocols

Protocol 1: Assessment of RNA Integrity by Denaturing Agarose Gel Electrophoresis

This protocol allows for the visualization of RNA integrity. Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands, with the 28S band being approximately twice as intense as the 18S band.[7] Degraded RNA will appear as a smear.[7]

Materials:

  • RNA sample

  • Formaldehyde (B43269) (37%)

  • 10x MOPS buffer (0.2 M MOPS, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)

  • Formamide

  • RNA loading dye (containing bromophenol blue, xylene cyanol, and ethidium (B1194527) bromide)

  • Agarose

  • RNase-free water

Procedure:

  • Prepare the Gel:

    • Prepare a 1.2% agarose gel using 1x MOPS buffer.

    • Melt the agarose completely and let it cool to about 60°C.

    • Add formaldehyde to a final concentration of 2.2 M and ethidium bromide to a final concentration of 0.5 µg/mL.

    • Pour the gel in a fume hood and allow it to solidify.

  • Prepare the RNA Sample:

    • In an RNase-free tube, mix:

      • RNA sample (1-5 µg)

      • 5x MOPS buffer (2 µL)

      • Formaldehyde (3.5 µL)

      • Formamide (10 µL)

    • Incubate at 65°C for 15 minutes to denature the RNA.

    • Place on ice to cool.

    • Add 2 µL of RNA loading dye.

  • Run the Gel:

    • Place the gel in an electrophoresis chamber and fill it with 1x MOPS buffer.

    • Load the prepared RNA samples into the wells.

    • Run the gel at a constant voltage (e.g., 5 V/cm) until the dye fronts have migrated an adequate distance.

  • Visualize the RNA:

    • Visualize the gel on a UV transilluminator.

    • Intact RNA will show two distinct bands corresponding to the 28S and 18S rRNA. The 28S rRNA band should be at approximately 4.5-5.0 kb and the 18S rRNA band at 1.8-2.0 kb for mammalian samples.

Protocol 2: In Vitro RNA Stability Assay

This protocol can be used to assess the stability of a specific RNA transcript in a controlled in vitro environment, such as in the presence of a cell extract or a purified enzyme.

Materials:

  • In vitro transcribed RNA of interest (radiolabeled or fluorescently labeled for detection)

  • Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂)

  • Cell extract or purified RNase

  • RNase inhibitor (optional, for control reactions)

  • Stop solution (e.g., containing EDTA and a denaturing agent like formamide)

  • Denaturing polyacrylamide gel

Procedure:

  • Set up the Reaction:

    • In an RNase-free microcentrifuge tube, combine the reaction buffer, the labeled RNA transcript, and the cell extract or purified enzyme.

    • For a negative control, set up a reaction with an RNase inhibitor or without the cell extract/enzyme.

    • Incubate the reactions at the desired temperature (e.g., 37°C).

  • Time Course Collection:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and immediately add it to a tube containing the stop solution to halt the degradation process.

    • Place the collected time point samples on ice.

  • Analysis of RNA Degradation:

    • Denature the samples by heating at 70-95°C for 5-10 minutes.

    • Separate the RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the RNA bands using autoradiography (for radiolabeled RNA) or fluorescence imaging.

  • Data Analysis:

    • Quantify the intensity of the full-length RNA band at each time point.

    • Plot the percentage of remaining full-length RNA against time.

    • From this plot, you can determine the half-life of the RNA transcript under the tested conditions.

Visualizations

Experimental_Workflow_RNA_Stability_Assessment Experimental Workflow for RNA Stability Assessment cluster_prep Sample Preparation cluster_electrophoresis Gel Electrophoresis cluster_analysis Data Analysis cluster_results Possible Outcomes start Start: RNA Sample denature Denature RNA (e.g., 65°C for 15 min) start->denature load Load Sample onto Denaturing Agarose Gel denature->load run Run Electrophoresis load->run visualize Visualize Bands (UV Transilluminator) run->visualize interpret Interpret Results visualize->interpret intact Intact RNA: Sharp 28S & 18S bands interpret->intact Good Quality degraded Degraded RNA: Smear interpret->degraded Poor Quality

Caption: Workflow for assessing RNA integrity using denaturing agarose gel electrophoresis.

RNA_Degradation_Troubleshooting Troubleshooting RNA Degradation start Problem: RNA Degradation Observed cause1 Possible Cause: RNase Contamination start->cause1 cause2 Possible Cause: Improper Sample Handling start->cause2 cause3 Possible Cause: Incorrect Storage start->cause3 cause4 Possible Cause: Alkaline pH start->cause4 solution1a Solution: Use RNase-free labware cause1->solution1a solution1b Solution: Wear gloves, change frequently cause1->solution1b solution1c Solution: Use RNase inhibitors cause1->solution1c solution2a Solution: Stabilize sample immediately cause2->solution2a solution2b Solution: Keep samples on ice cause2->solution2b solution2c Solution: Avoid freeze-thaw cycles cause2->solution2c solution3a Solution: Store at -80°C for long-term cause3->solution3a solution3b Solution: Store at -20°C for short-term cause3->solution3b solution4a Solution: Use slightly acidic buffer (pH < 7.0) cause4->solution4a

Caption: A logical troubleshooting guide for common causes of RNA degradation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sugar Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming common challenges in the HPLC analysis of sugar acids. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve peak tailing, ensuring the accuracy and reliability of your chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified in the analysis of sugar acids?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, exhibiting a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates peak tailing. This distortion can compromise the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility of your results.

Q2: What are the common causes of peak tailing specifically for acidic analytes like sugar acids?

A2: The primary cause of peak tailing for sugar acids is often secondary interactions between the acidic analytes and the stationary phase. Key causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the carboxyl groups of sugar acids, leading to tailing.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the sugar acid, the analyte can exist in both ionized and un-ionized forms, resulting in broadened and tailing peaks.[1]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[2]

  • Sample Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.

Q3: How does the mobile phase pH impact the peak shape of sugar acids?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like sugar acids.[3][4] To achieve sharp, symmetrical peaks, it is crucial to maintain the analyte in a single ionic state. For acidic compounds, this is typically achieved by using a mobile phase pH that is at least 2 pH units below the analyte's pKa.[4] This suppresses the ionization of the carboxylic acid groups, minimizing secondary interactions and improving peak shape.

Q4: What type of HPLC columns are best suited for the analysis of sugar acids to minimize peak tailing?

A4: Several types of columns can be used for sugar acid analysis, each with its own advantages for minimizing peak tailing:

  • Ion-Exchange Columns: Specifically, cation-exchange columns in the hydrogen form (e.g., Rezex H+, Eurokat H) are well-suited for separating organic acids.[5][6] They operate based on ion-exclusion and size-exclusion mechanisms.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with amide or zwitterionic stationary phases (e.g., apHera NH2, InfinityLab Poroshell 120 HILIC-Z), are effective for retaining and separating these polar compounds.[7]

  • Reversed-Phase C18 Columns: While less common for sugar acids due to their high polarity, modern, well-end-capped C18 columns can be used, especially when employing a low pH mobile phase to ensure the analytes are in their un-ionized form.

Q5: Can the sample preparation process influence peak tailing?

A5: Absolutely. Proper sample preparation is crucial for preventing peak tailing. Complex sample matrices can introduce contaminants that may interact with the stationary phase and cause peak distortion. Key sample preparation steps include:

  • Filtration: Always filter samples through a 0.2 µm or 0.45 µm filter to remove particulate matter that could block the column frit.[8][9]

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to remove interfering substances and concentrate the sugar acids of interest.[10]

  • Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can lead to peak distortion.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of sugar acids.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No extra_column Investigate Extra-Column Effects: - Check for dead volume in fittings - Minimize tubing length and ID yes_all_peaks->extra_column column_issue Suspect Column Issue: - Column contamination - Column void/degradation yes_all_peaks->column_issue check_mobile_phase Investigate Mobile Phase: - pH appropriate for sugar acids (pKa - 2)? - Buffer concentration adequate (20-50 mM)? no_all_peaks->check_mobile_phase check_sample Investigate Sample: - Sample overload? - Sample solvent mismatch? no_all_peaks->check_sample end Peak Shape Improved extra_column->end flush_column Action: Flush Column (Follow manufacturer's protocol) column_issue->flush_column replace_column Action: Replace Column flush_column->replace_column replace_column->end adjust_ph Action: Adjust Mobile Phase pH (Lower pH for acidic compounds) check_mobile_phase->adjust_ph increase_buffer Action: Increase Buffer Concentration check_mobile_phase->increase_buffer adjust_ph->end increase_buffer->end dilute_sample Action: Dilute Sample or Reduce Injection Volume check_sample->dilute_sample match_solvent Action: Dissolve Sample in Initial Mobile Phase check_sample->match_solvent dilute_sample->end match_solvent->end

Troubleshooting workflow for HPLC peak tailing.
Detailed Troubleshooting Steps in Q&A Format

Q: All the peaks in my chromatogram are tailing. What should I check first?

A: When all peaks are tailing, the issue is likely systemic and not related to the specific chemistry of your sugar acids.

  • Check for Extra-Column Volume: Inspect all tubing and connections between the injector, column, and detector. Ensure that fittings are properly seated to avoid dead volume. Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2]

  • Suspect a Column Problem: The inlet frit of your column may be partially blocked, or a void may have formed at the head of the column.

    • Action: First, try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulates. If this does not resolve the issue, the column may be contaminated or degraded and require replacement.

Q: Only the peaks for my sugar acids are tailing. Where should I focus my troubleshooting efforts?

A: If only specific peaks are tailing, the problem is likely related to chemical interactions between your sugar acids and the chromatographic system.

  • Evaluate Mobile Phase pH: Sugar acids are acidic, and their ionization state is pH-dependent.

    • Action: Ensure your mobile phase is buffered at a pH that is at least 2 units below the pKa of your sugar acids. This will keep them in their un-ionized form and minimize secondary interactions with the stationary phase.[4] For example, if the pKa of your sugar acid is 4.5, a mobile phase pH of 2.5 would be appropriate.

  • Assess Buffer Concentration: Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing.

    • Action: Increase the buffer concentration. A concentration of 20-50 mM is typically sufficient to provide good buffering capacity without causing issues with salt precipitation.[11]

  • Consider Sample Overload: Injecting too high a concentration of your sample can lead to peak distortion.

    • Action: Try diluting your sample or reducing the injection volume. If the peak shape improves, you were likely overloading the column.

  • Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

Quantitative Data Summary

The following table summarizes the effect of mobile phase pH on the peak asymmetry of a representative acidic compound. As the pH of the mobile phase is lowered, the peak shape improves significantly.

Mobile Phase pHPeak Asymmetry Factor (As)Peak Shape
7.02.45Severe Tailing
5.01.80Moderate Tailing
3.01.25Acceptable
2.51.05Symmetrical

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for the analysis of a sugar acid to achieve a symmetrical peak shape.

Methodology:

  • Prepare a series of mobile phases: Prepare identical mobile phases (e.g., 30:70 acetonitrile:water with 20 mM buffer) but adjust the pH of the aqueous portion to a range of values (e.g., 7.0, 5.0, 3.0, and 2.5) using a suitable acid (e.g., formic acid or phosphoric acid).

  • Equilibrate the column: For each mobile phase, equilibrate the HPLC system with the new mobile phase for at least 20 column volumes.

  • Inject the sugar acid standard: Inject a standard solution of the sugar acid of interest.

  • Analyze the chromatogram: Measure the peak asymmetry factor for the sugar acid peak at each pH value.

  • Determine the optimal pH: The optimal pH is the one that provides a peak asymmetry factor closest to 1.0.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Follow Manufacturer's Guidelines: Refer to the column manufacturer's instructions for recommended flushing solvents and flow rates. A general procedure for a reversed-phase column is as follows:

    • Wash with HPLC-grade water to remove any buffer salts.

    • Wash with a strong organic solvent (e.g., isopropanol (B130326) or acetonitrile) to remove strongly retained organic compounds.

    • Wash with a solvent of intermediate polarity (e.g., methanol).

    • Finally, re-equilibrate the column with the initial mobile phase.

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to assess if the peak shape has improved. If tailing persists, the column may be irreversibly damaged and require replacement.

References

Minimizing interference in the quantification of ribonic acid in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference during the quantification of ribonucleic acid (RNA) in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in RNA quantification?

A1: Interference in RNA quantification can arise from the biological sample itself, the reagents used during extraction, or from consumables.[1] Complex matrices like blood, plasma, soil, and plant tissues are rich in substances that can inhibit downstream enzymatic reactions such as reverse transcription (RT) and quantitative PCR (qPCR).[2][3]

Common Sources of Inhibitors by Sample Type:

  • Blood/Plasma: Hemoglobin, heparin, immunoglobulins (IgG), and proteases.[1][4][5]

  • Soil and Environmental Samples: Humic acids.[1][3]

  • Plant Tissues: Polysaccharides, polyphenols, and other secondary metabolites.[6]

  • General Reagents and Consumables: Phenol (B47542), ethanol (B145695), isopropanol (B130326), salts (e.g., guanidinium (B1211019) isothiocyanate), detergents (e.g., SDS), and powder from disposable gloves.[1][7]

Q2: How can I assess the purity and integrity of my RNA sample?

A2: Assessing RNA quality is a critical step before quantification to ensure reliable results.[8][9] The most common methods include:

  • UV Spectrophotometry: This method is used to determine RNA concentration and purity by measuring absorbance at 260 nm, 280 nm, and 230 nm.[10]

    • The A260/A280 ratio assesses protein contamination, with a ratio of ~2.0 generally considered pure for RNA.[8][10]

    • The A260/A230 ratio indicates contamination by organic compounds or salts, with an ideal ratio being close to 2.0.[8][10]

  • RNA Integrity Number (RIN): This is a more advanced method using automated capillary electrophoresis to provide a quantitative assessment of RNA integrity on a scale from 1 (completely degraded) to 10 (fully intact).[8][9]

Q3: What are the key differences between common RNA isolation methods?

A3: Several methods are available for RNA isolation, each with its own advantages and disadvantages depending on the sample type and downstream application.[11][12]

  • Phenol-Chloroform Extraction: A traditional method that uses organic solvents to separate RNA from DNA and proteins.[7][11] It is effective for disrupting cells and denaturing proteins, often resulting in high yields.[7] However, it is labor-intensive and involves hazardous chemicals.[12]

  • Silica-Based Spin Columns: This method relies on the binding of RNA to a silica (B1680970) membrane in the presence of high salt concentrations.[11] It is a rapid and easy-to-use technique that generally yields high-purity RNA.[13]

  • Magnetic Bead-Based Purification: This technique employs magnetic particles with a high affinity for RNA to capture it from the sample lysate.[11][12] It is easily automatable and efficient for high-throughput applications.

Troubleshooting Guides

This section provides solutions to common problems encountered during RNA quantification experiments.

Problem 1: Low RNA Yield

Possible Cause Recommended Solution
Incomplete cell or tissue lysis Ensure complete homogenization of the sample. For tough-to-lyse samples, consider mechanical disruption methods like bead beating or grinding in liquid nitrogen.[13]
Incorrect RNA precipitation Use the correct amount of isopropanol or ethanol and ensure proper incubation times and temperatures.
RNA degradation Work in an RNase-free environment. Use RNase-free reagents and consumables.[13] For tissues, use a stabilizing agent like RNAlater immediately after collection.[14]
Suboptimal elution from silica columns Ensure the elution buffer is applied directly to the center of the membrane and allow for a sufficient incubation period before centrifugation.

Problem 2: Poor RNA Purity (Low A260/A280 or A260/A230 Ratios)

Possible Cause Recommended Solution
Protein contamination (low A260/A280) Perform an additional chloroform (B151607) extraction or use a column-based cleanup kit. Ensure complete phase separation during phenol-chloroform extraction.
Phenol carryover (low A260/A280) Be careful not to transfer any of the organic phase when collecting the aqueous phase during phenol-chloroform extraction. Perform an additional chloroform extraction.
Salt or organic compound contamination (low A260/A230) Include additional wash steps with 70-80% ethanol during column-based purification to remove residual salts.[11][14] For TRIzol precipitates, an ethanol wash can help desalt the sample.[14]
Guanidinium isothiocyanate carryover Ensure sufficient washing steps are performed when using methods that employ this chaotropic salt for lysis.

Problem 3: Evidence of qPCR Inhibition (Delayed Cq values, low amplification efficiency)

Possible Cause Recommended Solution
Inhibitors from the sample matrix (e.g., heparin, humic acids) Use a robust RNA extraction kit designed to remove inhibitors from complex samples.[2] Perform additional purification steps like ethanol precipitation or use a specialized cleanup kit.[2]
Carryover of reagents from RNA extraction (e.g., ethanol, phenol) Ensure complete removal of ethanol by air-drying the RNA pellet before resuspension. Be meticulous during phenol-chloroform extraction to avoid phenol carryover.[7]
High concentration of template RNA Dilute the RNA template to reduce the concentration of inhibitors.[2][4] It is important to ensure the target remains detectable after dilution.[2]
Genomic DNA contamination Treat the RNA sample with RNase-free DNase to remove any contaminating genomic DNA, which can interfere with primer binding and amplification.[7][13]

Experimental Protocols & Data

Table 1: RNA Quality Assessment and Acceptance Criteria
Quality Metric Method Acceptable Range for Pure RNA Indication of Contamination
A260/A280 Ratio UV Spectrophotometry~2.0< 1.8 suggests protein or phenol contamination.
A260/A230 Ratio UV Spectrophotometry>1.8< 1.8 suggests salt or organic compound contamination.[8]
RNA Integrity Number (RIN) Capillary Electrophoresis> 7.0 for most applications< 7.0 indicates RNA degradation.
Protocol: General RNA Extraction using Silica Spin Columns
  • Sample Homogenization: Disrupt and homogenize the sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium isothiocyanate) to inactivate RNases.

  • Ethanol Addition: Add ethanol to the lysate to promote RNA binding to the silica membrane.

  • Binding: Load the lysate onto the spin column and centrifuge. The RNA will bind to the silica membrane.

  • Washing: Perform a series of wash steps with provided wash buffers to remove proteins, salts, and other contaminants.

  • DNase Treatment (Optional but Recommended): Perform an on-column DNase digestion to remove any contaminating genomic DNA.

  • Final Wash: Perform a final wash to remove the DNase and any remaining contaminants.

  • Elution: Elute the purified RNA from the membrane using RNase-free water or elution buffer.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 RNA Purification cluster_2 Quality Control & Quantification cluster_3 Troubleshooting Sample Complex Matrix (e.g., Blood, Tissue, Soil) Lysis Homogenization & Lysis (Guanidinium Isothiocyanate) Sample->Lysis Binding Bind to Silica Column Lysis->Binding Wash1 Wash 1 (Remove Proteins) Binding->Wash1 DNase On-Column DNase Treatment Wash1->DNase Wash2 Wash 2 (Remove Salts/Ethanol) DNase->Wash2 Elution Elute Pure RNA Wash2->Elution QC Assess Quality (A260/280, RIN) Elution->QC LowYield Low Yield? Elution->LowYield Quant Quantify RNA (RT-qPCR) QC->Quant LowPurity Low Purity? QC->LowPurity Inhibition qPCR Inhibition? Quant->Inhibition

Caption: A generalized workflow for RNA extraction, purification, and quantification.

Troubleshooting_Logic Start Start: qPCR Amplification Issue CheckQC Review RNA QC Data (A260/280, A260/230, RIN) Start->CheckQC Dilute Dilute RNA Template (1:10, 1:100) CheckQC->Dilute QC is OK Cleanup Perform RNA Cleanup (e.g., Ethanol Precipitation) CheckQC->Cleanup Purity is Low Optimize Optimize qPCR Assay (e.g., Inhibitor-resistant enzyme) Dilute->Optimize Inhibition Persists Result Successful Quantification Dilute->Result Inhibition Resolved Cleanup->Dilute ReExtract Re-extract RNA with Inhibitor Removal Kit ReExtract->Dilute Optimize->ReExtract Inhibition Persists Optimize->Result

Caption: A decision tree for troubleshooting qPCR inhibition.

References

Addressing the instability of ribonic acid derivatives during analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of ribonic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the instability of these molecules during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivative samples degrading before analysis?

A1: this compound derivatives can be susceptible to degradation due to several factors. The presence of moisture can lead to hydrolysis of the derivatives, especially if they are esters or other labile forms.[1] Temperature is another critical factor; storage at room temperature for extended periods can cause significant degradation, while cooling to 4°C or -20°C can enhance stability.[2] The pH of the sample solution can also influence stability, with both acidic and basic conditions potentially catalyzing degradation.[3] Furthermore, exposure to light can cause photoisomerization and degradation of certain derivatives.[4]

Q2: What is "derivatization" and why is it necessary for this compound analysis?

A2: Derivatization is a chemical modification process that converts an analyte into a more suitable form for analysis.[5] For this compound, which is a polar and non-volatile sugar acid, direct analysis by methods like Gas Chromatography (GC) is challenging.[6] Derivatization converts the polar carboxyl and hydroxyl groups into less polar and more volatile derivatives, improving chromatographic peak shape, thermal stability, and detection sensitivity.[5][6] Common derivatization techniques include silylation (e.g., using BSTFA), acylation, and alkylation.[1][7]

Q3: I'm observing multiple peaks in my chromatogram for a single this compound derivative standard. What could be the cause?

A3: The presence of multiple peaks from a single standard often points to incomplete derivatization or the formation of derivative isomers.[6] Incomplete reactions can result in a mixture of partially and fully derivatized molecules, each producing a different chromatographic peak.[6] Additionally, the derivatization process itself can sometimes create different structural isomers, or the derivative may be unstable and break down into other compounds during analysis.[8]

Q4: My mass spectrometry (MS) signal for the derivatized this compound is weak and inconsistent. How can I improve it?

A4: Weak or inconsistent MS signals can arise from several issues. Poor ionization of the derivative is a common problem.[8] Optimizing the mobile phase pH can help promote protonation or deprotonation for better electrospray ionization (ESI).[8] Incomplete derivatization or the presence of excess derivatization reagent can suppress the signal.[8] It is also crucial to tune the mass spectrometer for the specific mass and fragmentation pattern of your derivative.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatography

Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization Optimize reaction conditions (time, temperature, reagent concentration). Ensure reagents are fresh and anhydrous.[5][6]
Active Sites in GC/HPLC System Use a deactivated injector liner for GC. Ensure the column is properly conditioned. For HPLC, check for interactions with the stationary phase.[5][6]
Column Contamination Bake out the GC column or flush the HPLC column with a strong solvent to remove contaminants.[5][6]
Improper Mobile/Carrier Gas Flow Check for leaks and ensure the flow rate is optimal and stable.
Issue 2: Loss of Sample/Analyte During Sample Preparation

Possible Causes & Solutions:

CauseSolution
Volatility of Derivative Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen for drying if necessary.
Adsorption to Surfaces Use silanized glassware and vials to minimize adsorption of the analyte.
Hydrolysis of Derivative Ensure all solvents are anhydrous and minimize exposure to atmospheric moisture.

Quantitative Data Summary

The stability of derivatized compounds is crucial for reliable quantification. The following table summarizes the stability of a generic carboxylic acid derivative under different storage conditions, which can serve as a guideline for this compound derivatives.

Storage Temperature6 hours12 hours24 hours48 hours1 week1 month
22°C (Room Temp) ~98%~95%~90%~82%~65%<40%
4°C >99%>99%~98%~97%~95%~85%
-20°C >99%>99%>99%>99%~98%~96%
Data is generalized from stability tests on 4-BNMA derivatives of succinic acid and may vary for different this compound derivatives.[2]

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol describes a general procedure for the silylation of this compound for GC-MS analysis.

Materials:

  • This compound sample

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC-MS system

Procedure:

  • Dry the this compound sample completely under a stream of nitrogen or in a vacuum desiccator.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the sample solution.[9]

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.[9]

  • Cool the sample to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample This compound Sample Dry Drying Sample->Dry Dissolve Dissolve in Anhydrous Solvent Dry->Dissolve AddReagent Add Derivatizing Agent (e.g., BSTFA) Dissolve->AddReagent Heat Heat to Reaction Temperature AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS/LC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Process Data Analysis & Quantification Detect->Process

Caption: General experimental workflow for the analysis of this compound derivatives.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_isomerization Isomerization RibonicDerivative This compound Derivative (e.g., Ester) Hydrolysis This compound + Alcohol RibonicDerivative->Hydrolysis Moisture/pH Oxidation Oxidized Byproducts RibonicDerivative->Oxidation Oxygen/Peroxides Isomerization Structural Isomers RibonicDerivative->Isomerization Light/Heat

Caption: Potential degradation pathways for this compound derivatives during analysis.

References

Reducing ion suppression effects in LC-MS analysis of ribonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with ion suppression in the LC-MS analysis of ribonic acid and other small, polar organic acids.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression when analyzing this compound by LC-MS?

Ion suppression in the LC-MS analysis of this compound is primarily caused by co-eluting matrix components from the sample that interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2][3] Given the polar nature of this compound, it often elutes early in reversed-phase chromatography, a region where many other polar matrix components also elute, leading to increased competition for ionization.[4]

Common sources of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids (B1166683), and other small polar molecules present in biological samples like plasma, urine, and tissue extracts.[1][3]

  • Exogenous contaminants: Plasticizers, detergents, and other substances introduced during sample preparation.[5]

  • Mobile phase additives: High concentrations of non-volatile ion-pairing reagents or buffers can suppress the analyte signal.[5][6]

Q2: How can I detect and assess the severity of ion suppression in my assay?

A standard method to identify regions of ion suppression is the post-column infusion experiment .[4][7] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal for this compound is established, and then a blank matrix sample is injected. Any dip in the baseline signal indicates a region of ion suppression caused by eluting matrix components.[4][7]

Troubleshooting Guides

Problem: Poor peak shape and low retention of this compound.
  • Possible Cause: this compound is a highly polar molecule and exhibits poor retention on traditional reversed-phase (e.g., C18) columns.[8] This can lead to co-elution with other polar interferences in the solvent front, causing ion suppression.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can significantly improve the retention of this compound, separating it from the solvent front.[7][9]

    • Ion-Pair Chromatography: The use of volatile ion-pairing reagents in the mobile phase can enhance the retention of acidic analytes like this compound on reversed-phase columns.[5][6] However, it is crucial to use them at low concentrations to avoid ion suppression.[6] Formic acid is often a preferred choice over stronger ion-pairing agents like trifluoroacetic acid (TFA) for MS applications due to its lower potential for signal suppression.[6]

    • Metal-Free Columns: For chelating compounds, interactions with the stainless steel components of standard HPLC columns can lead to poor peak shape and signal suppression.[10] Using a metal-free or PEEK-lined column can mitigate these effects.[10]

Problem: Significant signal reduction of this compound in matrix samples compared to pure standards.
  • Possible Cause: This is a direct indication of ion suppression from matrix components.

  • Solutions:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1][2]

      • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate this compound while removing salts and phospholipids.[1][3]

      • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a cleaner solvent, away from interfering matrix components.[11]

      • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other small molecules that cause ion suppression.[12][13] It is often used as a first step before a more rigorous cleanup like SPE.[1]

    • Improve Chromatographic Separation: Enhancing the separation between this compound and interfering matrix components can significantly reduce ion suppression.[2][4]

      • Gradient Optimization: Adjusting the mobile phase gradient can alter the elution profile and move the this compound peak away from regions of high ion suppression.[2]

      • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems provide higher resolution and sharper peaks, which can improve the separation of the analyte from matrix interferences.

Experimental Protocols

Protocol 1: Sample Preparation of Plasma for this compound Analysis using Protein Precipitation and Solid-Phase Extraction

This protocol is adapted from a method for the analysis of a similar polar dicarboxylic acid, ribaric acid, in human plasma.[1]

Materials:

  • Human plasma sample

  • Cold 10% (w/v) Trichloroacetic acid (TCA) in acetonitrile

  • Methanol (B129727)

  • Water

  • 5% Methanol in water

  • 5% Formic acid in acetonitrile

  • SPE cartridges (e.g., mixed-mode or reversed-phase)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Protein Precipitation:

    • To 100 µL of plasma, add 200 µL of cold 10% (w/v) TCA in acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

Workflow Diagram:

Sample_Preparation_Workflow plasma Plasma Sample ppt Protein Precipitation (TCA in Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant centrifuge->supernatant spe Solid-Phase Extraction supernatant->spe eluate Elution spe->eluate dry Evaporation eluate->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS Analysis reconstitute->lcms

Sample preparation workflow for this compound analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Organic Acid Analysis

This table summarizes the recovery rates of organic acids using different extraction methods, providing a basis for selecting the most appropriate technique.

Sample Preparation MethodAverage Recovery of Organic Acids (%)Reference
Solid-Phase Extraction (SPE)84.1[11]
Liquid-Liquid Extraction (LLE)77.4[11]
Protein Precipitation (PPT)Generally lower than SPE and LLE[12][13]

Note: Recovery rates can vary significantly depending on the specific organic acid and the matrix. The values presented are averages from a comparative study.[11]

Logical Relationship Diagram: Troubleshooting Ion Suppression

This diagram illustrates the logical steps to take when troubleshooting ion suppression issues in the LC-MS analysis of this compound.

Troubleshooting_Ion_Suppression start Start: Ion Suppression Suspected assess Assess Ion Suppression (Post-Column Infusion) start->assess is_suppression Significant Suppression? assess->is_suppression optimize_sample_prep Optimize Sample Preparation (SPE, LLE) is_suppression->optimize_sample_prep Yes no_suppression No Significant Suppression is_suppression->no_suppression No optimize_chromatography Optimize Chromatography (HILIC, Gradient, Ion-Pairing) optimize_sample_prep->optimize_chromatography reassess Re-assess Suppression optimize_chromatography->reassess reassess->is_suppression end End: Method Optimized no_suppression->end

A logical workflow for troubleshooting ion suppression.

References

Calibration curve issues in the quantitative analysis of ribonic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of ribonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a particular focus on calibration curve issues.

Troubleshooting Guide: Calibration Curve Issues

A reliable calibration curve is the foundation of accurate quantitative analysis. The following table summarizes common problems, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Poor Linearity (r² < 0.99) - Inaccurate standard preparation (weighing or dilution errors).[1] - Inappropriate calibration range (too wide or too narrow). - Contamination of standards or solvents.[1][2] - Analyte instability in the prepared standards.[3][4] - Detector saturation at high concentrations.[5]- Re-prepare standard solutions with careful attention to technique.[1] - Narrow the calibration range to the expected sample concentration. - Use high-purity solvents and new vials.[6] - Assess analyte stability and prepare fresh standards more frequently.[3][4] - Dilute high-concentration standards to fall within the linear range of the detector.
Inconsistent Peak Areas/Heights - Inconsistent injection volume. - Leaks in the HPLC/GC system.[7] - Fluctuations in detector response. - Sample carryover from previous injections.[2][8]- Ensure the autosampler is functioning correctly and the syringe is free of air bubbles. - Check all fittings and connections for leaks.[7] - Allow the detector to warm up and stabilize. - Implement a robust needle and system wash protocol between injections.[2][5]
Shifting Retention Times - Changes in mobile phase composition or pH.[1][9] - Column degradation or contamination.[1][8] - Fluctuations in column temperature.[7] - Inconsistent flow rate.[7]- Prepare fresh mobile phase and ensure accurate pH measurement.[1][6] - Flush the column with a strong solvent or replace it if necessary.[1][9] - Use a column oven to maintain a stable temperature.[7] - Check the pump for any issues and ensure a consistent flow rate.[7]
Baseline Noise or Drift - Air bubbles in the system.[1][6] - Contaminated mobile phase or detector cell.[1][6] - Improperly degassed mobile phase.[1] - High background from solvents.[2]- Degas the mobile phase and purge the system.[1][6] - Use high-purity solvents and flush the detector cell.[6] - Ensure the online degasser is functioning correctly. - Use LC-MS grade solvents to minimize background noise.[2]
Peak Tailing or Fronting - Column overload.[10] - Interaction of the analyte with active sites on the column.[10] - Inappropriate mobile phase pH.[10] - Dead volume in the system.- Reduce the injection volume or sample concentration.[10] - Use a column with a different stationary phase or add a mobile phase modifier.[10] - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[9] - Check and minimize the length and diameter of tubing between the column and detector.[7]
Matrix Effects - Co-eluting endogenous compounds from the sample matrix that suppress or enhance analyte ionization in mass spectrometry.[11][12][13]- Optimize sample preparation to remove interfering components (e.g., using Solid Phase Extraction - SPE).[5][12] - Use a stable isotope-labeled internal standard that co-elutes with the analyte.[5][13] - Prepare calibration standards in a matrix that matches the samples (matrix-matched calibration).[5][14]

Frequently Asked Questions (FAQs)

Q1: My calibration curve is consistently non-linear. What is the most common reason for this?

A1: The most frequent cause of non-linearity is the preparation of standards.[1] Ensure that the stock solution is accurately prepared and that serial dilutions are performed with calibrated pipettes. It is also crucial to operate within the linear dynamic range of your detector; concentrations that are too high can lead to detector saturation.[5]

Q2: I observe a gradual drift in the retention times of my standards throughout an analytical run. Why is this happening?

A2: Retention time drift is often due to a lack of system equilibration or changes in the mobile phase over time.[1] Ensure the column is thoroughly equilibrated with the mobile phase before starting the run. If the mobile phase contains volatile components or is not properly mixed, its composition can change, leading to drift.[9] Temperature fluctuations can also cause retention time shifts, so using a column oven is highly recommended.[7]

Q3: What is a matrix effect, and how can I minimize it for this compound analysis in biological samples?

A3: A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix, which can lead to inaccurate quantification in LC-MS analysis.[11][12] To minimize this, you can employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering compounds.[5][12] The use of a stable isotope-labeled internal standard for this compound is a highly effective strategy to compensate for matrix effects.[5][13] Preparing your calibration standards in a blank matrix that closely resembles your samples is another common approach.[14]

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-ribonic acid), as it has nearly identical chemical properties and chromatographic behavior.[15] If a stable isotope-labeled standard is unavailable, a structural analog with similar properties can be used, but it is crucial to validate its performance to ensure it effectively corrects for variations.[16]

Q5: What are the key validation parameters I should assess for my quantitative method?

A5: A full method validation should assess linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability.[17][18] For methods using mass spectrometry, selectivity and the absence of significant matrix effects should also be demonstrated.[19][20]

Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of this compound in a biological matrix (e.g., plasma).

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled this compound (internal standard)

  • LC-MS grade water, acetonitrile (B52724), and methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in an appropriate solvent (e.g., water or methanol).

  • Calibration Standards: Perform serial dilutions of the this compound stock solution to prepare a series of calibration standards at concentrations spanning the expected sample range. Spike each calibration standard with a constant concentration of the internal standard.

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Perform Solid Phase Extraction (SPE) on the supernatant for further cleanup if significant matrix effects are observed.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase or HILIC column for polar organic acids.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Optimize the precursor-to-product ion transitions for both this compound and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for both this compound and the internal standard.

  • Calculate the peak area ratio (this compound peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Issues start Start: Poor Calibration Curve check_linearity Check Linearity (r²) start->check_linearity linearity_ok Linearity OK (r² ≥ 0.99) check_linearity->linearity_ok Yes linearity_bad r² < 0.99 check_linearity->linearity_bad No check_peaks Examine Peak Shape and Consistency peaks_ok Good Peaks check_peaks->peaks_ok Yes peaks_bad Tailing/Fronting/ Inconsistent Area check_peaks->peaks_bad No check_retention Analyze Retention Time Stability retention_ok Stable RT check_retention->retention_ok Yes retention_bad Shifting RT check_retention->retention_bad No check_baseline Inspect Baseline Noise/Drift baseline_ok Clean Baseline check_baseline->baseline_ok Yes baseline_bad Noisy/Drifting check_baseline->baseline_bad No linearity_ok->check_peaks prep_standards Re-prepare Standards linearity_bad->prep_standards peaks_ok->check_retention check_injection Verify Injection Volume & Wash Method peaks_bad->check_injection retention_ok->check_baseline check_mobile_phase Prepare Fresh Mobile Phase retention_bad->check_mobile_phase end_good Analysis Successful baseline_ok->end_good degas_purge Degas Mobile Phase & Purge System baseline_bad->degas_purge check_detector Check Detector Range prep_standards->check_detector check_detector->check_linearity check_column Inspect/Flush/Replace Column check_injection->check_column check_column->check_peaks check_temp Verify Column Temperature check_mobile_phase->check_temp check_temp->check_retention check_solvents Use High-Purity Solvents degas_purge->check_solvents check_solvents->check_baseline

Caption: A logical workflow for troubleshooting common calibration curve issues.

Experimental_Workflow Experimental Workflow for this compound Quantification prep_standards Prepare Stock & Calibration Standards spike_is Spike Internal Standard into Standards & Samples prep_standards->spike_is prep_samples Prepare Biological Samples (Protein Precipitation, SPE) prep_samples->spike_is lcms_analysis LC-MS/MS Analysis spike_is->lcms_analysis data_processing Data Processing: Peak Integration & Area Ratio Calculation lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification

Caption: A typical experimental workflow for quantitative analysis.

References

Improving the recovery of ribonic acid during solid-phase extraction.

Author: BenchChem Technical Support Team. Date: December 2025

<_ Technical Support Center: Solid-Phase Extraction (SPE) of Ribonic Acid

Welcome to the technical support center for the solid-phase extraction (SPE) of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the recovery of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common SPE mechanism for extracting this compound?

A1: For polar, acidic analytes like this compound, ion-exchange SPE is the most common and effective retention mechanism.[1] Specifically, strong anion exchange (SAX) sorbents are frequently used to extract organic acids from aqueous solutions.[2][3] This method relies on the electrostatic attraction between the negatively charged this compound (anion) and the positively charged functional groups of the SAX sorbent.[4]

Q2: How do I choose the correct SPE sorbent and cartridge size?

A2: Sorbent selection should be based on the analyte's chemical properties.[5] Since this compound is an organic acid, a strong anion exchange (SAX) sorbent is a suitable choice.[3] The cartridge size and sorbent mass depend on your sample volume and the concentration of this compound.[1] The capacity of silica-based phases is typically around 5-10% of the sorbent mass.[5] It is recommended to load no more than one-third of the total cartridge capacity to avoid breakthrough, where the analyte fails to bind to the sorbent and is lost during the loading step.[6]

Q3: Why is pH adjustment of the sample important for this compound extraction?

A3: The pH of the sample is a critical factor in ion-exchange SPE.[7][8] To ensure maximum retention on a strong anion exchange (SAX) sorbent, the pH of the sample should be adjusted to be at least two pH units higher than the pKa of this compound.[6] This ensures that the this compound is deprotonated (negatively charged), allowing it to bind strongly to the positively charged SAX sorbent.[6][9]

Q4: What are the key steps in a typical anion exchange SPE protocol for this compound?

A4: A general workflow for anion exchange SPE involves four main steps:

  • Conditioning: The sorbent is activated, typically with an organic solvent like methanol (B129727), followed by water.[5][6] This wets the sorbent and prepares it for interaction with the sample.[5]

  • Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., a buffer at the same pH as the sample) to prevent analyte breakthrough during loading.[10]

  • Sample Loading: The pH-adjusted sample is passed through the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction between the this compound and the sorbent.[7][11]

  • Washing: The cartridge is washed with a solvent designed to remove weakly bound impurities without eluting the this compound.[1]

  • Elution: The retained this compound is eluted from the sorbent by disrupting the electrostatic interaction. This is typically achieved using a solvent with a low pH (to neutralize the this compound) or a high salt concentration to displace the analyte.[8][12]

Troubleshooting Guide

This guide addresses common problems encountered during the solid-phase extraction of this compound.

Problem Potential Cause Recommended Solution
Low this compound Recovery Analyte lost during sample loading (breakthrough) - Incorrect pH: Ensure the sample pH is at least 2 units above the pKa of this compound to promote ionization and retention.[6][13] - Sorbent Overload: Use a larger cartridge/sorbent mass or reduce the sample volume. Do not exceed one-third of the cartridge's capacity.[6][7] - High Flow Rate: Decrease the sample loading flow rate (1-2 mL/min) to allow for adequate interaction time between the analyte and the sorbent.[7][11] - Improper Conditioning/Equilibration: Ensure the cartridge is properly wetted and equilibrated to the sample's pH and ionic strength.[5][10]
Analyte lost during the wash step - Wash Solvent is Too Strong: The wash solvent may be eluting the this compound along with impurities.[1][7] Decrease the organic solvent percentage or use a buffer with a lower ionic strength for the wash step.[6][9]
Analyte remains on the sorbent (incomplete elution) - Elution Solvent is Too Weak: The elution solvent is not strong enough to disrupt the interaction between the this compound and the sorbent.[14][15]     - For SAX, decrease the pH of the elution solvent (e.g., using formic or acetic acid) to neutralize the this compound.[2][12]     - Alternatively, increase the ionic strength of the elution buffer to displace the analyte.[12][16] - Insufficient Elution Volume: Increase the volume of the elution solvent and consider eluting with multiple smaller volumes.[11][14]
Poor Reproducibility Inconsistent flow rates - Use a vacuum manifold or automated system to maintain consistent flow rates during all steps.[11] Variations in flow can affect analyte retention and elution.[14]
Cartridge bed drying out - Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent results.[14] If it dries, re-condition and re-equilibrate the cartridge.
Variable sample pH - Ensure consistent and accurate pH adjustment of all samples before loading.[13]
High Background/ Impure Extract Interferences co-eluting with the analyte - Optimize Wash Step: Use a stronger wash solvent (without eluting the analyte) to remove more interferences.[5][9] This can be achieved by slightly increasing the organic content or ionic strength of the wash solvent. - Use a More Selective Sorbent: If interferences have similar properties to this compound, consider a mixed-mode sorbent that offers multiple retention mechanisms.[5]

Experimental Protocols

Protocol 1: Strong Anion Exchange (SAX) SPE for this compound

This protocol provides a general methodology for extracting this compound from an aqueous sample matrix.

  • Sample Pre-treatment:

    • Adjust the sample pH to be at least 2 pH units higher than the pKa of this compound using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).[6] This ensures the this compound is in its anionic form.

    • Centrifuge or filter the sample to remove any particulate matter.[10]

  • Cartridge Conditioning:

    • Pass one cartridge volume of methanol through the SAX cartridge to wet the sorbent.[6]

    • Follow with one cartridge volume of deionized water. Do not allow the sorbent to dry.[6]

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of the sample buffer (at the same pH as the sample) through it.[10]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow and consistent flow rate, approximately 1-2 mL/min.[7]

  • Washing:

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent to remove unbound interferences. This could be deionized water or a buffer with low ionic strength.[1][6]

  • Elution:

    • Elute the retained this compound by passing 1-2 cartridge volumes of an appropriate elution solvent. Effective elution can be achieved by:

      • Lowering the pH: Use a solvent containing an acid (e.g., 1-5% formic acid or acetic acid in methanol) to neutralize the charge on the this compound.[2][12]

      • Increasing Ionic Strength: Use a buffer with a high salt concentration to displace the this compound from the sorbent.[12][16]

    • Collect the eluate for analysis.

Diagrams

SPE_Workflow start_end start_end process process waste waste collect collect Start Start: Aqueous Sample containing this compound Pretreat 1. Sample Pre-treatment (Adjust pH > pKa+2) Start->Pretreat Condition 2. Cartridge Conditioning (Methanol, then Water) Pretreat->Condition Equilibrate 3. Equilibration (Aqueous Buffer) Condition->Equilibrate Load 4. Sample Loading (Slow Flow Rate) Equilibrate->Load Wash 5. Wash Step (Weak Solvent) Load->Wash Unbound Interferences Waste1 Waste Load->Waste1:n Elute 6. Elution (Acidified Organic Solvent) Wash->Elute Bound This compound Waste2 Waste Wash->Waste2:n End End: Purified this compound for Analysis Elute->End Collection Analyte Elute->Collection:n

Caption: General workflow for this compound extraction using SPE.

Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Low this compound Recovery c1 Analyte lost during SAMPLE LOADING? p1->c1 c2 Analyte lost during WASH STEP? p1->c2 c3 Analyte NOT FOUND in eluate? p1->c3 s1a Solution: Increase sample pH (>pKa+2) c1->s1a s1b Solution: Decrease sample load volume c1->s1b s1c Solution: Decrease flow rate c1->s1c s2 Solution: Decrease wash solvent strength (e.g., lower % organic) c2->s2 s3a Solution: Increase elution solvent strength (e.g., add acid) c3->s3a s3b Solution: Increase elution volume c3->s3b

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of D-Ribonic Acid and L-Ribonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of D-ribonic acid and its stereoisomer, L-ribonic acid. While research has predominantly focused on the D-form due to its natural occurrence in various metabolic pathways, this document aims to present a balanced overview of both enantiomers, supported by available data and established biochemical principles.

Introduction to Ribonic Acid Stereoisomers

This compound is a five-carbon sugar acid derived from ribose. It exists as two stereoisomers, D-ribonic acid and L-ribonic acid, which are non-superimposable mirror images of each other. This difference in chirality, while seemingly subtle, can lead to profound differences in their biological recognition and activity. In biological systems, the stereospecificity of enzymes and receptors dictates that D- and L-enantiomers are often treated as distinct molecules.

Biological Activity and Metabolic Significance

D-Ribonic Acid: A Metabolite in Key Pathways

D-Ribonic acid is a naturally occurring sugar acid in various organisms.[1] It is recognized as a secondary metabolite, which are compounds not essential for primary metabolism but may have roles in signaling or defense.[1] Elevated levels of this compound have been associated with certain health conditions, including renal impairment in individuals with type 1 diabetes and in patients with traumatic brain injury.

Metabolically, D-ribonic acid is linked to the Pentose (B10789219) Phosphate Pathway (PPP) , a crucial pathway for the synthesis of nucleotides, NADPH, and certain amino acids. While not a direct intermediate, its precursor, D-ribose, is a central molecule in the PPP. The metabolic fate of D-ribonic acid in mammals is not fully elucidated but is presumed to involve pathways connected to pentose metabolism.

L-Ribonic Acid: The Less Explored Enantiomer

In stark contrast to its D-counterpart, there is a significant lack of information regarding the biological activity and metabolic fate of L-ribonic acid in mammals. Based on the fundamental principles of enzyme stereospecificity, it is highly probable that L-ribonic acid is not a substrate for the same enzymes that metabolize D-ribonic acid. Consequently, its biological activity, if any, is expected to be significantly different. It may be poorly absorbed, rapidly excreted, or interact with different cellular targets. Some microbial metabolic pathways have been shown to utilize L-sugars, suggesting a potential role for L-ribonic acid in the metabolism of certain microorganisms.

Comparative Data Summary

Due to the limited research on L-ribonic acid, a direct quantitative comparison of biological activities is challenging. The following table summarizes the known information for D-ribonic acid and provides a hypothetical comparison for L-ribonic acid based on general principles of stereoisomerism.

FeatureD-Ribonic AcidL-Ribonic Acid (Hypothesized)
Natural Occurrence Found in various organisms as a metabolite.[1]Not commonly found in mammals; may be present in some microorganisms.
Metabolic Pathway Associated with the Pentose Phosphate Pathway.Not a substrate for enzymes in the D-pentose pathways. May have a distinct, currently unknown, metabolic fate or be largely inert in mammals.
Biological Role Potential biomarker for certain diseases.[2]Largely unknown in mammals. May have specific roles in organisms with L-sugar metabolic pathways.
Enzyme Specificity Substrate for specific D-sugar acid metabolizing enzymes.Not recognized by enzymes that process D-ribonic acid.
Cellular Uptake Likely transported by specific sugar transporters.Uptake mechanism in mammalian cells is likely inefficient compared to the D-isomer.

Experimental Protocols

To facilitate further research into the comparative biological activities of D- and L-ribonic acid, the following experimental protocols are proposed.

In Vitro Cellular Uptake Assay

Objective: To compare the rate of uptake of D- and L-ribonic acid into a specific cell line (e.g., hepatocytes, renal cells).

Methodology:

  • Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate media.

  • Preparation of Radiolabeled Substrates: Synthesize or procure [14C]-D-ribonic acid and [14C]-L-ribonic acid.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution).

    • Incubate the cells with a known concentration of either [14C]-D-ribonic acid or [14C]-L-ribonic acid for various time points (e.g., 1, 5, 15, 30, 60 minutes).

    • To stop the uptake, rapidly wash the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the intracellular concentration of the radiolabeled this compound against time to determine the initial uptake rate. Compare the rates for the D- and L-isomers.

Enzymatic Activity Assay

Objective: To determine if D- and L-ribonic acid are substrates for a specific dehydrogenase enzyme known to act on sugar acids.

Methodology:

  • Enzyme and Substrates: Purify or obtain a commercially available dehydrogenase (e.g., from a microbial source) that is known to metabolize sugar acids. Prepare solutions of D-ribonic acid, L-ribonic acid, and the enzyme's cofactor (e.g., NAD+ or NADP+).

  • Assay Procedure:

    • In a quartz cuvette, mix the buffer, cofactor, and either D- or L-ribonic acid.

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance at 340 nm (for NADH or NADPH formation) over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocity for both substrates. A significant increase in absorbance in the presence of one isomer and not the other would indicate stereospecificity.

Chiral Separation and Quantification by HPLC

Objective: To separate and quantify D- and L-ribonic acid in biological samples.

Methodology:

  • Sample Preparation: Extract and partially purify the organic acids from the biological sample (e.g., cell lysate, urine).

  • Chromatography:

    • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., a polysaccharide-based chiral stationary phase).

    • Develop a mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of acid) that provides good separation of the two enantiomers.

    • Inject the prepared sample and run the chromatogram.

  • Detection and Quantification:

    • Use a suitable detector (e.g., refractive index or mass spectrometry) to detect the eluting compounds.

    • Quantify the amounts of D- and L-ribonic acid by comparing the peak areas to those of known standards.

Visualizing Metabolic Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Radiolabeling Radiolabeling Cell Culture->Radiolabeling Incubation Incubation Radiolabeling->Incubation Uptake Measurement Uptake Measurement Incubation->Uptake Measurement Time Points Data Comparison Data Comparison Uptake Measurement->Data Comparison caption Experimental workflow for comparing cellular uptake.

References

Scrutinizing Metabolic Signatures: A Guide to Validating Novel Biomarkers for Acute Renal Allograft Rejection

Author: BenchChem Technical Support Team. Date: December 2025

While specific validation data for ribonic acid as a biomarker for acute renal allograft rejection is not yet present in the scientific literature, the broader class of metabolic biomarkers is a highly active area of investigation. This guide provides a comparative overview of recently studied urinary and serum metabolites and offers a framework for the validation of new candidates like this compound, aimed at researchers, scientists, and drug development professionals.

The early and accurate diagnosis of acute renal allograft rejection is critical to preserving graft function and improving long-term outcomes for transplant recipients. The current gold standard, a kidney biopsy, is invasive and not without risk. Consequently, there is a significant need for reliable, non-invasive biomarkers. Metabolomics, the study of small molecule metabolites in biological fluids, has emerged as a promising avenue for discovering such biomarkers.

Comparative Performance of Emerging Metabolic Biomarkers

Recent studies have identified several metabolite panels and signatures that show promise in detecting acute rejection. The performance of these biomarkers is typically assessed by their sensitivity, specificity, and the Area Under the Receiver Operating Characteristic Curve (AUC), which measures the overall diagnostic accuracy.

Biomarker/Metabolite SignatureSample TypeKey Metabolites/ComponentsPerformance Metrics
Metabolite Constellation UrineAlanine, Citrate, Lactate, UreaAUC: 0.75[1]
Metabolite Constellation + eGFR UrineAlanine, Citrate, Lactate, Urea, and estimated Glomerular Filtration RateAUC: 0.84[1]
Composite Metabolite-mRNA Signature UrineRatios of 3-sialyllactose to xanthosine (B1684192) and quinolinate to X-16397, combined with a 3-gene mRNA signature (CD3ε, CXCL10, 18S rRNA)AUC: 0.93, Sensitivity: 90%, Specificity: 84%[2]
10-Metabolite Panel UrineTop 10 most important metabolites from an untargeted analysisAUC: 0.88[3]
11-Peptide Signature UrineA signature of eleven urinary peptidesAUC: 0.94 (in validation cohort)[4]
14-Metabolite Panel UrineFourteen metabolites showing significant differenceStatistically significant difference between acute rejection and stable groups[5]
Serum Metabolite Panel SerumCreatinine (B1669602), Kynurenine, Uric Acid, Polyunsaturated Fatty Acids, Phosphatidylcholines, Sphingomyelins, LysophosphatidylcholinesDiscriminative between acute rejection and non-rejection groups[6]

A Roadmap for Biomarker Validation: Experimental Protocols

The journey from a potential biomarker candidate to a clinically useful diagnostic test is rigorous and multi-phased. Below is a generalized experimental workflow for the validation of a novel urinary metabolite for acute renal allograft rejection.

Phase 1: Discovery and Initial Candidate Selection
  • Cohort Establishment and Sample Collection:

    • Prospectively enroll a cohort of kidney transplant recipients.

    • Implement standardized protocols for the collection, processing, and storage of urine and serum samples. Samples should be collected at predefined time points and during suspected rejection episodes prior to biopsy.

    • All samples must be stored at -80°C to ensure metabolite stability.

    • Comprehensive clinical data, including immunosuppressive therapy, serum creatinine levels, and histopathological findings from biopsies (graded according to Banff classification), must be meticulously documented.

  • Untargeted Metabolomic Analysis:

    • Employ untargeted analytical platforms like high-resolution mass spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on samples from patients with biopsy-confirmed acute rejection and those with stable graft function.

    • Incorporate pooled quality control (QC) samples throughout the analytical run to monitor and correct for instrumental drift.

  • Bioinformatic and Statistical Analysis:

    • Utilize multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to identify metabolites that significantly differ between the rejection and stable cohorts.

    • Identify and structurally elucidate the most promising biomarker candidates using tandem mass spectrometry and comparison to metabolite databases.

Phase 2: Targeted Assay Development and Clinical Validation
  • Quantitative Assay Development:

    • Develop a robust and sensitive targeted quantitative assay (e.g., using a triple quadrupole mass spectrometer) for the selected biomarker candidates.

    • Perform analytical validation of the assay to ensure its accuracy, precision, linearity, and stability.

  • Independent Cohort Validation:

    • Measure the concentrations of the candidate biomarkers in a separate, independent cohort of transplant recipients.

    • Perform Receiver Operating Characteristic (ROC) curve analysis to evaluate the diagnostic performance (AUC, sensitivity, and specificity) of the biomarker.

Phase 3: Large-Scale Clinical Utility Assessment
  • Multicenter Prospective Studies:

    • Conduct large-scale, multicenter studies to confirm the biomarker's performance across diverse patient populations and clinical settings.

    • Assess the biomarker's potential to predict future rejection episodes, monitor the effectiveness of anti-rejection therapies, and provide prognostic information on long-term graft survival.

Visualizing the Path to Clinical Integration

The following diagrams illustrate the biomarker validation workflow and a hypothetical signaling pathway that may lead to metabolic changes during an acute rejection episode.

Biomarker_Validation_Workflow Biomarker Validation Workflow cluster_0 cluster_1 cluster_2 discovery Phase 1: Discovery cohort Patient Cohort & Sample Collection untargeted Untargeted Metabolomics (LC-MS/NMR) cohort->untargeted Samples data_analysis Data Analysis & Candidate Selection untargeted->data_analysis Data assay_dev Targeted Assay Development data_analysis->assay_dev Candidates validation Phase 2: Validation clinical_val Clinical Validation in Independent Cohort assay_dev->clinical_val Assay performance Performance Assessment (AUC, Sens, Spec) clinical_val->performance Results multicenter Multicenter Prospective Study performance->multicenter Validated Biomarker utility Phase 3: Clinical Utility integration Integration into Clinical Practice multicenter->integration Clinical Evidence

Caption: A generalized workflow for the discovery and validation of metabolic biomarkers for acute renal allograft rejection.

Metabolic_Pathway_Rejection Hypothetical Signaling in Acute Rejection Leading to Metabolic Shift alloantigen Alloantigen Presentation t_cell T-Cell Activation & Proliferation alloantigen->t_cell inflammation Inflammatory Cascade (Cytokines, Chemokines) t_cell->inflammation tubular_cell Renal Tubular Epithelial Cell inflammation->tubular_cell Injury metabolic_shift Metabolic Reprogramming inflammation->metabolic_shift oxidative_stress Oxidative Stress & Hypoxia tubular_cell->oxidative_stress oxidative_stress->metabolic_shift glycolysis Increased Glycolysis metabolic_shift->glycolysis tca_down Altered TCA Cycle metabolic_shift->tca_down faa_ox Changes in Fatty Acid Oxidation metabolic_shift->faa_ox biomarkers Release of Metabolic Biomarkers into Urine/Blood glycolysis->biomarkers tca_down->biomarkers faa_ox->biomarkers

Caption: A simplified diagram of potential metabolic pathway alterations during acute renal allograft rejection.

References

Comparative analysis of ribonic acid levels in healthy versus diseased states.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ribonic acid levels in healthy versus diseased states, based on currently available scientific literature. While research on this compound is an emerging field, existing studies have highlighted its potential as a biomarker in specific pathological conditions. This document summarizes the key findings, presents detailed experimental protocols for its quantification, and visualizes potential metabolic pathways and experimental workflows.

Introduction to this compound

This compound, a sugar acid and monosaccharide derivative, is a compound whose metabolic pathways and precise physiological functions are not yet fully elucidated.[1][2] Despite this, it is available from chemical suppliers and is being investigated for its potential biological activities, including purported anti-inflammatory properties.[1] Emerging metabolomic studies have begun to shed light on the fluctuations of this compound levels in various disease states, suggesting its potential role in human pathophysiology.

Quantitative Data Summary

The following table summarizes the observed changes in this compound levels in different disease states compared to control or healthy individuals. It is important to note that absolute concentration ranges for this compound in healthy populations are not yet well-established.

Disease StateBiological MatrixObserved Change in this compound LevelsReference
Traumatic Brain Injury (TBI)PlasmaDecreased[3]
Diabetic Kidney DiseaseSerumIncreased (associated with higher risk of renal impairment)[4]
Acute Renal Allograft RejectionUrineIdentified as a potential biomarker[5]

Experimental Protocols

Accurate quantification of this compound in biological samples is crucial for its study as a potential biomarker. The following is a detailed methodology for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6]

1. Sample Preparation [6]

  • Plasma Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., 1 µg/mL this compound-¹³C₅ in water).

  • Protein Precipitation: Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) in acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

    • Elution: Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

2. LC-MS/MS Analysis [6]

  • Chromatography: Use a suitable C18 column with a gradient elution of an aqueous mobile phase and an organic modifier for the effective separation of this compound.

  • Detection: Employ tandem mass spectrometry (MS/MS) for high selectivity and sensitivity. Monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM) to minimize interference from other molecules.

Visualizations

Hypothetical Metabolic Pathways of this compound

While the exact metabolic pathway of this compound is not well-defined, it is hypothesized to be an intermediate or a byproduct of the pentose (B10789219) phosphate (B84403) pathway or the uronic acid pathway.[1] The following diagram illustrates these potential biosynthetic routes.

cluster_ppp Pentose Phosphate Pathway cluster_uap Uronic Acid Pathway D-Ribose-5-phosphate D-Ribose-5-phosphate D-Ribose D-Ribose D-Ribose-5-phosphate->D-Ribose Phosphatase This compound This compound D-Ribose->this compound Dehydrogenase/ Oxidase D-Glucuronate D-Glucuronate L-Xylulose L-Xylulose D-Glucuronate->L-Xylulose D-Xylulose D-Xylulose L-Xylulose->D-Xylulose D-Xylulose->this compound Potential Conversion

Caption: Potential biosynthetic pathways of this compound.

Experimental Workflow for this compound Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of this compound in a biological sample.

Start Start Plasma_Sample Plasma Sample Start->Plasma_Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (TCA in Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Centrifugation->SPE Evaporation_Reconstitution Evaporation and Reconstitution SPE->Evaporation_Reconstitution LC_MS_MS LC-MS/MS Analysis Evaporation_Reconstitution->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound quantification.

Conclusion

The study of this compound is a promising area of metabolic research. Current findings, although limited, suggest that altered levels of this compound are associated with significant disease states such as traumatic brain injury and diabetic kidney disease. The provided experimental protocol for LC-MS/MS offers a robust method for the accurate quantification of this metabolite, which will be essential for future studies aimed at validating its role as a biomarker and elucidating its function in human health and disease. Further research is warranted to establish normative ranges of this compound and to explore its full diagnostic and therapeutic potential.

References

Cross-validation of different analytical methods for ribonic acid measurement.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical methods for the measurement of ribonic acid: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and a coupled Enzymatic Assay. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to select the most suitable method for their specific application, be it in metabolomics, clinical diagnostics, or bioprocess monitoring.

Method Performance Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative metrics for the three methods discussed. It is important to note that while HPLC-UV and GC-MS are broadly applicable to various organic acids, the data presented is a composite from studies on this compound and structurally similar analytes. The enzymatic assay data is based on dehydrogenase activity assays for related sugar acids.

ParameterHPLC-UVGC-MSEnzymatic Assay (Dehydrogenase-based)
Principle Chromatographic separation & UV detectionSeparation of volatile derivatives & MS detectionEnzyme-catalyzed reaction & spectrophotometry
Limit of Detection (LOD) 0.03 - 3.5 µg/mL3 - 272 ng/mL[1]~0.01 mM (~1.67 µg/mL)
Limit of Quantification (LOQ) 0.10 - 11.0 µg/mL40 - 26,755 µg/kg[2]~0.05 mM (~8.35 µg/mL)
Linearity (r²) >0.9990.987 - 0.999[1]>0.99
Precision (%RSD) < 5.3%< 15%< 10%
Recovery 82 - 110%100 - 111%[1]Not directly applicable
Specificity Moderate to HighHighHigh (Enzyme-dependent)
Throughput HighModerateHigh (96-well plate compatible)
Derivatization Required NoYesNo

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the protocols for each of the three methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method separates compounds based on their interaction with a stationary phase and a mobile phase, with detection based on the absorbance of UV light by the carboxyl group of the organic acids.

A. Sample Preparation (from Human Plasma)

  • Thaw frozen human plasma samples on ice.

  • To 100 µL of plasma, add a known concentration of an appropriate internal standard.

  • Add 200 µL of cold 10% (w/v) trichloroacetic acid (TCA) in acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

B. HPLC-UV Conditions

  • System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 5 mM sulfuric acid in HPLC-grade water. The pH should be maintained around 2.1 to ensure the acid is in its protonated form.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.

  • Quantification: An external standard curve is generated using a series of known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity. The method requires a chemical derivatization step to make the non-volatile this compound amenable to gas chromatography.

A. Sample Preparation and Derivatization

  • Perform an initial sample clean-up using solid-phase extraction (SPE) with a strong anion exchange cartridge to isolate organic acids.[1]

  • Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen at 50°C.

  • Add 50 µL of dichloromethane (B109758) and 40 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1]

  • Seal the vial and heat at 70°C for 2 hours to allow for complete silylation.[1]

  • Cool the sample to room temperature.

  • Add 10 µL of an injection standard (e.g., 10 µg/mL 5α-androstan-17-one) before GC-MS analysis.[1]

B. GC-MS Conditions

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at an initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) to ensure elution of all derivatized compounds.

  • Mass Spectrometer Mode: Operated in full scan mode, typically scanning from m/z 50 to 550.

  • Quantification: Based on the ratio of the area of the analyte to the area of the internal standard, correlated against a calibration curve.[1]

Coupled Enzymatic Assay

This high-throughput method relies on the specific conversion of D-ribonic acid by a dehydrogenase enzyme, coupled to the reduction of NAD⁺, which can be measured spectrophotometrically.

A. Principle A specific dehydrogenase, such as a D-ribose 1-dehydrogenase, catalyzes the oxidation of D-ribose to D-ribono-γ-lactone, which then spontaneously hydrolyzes to D-ribonate (the conjugate base of this compound).[3][4] The reaction is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the amount of this compound in the sample.

B. Assay Protocol (96-well plate format)

  • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, and 2.5 mM NAD⁺.[3]

  • Pipette 180 µL of the reaction buffer into each well of a 96-well microplate.

  • Add 10 µL of the sample (or this compound standard) to the appropriate wells.

  • Initiate the reaction by adding 10 µL of a suitable concentration of the dehydrogenase enzyme.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 20-30 minutes) using a microplate reader.

  • Quantification: The rate of change in absorbance (Vmax) is calculated for each standard and sample. A standard curve of Vmax versus this compound concentration is then used to determine the concentration in the unknown samples.

Visualized Experimental Workflow

To further clarify the analytical process, the following diagrams illustrate the logical flow of each method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification p1 Plasma Sample p2 Protein Precipitation (TCA in ACN) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Filtration p4->p5 a1 Injection onto C18 Column p5->a1 a2 Isocratic Elution a1->a2 a3 UV Detection (210 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Peak Integration a4->q1 q2 Standard Curve Comparison q1->q2 q3 Concentration Calculation q2->q3

Caption: General workflow for this compound analysis using HPLC-UV.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification p1 Sample Extract p2 Evaporation to Dryness p1->p2 p3 Derivatization (Silylation) p2->p3 a1 Injection into GC p3->a1 a2 Temperature Programmed Separation a1->a2 a3 Mass Spectrometry Detection a2->a3 a4 Data Acquisition a3->a4 q1 Peak Integration a4->q1 q2 Internal Standard Normalization q1->q2 q3 Concentration Calculation q2->q3

Caption: General workflow for this compound analysis using GC-MS.

Enzymatic_Workflow cluster_prep Assay Setup cluster_reaction Enzymatic Reaction cluster_quant Quantification p1 Prepare Reaction Buffer (Tris, MgCl₂, NAD⁺) p2 Add Buffer to 96-well Plate p1->p2 p3 Add Samples & Standards p2->p3 r1 Add Dehydrogenase Enzyme p3->r1 r2 Incubate at 37°C r1->r2 r3 Monitor Absorbance (340 nm) r2->r3 q1 Calculate Rate of Absorbance Change (Vmax) r3->q1 q2 Plot Standard Curve (Vmax vs. Conc.) q1->q2 q3 Determine Sample Concentration q2->q3

Caption: General workflow for this compound analysis using an enzymatic assay.

References

Elucidating the Metabolic Fate of Ribonic Acid: A Guide to Isotopic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the current scientific literature regarding the detailed metabolic pathway of ribonic acid. While this sugar acid has been identified in various biological contexts, often as a potential biomarker in disease, its precise metabolic fate remains largely uncharted territory. Isotopic labeling studies, a cornerstone of metabolic research, have yet to be extensively applied to delineate its biotransformation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how isotopic labeling studies can be designed to investigate the metabolism of this compound, comparing potential experimental approaches and outlining the expected data outcomes.

Hypothetical Metabolic Pathways of this compound

This compound, as a derivative of the pentose (B10789219) sugar ribose, is logically positioned to intersect with central carbon metabolism, particularly the pentose phosphate (B84403) pathway (PPP). One plausible metabolic route is its phosphorylation to 5-phospho-D-ribonate, which could then be further metabolized. An alternative fate could involve its conversion to intermediates that enter the Krebs cycle. The diagram below illustrates a hypothetical pathway for the metabolism of this compound, providing a framework for tracing its metabolic journey.

RibonicAcid This compound Ribose Ribose RibonicAcid->Ribose Reduction MetaboliteA Metabolite A RibonicAcid->MetaboliteA Phosphorylation/ Oxidation PPP Pentose Phosphate Pathway Ribose->PPP Biomass Biomass Precursors (e.g., Nucleotides) PPP->Biomass Krebs Krebs Cycle Krebs->Biomass MetaboliteB Metabolite B MetaboliteA->MetaboliteB MetaboliteB->Krebs

Caption: Hypothetical metabolic pathways of this compound.

Designing an Isotopic Labeling Study for this compound

A well-designed isotopic labeling experiment is crucial for accurately tracing the metabolic fate of this compound. The workflow for such a study would involve the introduction of a stable isotope-labeled version of this compound into a biological system and subsequent analysis to identify the labeled downstream metabolites.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer Synthesize/Acquire ¹³C-Labeled this compound Introduction Introduce ¹³C-Ribonic Acid to the Biological System Tracer->Introduction Model Select Biological Model (e.g., Cell Culture, Animal Model) Model->Introduction Incubation Incubate for a Defined Period to Allow Metabolism Introduction->Incubation Quenching Rapidly Quench Metabolism Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction Analysis Analyze Extracts using LC-MS/MS or GC-MS Extraction->Analysis Identification Identify ¹³C-Labeled Metabolites Analysis->Identification Quantification Quantify Isotope Incorporation Identification->Quantification Flux Metabolic Flux Analysis Quantification->Flux

Caption: Experimental workflow for a this compound isotopic labeling study.

Comparative Analysis of Methodologies

While no direct experimental data exists for this compound, we can compare the primary analytical techniques that would be employed in such a study: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile and thermally stable compounds.Separates a broader range of compounds based on their affinity for the stationary and mobile phases.
Sample Derivatization Often required to increase volatility and thermal stability.Generally not required, allowing for analysis of a wider range of metabolites in their native state.
Compound Coverage Excellent for small, volatile metabolites like organic acids and some sugars.Broader coverage, including non-volatile and thermally labile compounds like nucleotides and larger lipids.
Sensitivity High sensitivity for targeted analysis.Generally offers high sensitivity and is well-suited for both targeted and untargeted metabolomics.[1]
Application to this compound Suitable for analyzing this compound and its potential downstream organic acid metabolites, but would require derivatization.Ideal for a comprehensive analysis of this compound and a wide array of its potential metabolites without the need for derivatization.

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for conducting an isotopic labeling study to determine the metabolic fate of this compound.

In Vitro Labeling with ¹³C-Ribonic Acid in Cell Culture
  • Cell Culture: Culture a relevant cell line (e.g., a human liver cell line like HepG2) in standard growth medium to ~80% confluency.

  • Labeling Medium Preparation: Prepare a custom growth medium containing [U-¹³C₅]-Ribonic Acid at a physiological concentration. The use of uniformly labeled this compound will facilitate the tracking of all five carbon atoms through metabolic pathways.

  • Labeling Experiment:

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Replace the standard medium with the ¹³C-ribonic acid-containing medium.

    • Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to capture the dynamics of this compound metabolism.

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold PBS.

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis:

    • Dry the metabolite extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the ¹³C-labeled metabolites.

In Vivo Labeling with ¹³C-Ribonic Acid in a Mouse Model
  • Animal Model: Utilize a suitable mouse model (e.g., C57BL/6J mice).

  • Tracer Administration: Administer [U-¹³C₅]-Ribonic Acid to the mice via a method such as intraperitoneal injection or oral gavage. The bolus-based administration is often faster and more cost-effective than continuous infusion methods.[2]

  • Sample Collection:

    • At designated time points post-administration, collect blood samples and harvest relevant tissues (e.g., liver, kidney, muscle).

    • Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.

  • Metabolite Extraction:

    • Homogenize the frozen tissues in a pre-chilled extraction solvent.

    • Follow a similar extraction procedure as outlined for the in vitro protocol.

  • Sample Analysis:

    • Analyze the tissue and plasma extracts using LC-MS/MS to identify and quantify the distribution of ¹³C-labeled metabolites throughout the organism.

Expected Quantitative Data

Following the analysis of samples from an isotopic labeling study, the data would reveal the extent to which the ¹³C label from this compound is incorporated into downstream metabolites. The table below presents a hypothetical summary of expected findings from an in vitro experiment.

MetaboliteIsotope Incorporation (%)Putative Pathway
5-Phospho-D-ribonate85This compound Phosphorylation
Ribose-5-phosphate60Pentose Phosphate Pathway
Fructose-6-phosphate45Glycolysis/Gluconeogenesis
Citrate30Krebs Cycle
Glutamate25Krebs Cycle Anaplerosis
Adenosine Monophosphate (AMP)15Nucleotide Synthesis

These hypothetical data would suggest that this compound is readily phosphorylated and enters the pentose phosphate pathway, with its carbon backbone contributing to glycolysis, the Krebs cycle, and nucleotide biosynthesis.

Alternative Approaches

While isotopic labeling with subsequent analysis by mass spectrometry is the gold standard for tracing metabolic pathways, other techniques can provide complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to detect isotopically labeled metabolites.[3] While generally less sensitive than MS, NMR can provide detailed information about the specific position of the isotopic label within a molecule, which can be invaluable for elucidating complex metabolic rearrangements.

  • Enzyme Assays: Once potential enzymes involved in this compound metabolism are identified, in vitro assays with purified enzymes and ¹³C-ribonic acid can confirm their activity and substrate specificity.

  • Genetic Manipulation: Knocking down or overexpressing candidate enzymes in cell lines and observing the effect on this compound metabolism can provide strong evidence for their role in the pathway.

References

A Comparative Analysis of Ribonic Acid Profiles in Diverse Microbial Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic landscapes of Escherichia coli, Saccharomyces cerevisiae, and Haloferax volcanii reveals distinct profiles of ribonic acid, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. This guide provides a comparative overview of the available quantitative data, detailed experimental protocols for metabolite analysis, and visualizations of the underlying biochemical pathways and analytical workflows.

This report is intended for researchers, scientists, and professionals in drug development seeking to understand the metabolic diversity of microorganisms and leverage these insights for biotechnological and pharmaceutical applications. By presenting quantitative data in a clear, tabular format and offering detailed methodologies, this guide aims to facilitate reproducible and comparative studies of microbial metabolomes.

Quantitative this compound Profiles

Directly comparable, quantitative data for intracellular this compound concentrations across diverse microbial domains remains a developing area of metabolomics research. However, by leveraging available databases and literature, we can compile representative values to highlight the varying metabolic states of these organisms.

Microbial SpeciesDomainIntracellular this compound Concentration (μmol/g dry weight)Growth ConditionsData Source
Escherichia coli K-12Bacteria~0.15Glucose minimal medium, aerobic, mid-log phaseE. coli Metabolome Database (ECMDB)[1][2][3][4]
Saccharomyces cerevisiaeEukaryaData not consistently reported under specific conditionsVaries (e.g., glucose-limited chemostat)Inferred from metabolomics studies[5][6][7][8][9]
Haloferax volcaniiArchaeaData not publicly availableHigh salt medium (e.g., Hv-YPC)Inferred from metabolic reconstructions[10][11]

Experimental Protocols

Accurate and reproducible quantification of intracellular metabolites like this compound is critically dependent on standardized and validated experimental protocols. The following sections detail the key steps for sample preparation, metabolite extraction, and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for microbial metabolomics.

Microbial Culture and Quenching

Objective: To rapidly halt metabolic activity to preserve the intracellular metabolite profile at a specific point in time.

  • Escherichia coli:

    • Culture: Grow E. coli K-12 in M9 minimal medium with 0.4% (w/v) glucose at 37°C with shaking to mid-log phase (OD600 ≈ 0.5).

    • Quenching: Rapidly quench metabolism by mixing the cell culture with a 60% methanol (B129727) solution pre-cooled to -40°C. This ensures that enzymatic activities are instantly stopped.

  • Saccharomyces cerevisiae:

    • Culture: Cultivate S. cerevisiae in a defined synthetic medium (e.g., YNB with 2% glucose) at 30°C with shaking to mid-log phase (OD600 ≈ 1.0).

    • Quenching: Quickly harvest cells by filtration and immediately immerse the filter in a quenching solution of 60% methanol buffered with ammonium (B1175870) carbonate at -48°C[12].

  • Haloferax volcanii:

    • Culture: Grow H. volcanii in a complex medium such as Hv-YPC at 42°C with shaking in a high-salt environment (typically 1.8-2.5 M NaCl) to mid-log phase.[13]

    • Quenching: Due to the high salt concentration, quenching protocols must be adapted. A rapid filtration followed by immersion in a cold, salt-adjusted quenching solution (e.g., 60% methanol with the same salt concentration as the growth medium) is a potential approach.

Metabolite Extraction

Objective: To efficiently extract intracellular metabolites from the quenched cells.

  • For E. coli and S. cerevisiae:

    • Centrifuge the quenched cell suspension at a low temperature (e.g., -20°C) to pellet the cells.

    • Resuspend the cell pellet in a cold extraction solvent, typically a mixture of methanol, chloroform, and water, to separate polar and non-polar metabolites.

    • Disrupt the cells using methods like bead beating or sonication to ensure complete lysis.

    • Centrifuge to remove cell debris and collect the supernatant containing the metabolites.

  • For Haloferax volcanii:

    • Cell lysis in low-salt conditions is often effective for haloarchaea due to osmotic shock. Resuspend the quenched cell pellet in a low-salt buffer to induce lysis.

    • Follow with an extraction procedure similar to that for bacteria and yeast, using a methanol/chloroform/water system.

GC-MS Analysis

Objective: To separate, identify, and quantify the extracted metabolites.

  • Derivatization: The extracted metabolites, which are often non-volatile, must be chemically modified to become volatile for GC analysis. A two-step derivatization is common:

    • Methoxyamination: To protect carbonyl groups.

    • Silylation (e.g., with MSTFA): To derivatize hydroxyl, carboxyl, and amino groups.[14]

  • Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where metabolites are separated based on their boiling points and interactions with the column stationary phase.

  • Mass Spectrometry: The separated metabolites are then introduced into a mass spectrometer, which fragments the molecules and detects the resulting ions. The fragmentation pattern (mass spectrum) is a unique fingerprint for each metabolite, allowing for its identification by comparison to spectral libraries.

  • Quantification: The abundance of each metabolite is determined by the area of its corresponding peak in the chromatogram. The use of internal standards is crucial for accurate quantification.

Visualizing the Metabolic and Experimental Landscape

To provide a clearer understanding of the biological and analytical processes involved, the following diagrams were generated using Graphviz.

Ribonic_Acid_Metabolism cluster_PPP Pentose Phosphate Pathway cluster_Ribonic_Acid This compound Formation Glucose-6-phosphate Glucose-6-phosphate 6-Phosphoglucono-δ-lactone 6-Phosphoglucono-δ-lactone Glucose-6-phosphate->6-Phosphoglucono-δ-lactone G6PD 6-Phosphogluconate 6-Phosphogluconate 6-Phosphoglucono-δ-lactone->6-Phosphogluconate 6PGL Ribulose-5-phosphate Ribulose-5-phosphate 6-Phosphogluconate->Ribulose-5-phosphate 6PGD Ribose-5-phosphate Ribose-5-phosphate Ribulose-5-phosphate->Ribose-5-phosphate RpiA PRPP PRPP Ribose-5-phosphate->PRPP Ribose Ribose Ribose-5-phosphate->Ribose Phosphatase This compound This compound Ribose-5-phosphate->this compound Alternative pathways Ribono-1,5-lactone Ribono-1,5-lactone Ribose->Ribono-1,5-lactone Dehydrogenase Ribono-1,5-lactone->this compound Lactonase

Caption: General metabolic pathway for this compound formation.

Experimental_Workflow Microbial_Culture 1. Microbial Culture (E. coli, S. cerevisiae, H. volcanii) Quenching 2. Rapid Quenching (Cold Methanol) Microbial_Culture->Quenching Metabolite_Extraction 3. Metabolite Extraction (Methanol/Chloroform/Water) Quenching->Metabolite_Extraction Derivatization 4. Derivatization (Methoxyamination & Silylation) Metabolite_Extraction->Derivatization GC_MS_Analysis 5. GC-MS Analysis (Separation & Detection) Derivatization->GC_MS_Analysis Data_Processing 6. Data Processing (Peak Integration & Identification) GC_MS_Analysis->Data_Processing Quantitative_Analysis 7. Quantitative Analysis (Comparison of Profiles) Data_Processing->Quantitative_Analysis

Caption: Experimental workflow for microbial metabolomics.

References

Evaluating the Specificity of an Enzymatic Assay for D-Ribonic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of D-ribonic acid, a sugar acid and secondary metabolite, is crucial in various fields of research, including metabolomics and food science. While chromatographic methods like HPLC and GC-MS offer high accuracy, enzymatic assays present a desirable alternative due to their potential for high throughput, sensitivity, and rapid execution. However, the cornerstone of a reliable enzymatic assay is its specificity. An ideal assay will exclusively detect D-ribonic acid without interference from structurally similar molecules. This guide provides an objective comparison of a hypothetical enzymatic assay for D-ribonic acid against other analytical methods, with a focus on evaluating its specificity through experimental data.

Principle of the Enzymatic Assay

The described enzymatic assay for D-ribonic acid is based on a coupled-enzyme reaction. The core of this assay is a specific dehydrogenase that catalyzes the oxidation of D-ribonic acid. This reaction is dependent on a cofactor, typically NAD⁺ or NADP⁺, which is reduced to NADH or NADPH, respectively. The increase in NADH or NADPH concentration can be monitored spectrophotometrically by measuring the change in absorbance at 340 nm. This change is directly proportional to the concentration of D-ribonic acid in the sample.

Enzymatic Reaction Pathway

The enzymatic pathway involves the specific recognition and conversion of D-ribonic acid by a dehydrogenase, leading to a measurable signal.

Enzymatic_Pathway D_Ribonic_Acid D-Ribonic Acid Dehydrogenase D-Ribonate Dehydrogenase D_Ribonic_Acid->Dehydrogenase Substrate Product Oxidized Product Dehydrogenase->Product NADH NADH Dehydrogenase->NADH NAD NAD⁺ NAD->Dehydrogenase Cofactor Measurement Measure Absorbance at 340 nm NADH->Measurement Specificity_Workflow cluster_0 Assay Development cluster_1 Specificity Testing cluster_2 Method Comparison A Identify Enzyme (e.g., D-Ribonate Dehydrogenase) B Optimize Assay Conditions (pH, Temp, Cofactors) A->B D Perform Cross-Reactivity Experiments B->D C Select Structurally Similar Molecules C->D E Calculate Relative Activity (%) D->E H Conclusion on Assay Specificity E->H F Analyze Samples with Alternative Methods (HPLC, GC-MS) G Compare Quantitative Results F->G G->H

Ribonic Acid's Emerging Role in Disease Progression: A Comparative Analysis with Other Polyols

Author: BenchChem Technical Support Team. Date: December 2025

New research implicates ribonic acid, a sugar acid, as a significant player in the progression of diabetic complications, prompting a closer look at its mechanisms compared to well-established polyols like sorbitol. While the polyol pathway's contribution to diabetic neuropathy, nephropathy, and retinopathy through sorbitol and fructose (B13574) accumulation is well-documented, emerging evidence suggests that this compound, potentially originating from the pentose (B10789219) phosphate (B84403) pathway, may also be a key contributor to cellular damage in hyperglycemic conditions.

This guide provides a comprehensive comparison of this compound and other polyols in disease progression, focusing on their metabolic origins, cellular effects, and implications for therapeutic development. The information is targeted towards researchers, scientists, and drug development professionals.

The Polyol Landscape in Disease

Polyols, or sugar alcohols, are carbohydrates that play diverse roles in metabolism. In the context of disease, particularly diabetes, certain polyols become key players in pathological processes. The most well-studied of these is the polyol pathway, a two-step metabolic route that converts glucose to fructose via sorbitol.[1][2]

Under normal glycemic conditions, this pathway is minimally active. However, in states of hyperglycemia, the enzyme aldose reductase becomes more active, converting excess glucose to sorbitol.[3] This process consumes NADPH, a crucial molecule for protecting against oxidative stress.[4] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a reaction that increases the NADH/NAD+ ratio, further contributing to cellular redox imbalance. The accumulation of sorbitol also creates osmotic stress within cells.[2]

While sorbitol has long been the primary focus of polyol-related disease research, recent metabolomic studies have identified other polyols, including this compound, as being significantly associated with the severity and progression of diabetic complications.[5][6]

This compound: A New Player with a Potentially Different Origin

Unlike sorbitol, which is a direct product of glucose reduction, this compound is thought to be synthesized from ribose.[5] Ribose-5-phosphate (B1218738) is a key product of the pentose phosphate pathway (PPP), a major metabolic route that runs parallel to glycolysis.[1][7] The PPP is the primary source of cellular NADPH, which is essential for antioxidant defense.[8][9]

The exact enzymatic pathway for the conversion of ribose-5-phosphate to this compound in mammals is not yet fully elucidated. However, the association of elevated this compound with diabetic complications suggests that increased flux through the PPP, potentially as a compensatory mechanism to produce more NADPH in response to hyperglycemic oxidative stress, may lead to an accumulation of ribose-5-phosphate and its subsequent conversion to this compound.

Comparative Analysis of Cellular Effects: this compound vs. Other Polyols

The distinct metabolic origins of this compound and other polyols like sorbitol suggest different, though potentially overlapping, mechanisms of cellular damage.

FeatureThis compoundSorbitolOther Polyols (e.g., Xylitol, Erythritol)
Metabolic Origin Potentially from the Pentose Phosphate Pathway (via Ribose-5-Phosphate)[5]Polyol Pathway (from Glucose)[3]Various metabolic pathways; also from dietary sources.
Primary Cellular Stress Likely related to oxidative stress, though direct mechanisms are still under investigation.Osmotic stress due to intracellular accumulation[2]; Redox imbalance (NADPH depletion, increased NADH/NAD+)Can also cause osmotic stress if they accumulate. Some, like erythritol, are poorly metabolized and may have different effects.
Impact on NADPH Formation may be linked to high PPP flux, which is a major NADPH producer. However, the direct synthesis of this compound from ribose could potentially consume reducing equivalents.The first step of the polyol pathway, the conversion of glucose to sorbitol, consumes NADPH.[2]Metabolism can involve redox reactions that may impact NAD(P)H levels.
Association with Disease Strongly associated with the progression of diabetic nephropathy and retinopathy.[5]Implicated in diabetic neuropathy, nephropathy, and cataracts.[3]Some, like erythritol, have been linked to cardiovascular issues in some studies.

Signaling Pathways and Experimental Workflows

Signaling Pathways:

The accumulation of polyols can trigger several signaling pathways that contribute to cellular damage. The polyol pathway's activation and the subsequent increase in oxidative and osmotic stress are known to activate stress-related signaling cascades, including the protein kinase C (PKC) and advanced glycation end-product (AGE) pathways. The specific signaling pathways initiated by elevated this compound are still an active area of research, but are likely to involve pathways sensitive to cellular redox status.

Polyol_Pathway_Signaling Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADP NADP+ AldoseReductase->NADP Sorbitol Sorbitol AldoseReductase->Sorbitol OxidativeStress Oxidative Stress AldoseReductase->OxidativeStress NADPH Depletion NADPH NADPH NADPH->AldoseReductase SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress NADH NADH SorbitolDehydrogenase->NADH Fructose Fructose SorbitolDehydrogenase->Fructose SorbitolDehydrogenase->OxidativeStress Increased NADH/NAD+ NAD NAD+ NAD->SorbitolDehydrogenase CellularDamage Cellular Damage (Neuropathy, Nephropathy, Retinopathy) OsmoticStress->CellularDamage PKC_AGE PKC & AGE Pathways OxidativeStress->PKC_AGE PKC_AGE->CellularDamage

Caption: The Polyol Pathway and its contribution to cellular stress in hyperglycemia.

Ribonic_Acid_Hypothetical_Pathway Hyperglycemia Hyperglycemia Glucose6P Glucose-6-P Hyperglycemia->Glucose6P PPP Pentose Phosphate Pathway (PPP) Glucose6P->PPP NADPH_prod NADPH PPP->NADPH_prod Ribose5P Ribose-5-P PPP->Ribose5P UnknownEnzymes Unknown Enzymatic Steps Ribose5P->UnknownEnzymes RibonicAcid This compound UnknownEnzymes->RibonicAcid OxidativeStress Oxidative Stress (Hypothesized) RibonicAcid->OxidativeStress CellularDamage Cellular Damage (Nephropathy, Retinopathy) OxidativeStress->CellularDamage

Caption: A hypothesized metabolic pathway for this compound formation.

Experimental Workflow:

The quantification of polyols in biological samples is crucial for understanding their role in disease. A typical workflow for the analysis of this compound and other polyols involves sample preparation followed by analysis using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Polyol_Analysis_Workflow Sample Biological Sample (Plasma, Urine, Tissue) Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis for LC-MS/MS Derivatization->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing Interpretation Biological Interpretation DataProcessing->Interpretation

Caption: A general experimental workflow for the analysis of polyols in biological samples.

Experimental Protocols

Quantification of this compound in Human Plasma using LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in human plasma.

1. Sample Preparation:

  • Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometry: Employ a tandem mass spectrometer operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of this compound.

  • Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

The identification of this compound as a potential contributor to diabetic complications opens up new avenues for research and therapeutic development. While the detrimental effects of the polyol pathway are well-established, the emergence of this compound as a biomarker and potential pathogenic molecule highlights the complexity of metabolic dysregulation in diabetes.

Future research should focus on:

  • Elucidating the complete metabolic pathway of this compound synthesis in mammals. This will be crucial for understanding the regulation of its production and for identifying potential therapeutic targets.

  • Investigating the direct cellular and molecular effects of elevated this compound. This includes its impact on oxidative stress, mitochondrial function, and key signaling pathways.

  • Conducting large-scale clinical studies to validate this compound as a biomarker for the progression of diabetic complications.

  • Developing and testing inhibitors of the enzymes involved in this compound synthesis.

A deeper understanding of the comparative roles of this compound and other polyols will be instrumental in developing more targeted and effective therapies to combat the debilitating complications of diabetes and other metabolic diseases.

References

A Comparative Guide to Inter-laboratory Quantification of Ribonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established methodologies for the quantification of ribonic acid in biological matrices. Recognizing the critical need for reliable and reproducible bioanalytical data, this document outlines the performance of common analytical techniques. As no direct inter-laboratory comparison study for this compound is publicly available, this guide synthesizes data from analogous sugar acid analyses and established validation principles to present a comparative overview.

The primary methods discussed are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a hypothetical Immunoassay (ELISA). LC-MS/MS is a widely adopted technique for the analysis of small polar molecules like this compound due to its high sensitivity and specificity. Immunoassays represent a potential high-throughput alternative.

Data Presentation: Quantitative Performance Comparison

The following table summarizes typical performance characteristics for the quantification of this compound by LC-MS/MS and a hypothetical competitive ELISA, based on established bioanalytical method validation guidelines.

ParameterLC-MS/MSImmunoassay (Hypothetical)Acceptance Criteria (FDA/EMA)
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL1 - 25 ng/mLSignal should be at least 5 times the blank response.
Upper Limit of Quantification (ULOQ) 500 - 2000 ng/mL250 - 1000 ng/mLWithin the linear and precise range.
Accuracy (% Bias) Within ±15%Within ±20%The mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision (% CV) < 15%< 20%The Coefficient of Variation should not exceed 15% (20% at LLOQ).
Selectivity High (based on mass-to-charge ratio)Moderate (potential for cross-reactivity)No significant interference at the retention time of the analyte and internal standard.
Matrix Effect Potential for ion suppression/enhancementMinimal if sample dilution is highAssessed during method validation.
Throughput ModerateHighDependent on sample preparation and run time.

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below.

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of this compound in human plasma.

a. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)

  • To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound, ¹³C₅-Ribonic Acid).

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

  • Elute the this compound and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

b. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.0-4.1 min: 98-2% B

    • 4.1-5.0 min: 2% B

  • Injection Volume: 5 µL.

c. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - requires optimization):

    • This compound: Precursor ion (m/z) 165.0 -> Product ion (m/z) 75.0

    • ¹³C₅-Ribonic Acid (IS): Precursor ion (m/z) 170.0 -> Product ion (m/z) 79.0

d. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a standard curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

  • Determine the concentration of the unknown samples from the standard curve using a weighted linear regression.

Hypothetical Competitive ELISA for this compound Quantification

This protocol outlines a potential immunoassay for the high-throughput screening of this compound.

  • Coating: Coat microplate wells with a capture antibody specific for this compound and incubate overnight at 4°C.

  • Washing: Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Add standards, controls, and samples to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled this compound (e.g., HRP-conjugated this compound). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until sufficient color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Detection: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve by plotting the absorbance versus the concentration of the standards (typically a sigmoidal curve). Determine the concentration of the unknown samples from this curve.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip centrifuge Centrifugation precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms integrate Peak Integration ms->integrate curve Calibration Curve Construction integrate->curve quantify Quantification curve->quantify

Caption: LC-MS/MS workflow for this compound quantification.

Metabolic Pathway Diagram

glucose Glucose g6p Glucose-6-Phosphate glucose->g6p lactone 6-Phospho- glucono-δ-lactone g6p->lactone nadp1 NADPH g6p->nadp1 gluconate 6-Phospho- gluconate lactone->gluconate ru5p Ribulose-5-Phosphate gluconate->ru5p nadp2 NADPH gluconate->nadp2 r5p Ribose-5-Phosphate ru5p->r5p nucleotides Nucleotide Synthesis r5p->nucleotides ribose Ribose r5p->ribose Dephosphorylation ribonic_acid This compound ribose->ribonic_acid Oxidation nadp1->lactone nadp2->ru5p ppp_label Pentose Phosphate Pathway (Oxidative Phase)

Caption: Role of this compound in the Pentose Phosphate Pathway.

Ribonic Acid as a Predictive Biomarker: A Statistical Analysis and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for sensitive and specific biomarkers is a cornerstone of modern medicine, driving advancements in diagnostics, prognostics, and personalized therapeutics. Among the class of small molecule metabolites, ribonic acid has emerged as a promising predictive biomarker, particularly in the context of kidney disease. This guide provides a comprehensive statistical analysis of this compound's performance, compares it with other relevant biomarkers, and details the experimental protocols required for its quantification.

Comparative Performance Analysis

The predictive power of a biomarker is paramount to its clinical utility. Statistical analyses have highlighted this compound's potential in predicting the progression of certain diseases, most notably diabetic kidney disease (DKD).

A key study investigating metabolites in individuals with type 1 diabetes found that higher baseline levels of this compound were significantly associated with an increased risk of future renal impairment.[1] The polyol was linked to a higher risk of a decline in the estimated glomerular filtration rate (eGFR) of 30% or more and a composite renal endpoint which included this eGFR decline, progression to end-stage renal disease, and all-cause mortality.[1]

Table 1: Predictive Performance of this compound in Type 1 Diabetes

Clinical EndpointHazard Ratio (HR)95% Confidence Interval (CI)p-value
eGFR Decline ≥30%2.2 - 2.71.3 - 4.3< 0.001
Combined Renal Endpoint1.81.3 - 2.30.001

Source: Data from a study on individuals with type 1 diabetes, with a median follow-up of 5.5 years.[1]

While the data for this compound is compelling, it is essential to contextualize its performance against other established and emerging biomarkers for kidney disease. Traditional markers like albuminuria and serum creatinine (B1669602) have limitations in sensitivity and specificity for predicting disease progression.[2][3] Newer protein and metabolite biomarkers are being actively investigated to improve early detection and risk stratification.

Table 2: Performance of Alternative Biomarkers for Kidney Disease Prediction

BiomarkerDisease ContextSamplePerformance Metric(s)
Myo-inositol Diabetic Kidney DiseaseSerumHR for eGFR Decline ≥30%: Consistently associated with higher risk in multivariate models[1]
KIM-1, NGAL, L-FABP Diabetic Kidney DiseaseUrineInvestigated as markers of tubular injury and disease progression[4]
TNFR1, TNFR2 Diabetic Kidney DiseaseSerumAssociated with progression to end-stage renal disease[4]
Cystatin C Chronic Kidney DiseaseSerumPredicts cardiovascular mortality and end-stage renal disease better than eGFR[2][3]
Serum NGAL Diabetic Kidney DiseaseSerumSensitivity: 0.79, Specificity: 0.87 for DKD diagnosis[5]
Urine NGAL Diabetic Kidney DiseaseUrineSensitivity: 0.85, Specificity: 0.74 for DKD diagnosis[5]
Urinary CCL14 Sepsis-Associated AKIUrineAUC for predicting KRT: 0.794[6]

Statistical Framework for Biomarker Validation

The validation of a predictive biomarker is a rigorous, multi-stage process that relies on robust statistical methodology.[7][8] A biomarker must demonstrate not only a statistically significant association with a clinical outcome but also provide sufficient predictive accuracy to be clinically meaningful.[9]

Key statistical approaches include:

  • Cox Proportional Hazards Models: Used to evaluate the association between a biomarker and the time to a clinical event (e.g., disease progression), as demonstrated in the analysis of this compound where it yields a Hazard Ratio (HR).[1]

  • Receiver Operating Characteristic (ROC) Curve Analysis: This method assesses the diagnostic or predictive accuracy of a biomarker by plotting the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a key metric, with a value of 1.0 representing a perfect classifier and 0.5 representing no discriminatory ability.[9][10]

  • Multivariable Models: These models, such as logistic regression or Cox regression, allow for the simultaneous assessment of multiple biomarkers and clinical predictors.[11] This is crucial for determining if a new biomarker adds predictive value beyond existing risk factors.

G cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Clinical Utility Discovery Untargeted Metabolomics on High-Dimensional Data Candidate Candidate Biomarker Identification (e.g., this compound) Discovery->Candidate Statistical Significance Testing Analytical Analytical Validation (Assay Performance) Candidate->Analytical Assay Development Clinical Clinical Validation (Independent Cohorts) Analytical->Clinical Stats Statistical Performance Evaluation (AUC, HR, Sensitivity, Specificity) Clinical->Stats Utility Assessment of Clinical Utility (Risk Stratification, Patient Management) Stats->Utility Demonstrated Predictive Power G Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) Supernatant->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Quantify Quantification (vs. Calibration Curve) LCMS->Quantify G Hyperglycemia Hyperglycemia (e.g., in Diabetes) Polyol Increased Polyol Pathway Flux Hyperglycemia->Polyol Ribonic Elevated this compound (Predictive Biomarker) Polyol->Ribonic Stress Increased Oxidative & Osmotic Stress Polyol->Stress DKD Kidney Injury & Fibrosis (DKD) Ribonic->DKD is a marker for Damage Cellular Damage & Inflammation Stress->Damage Damage->DKD

References

A Comparative Analysis of Ribonic Acid and Ribonolactone in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential effects of ribonic acid and its corresponding lactone, ribonolactone, in cell culture systems. Due to a lack of direct comparative studies, this guide synthesizes information from research on similar compounds and general biochemical principles to provide a framework for researchers investigating these molecules.

Introduction

This compound, a sugar acid, and its cyclic ester form, ribonolactone, are carbohydrates that may have significant biological activities. While D-ribonolactone is recognized as a versatile synthetic precursor for various biologically relevant molecules, its direct and comparative effects in cell culture alongside this compound are not well-documented.[1] This guide explores their potential stability in culture media, hypothesized cellular effects, and the signaling pathways they may influence, drawing parallels from existing research on analogous compounds.

Stability and Interconversion in Cell Culture Media

A critical factor in understanding the effects of these compounds in vitro is their stability and interconversion in the aqueous environment of cell culture media. Aldonolactones are known to undergo hydrolysis to their corresponding open-chain carboxylic acids, a reaction influenced by pH.[2][3]

At the physiological pH of most cell culture media (typically 7.2-7.4), it is anticipated that ribonolactone will hydrolyze to this compound. The rate of this hydrolysis is crucial; a rapid conversion would imply that any observed cellular effects are likely attributable to this compound, even if ribonolactone was the compound initially added. Conversely, a slower hydrolysis rate would allow for the distinct effects of the lactone form to be observed. The kinetics of this conversion for ribonolactone specifically in common cell culture media like DMEM or RPMI-1640 have not been empirically determined in the available literature.

Experimental Protocol: Stability Assessment

To determine the stability and interconversion rates, a time-course study using High-Performance Liquid Chromatography (HPLC) is recommended.

  • Preparation of Solutions: Prepare stock solutions of this compound and ribonolactone in a suitable solvent (e.g., sterile water or DMSO).

  • Incubation: Add the stock solutions to DMEM and RPMI-1640 media (supplemented with fetal bovine serum, if applicable) to achieve the desired final concentration. Incubate the media at 37°C in a humidified incubator with 5% CO2.

  • Time-Point Sampling: Collect aliquots of the media at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • HPLC Analysis: Analyze the samples by HPLC to quantify the concentrations of both this compound and ribonolactone at each time point.

  • Data Analysis: Plot the concentration of each compound versus time to determine the rate of hydrolysis of ribonolactone and the stability of both compounds.

Hypothesized Cellular Effects: A Comparative Overview

Based on studies of other lactones and sugar acids, both this compound and ribonolactone may influence key cellular processes such as proliferation, viability, and apoptosis. The following table summarizes these potential effects, which require experimental validation.

Parameter Hypothesized Effect of this compound Hypothesized Effect of Ribonolactone Rationale/Supporting Evidence from Analogous Compounds
Cell Viability May exhibit dose-dependent effects on cell viability.May exhibit greater cytotoxicity compared to this compound due to its chemical structure.Studies on other lactones have demonstrated cytotoxic effects on cancer cells.[4][5]
Cell Proliferation Potential to inhibit the proliferation of cancer cells.Potential to be a more potent inhibitor of cell proliferation than this compound.Bryonolic acid, a triterpene, inhibits cancer cell clonogenicity.[6] Boric acid has been shown to inhibit prostate cancer cell proliferation.[7]
Apoptosis May induce apoptosis in cancer cell lines.May be a stronger inducer of apoptosis.Spironolactone, a lactone-containing drug, and altholactone (B132534) have been shown to induce apoptosis in cancer cells.[4][5] Flavonoids can also induce apoptosis.[8][9]
Cell Cycle Could potentially cause cell cycle arrest at specific checkpoints.Could potentially cause cell cycle arrest, a common mechanism for antiproliferative compounds.Flavonoids have been shown to induce cell cycle arrest.[8]

Experimental Protocols for Cellular Assays

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or ribonolactone for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control and calculate the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound or ribonolactone for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Potential Signaling Pathways

Based on the known mechanisms of similar compounds, this compound and ribonolactone could potentially modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[10][11][12][13][14][15][16][17][18][19]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Lysis: Treat cells with this compound or ribonolactone, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of experiments and potential mechanisms of action, the following diagrams are provided.

G Hypothesized Signaling Pathways cluster_0 Extracellular cluster_1 Intracellular Ribonic_Acid This compound Receptor Membrane Receptor Ribonic_Acid->Receptor Ribonolactone Ribonolactone Ribonolactone->Receptor Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K Activation/Inhibition MAPK_Pathway MAPK/ERK Pathway Receptor->MAPK_Pathway Activation/Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation (Inhibition) Akt->Proliferation Inhibition Apoptosis Apoptosis (Induction) Akt->Apoptosis Promotion MAPK_Pathway->Proliferation Inhibition MAPK_Pathway->Apoptosis Promotion

Caption: Hypothesized signaling pathways affected by this compound and ribonolactone.

G Experimental Workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treatment Treatment with This compound or Ribonolactone Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Proliferation_Assay Cell Proliferation Assay (e.g., BrdU) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Treatment->Signaling_Analysis Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparing the cellular effects.

Conclusion

While direct comparative data on the effects of this compound and its lactone form in cell culture are currently unavailable, this guide provides a scientifically grounded framework for initiating such investigations. The key to elucidating their distinct roles lies in first understanding their stability and interconversion in the specific cell culture system being used. Based on the bioactivity of similar compounds, both this compound and ribonolactone hold potential as modulators of cellular processes and warrant further investigation, particularly in the context of cancer research and drug development. The provided experimental protocols and conceptual diagrams offer a starting point for researchers to design and execute studies that will contribute valuable data to this under-researched area.

References

A Researcher's Guide to the Validation of a Targeted Metabolomics Panel for Ribonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific metabolites is paramount for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of methodologies for the validation of a targeted metabolomics panel that includes ribonic acid, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway. We will delve into the offerings of major commercial providers, present a detailed experimental protocol for in-house assay development, and discuss the critical validation parameters that ensure data quality and reliability.

Commercial Targeted Metabolomics Solutions

Several companies offer targeted metabolomics services and kits that can be utilized for the quantification of organic acids, including this compound. While specific performance data for this compound is not always publicly detailed, these platforms provide validated and quality-controlled workflows.

Biocrates is a prominent provider of targeted metabolomics kits, such as the MxP® Quant 500 kit, which covers a wide range of metabolite classes, including amino acids and carboxylic acids.[1] Their kits are designed for high-throughput analysis and include standardized protocols and quality controls, ensuring reproducibility across different laboratories and studies.[2][3]

Metabolon offers both broad discovery panels and targeted assays.[4][5] Their targeted panels are fully validated to meet rigorous industry standards, including precision, accuracy, and stability.[6] They also provide custom assay development for specific metabolites of interest.[2]

MetwareBio specializes in metabolomics services and offers a targeted panel for the absolute quantification of 65 organic acids using LC-MS/MS.[7] Their platform boasts high sensitivity and comprehensive coverage of key metabolic pathways.[8][9]

A direct comparison of these platforms for the specific analysis of this compound is challenging without access to their detailed validation reports. However, a summary of their general capabilities for targeted organic acid analysis is presented below.

FeatureBiocratesMetabolonMetwareBioIn-House Developed Assay
Platform Type Kits and ServicesServicesServicesFlexible
Metabolite Coverage Broad panels including organic acidsBroad and targeted panels, custom assaysTargeted organic acid panel (65+)User-defined
Quantification AbsoluteAbsoluteAbsoluteAbsolute
Validation Standardized, quality-controlledFully validated (precision, accuracy, etc.)Validated (r > 0.99 for calibration curves)User-validated
Flexibility Pre-defined panelsCustom assay development availablePre-defined panelHigh
Throughput HighHighHighDependent on automation

In-House Method Development and Validation: A Representative Protocol

For laboratories preferring to develop and validate their own targeted metabolomics assays, this section provides a detailed experimental protocol for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methodologies for similar small, polar molecules.

Experimental Protocol

1. Sample Preparation

This crucial step aims to remove interfering substances and enrich the analyte of interest.

  • Protein Precipitation: To 100 µL of thawed human plasma, add 400 µL of a cold (-20°C) protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

Chromatographic separation is essential to resolve this compound from other plasma components.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice for separating small polar molecules.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Injection Volume: 5-10 µL of the reconstituted sample.

3. Tandem Mass Spectrometry (MS/MS)

MS/MS provides the high selectivity and sensitivity required for accurate quantification.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted metabolomics in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally suitable for acidic molecules like this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized for maximum sensitivity.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized to achieve the best signal intensity.

Quantitative Performance Validation

A thorough validation is critical to ensure the reliability of the analytical method. The following parameters should be assessed:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentrations (intra-day and inter-day precision).

  • Accuracy: The closeness of the mean test results obtained by the method to the true value. It is typically determined by analyzing quality control samples with known concentrations and is expressed as the percentage of recovery.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

The following table presents representative validation data for a targeted LC-MS/MS assay for a small molecule, ribociclib, which can serve as an example of expected performance for a well-validated method for a compound like this compound.[10][11][12][13]

Validation ParameterRepresentative Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 ng/mL[12]
Limit of Quantification (LOQ) 0.1 ng/mL[12]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Recovery Consistent across concentration levels
Stability Stable under tested conditions

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of this compound, the following diagrams were generated using Graphviz.

Targeted Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma) ProteinPrecipitation Protein Precipitation (with Internal Standard) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying SupernatantCollection->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification DataReview Data Review & Reporting Quantification->DataReview Pentose Phosphate Pathway Glucose6P Glucose-6-Phosphate Phosphogluconolactone 6-Phospho-glucono-δ-lactone Glucose6P->Phosphogluconolactone G6PD NADPH1 NADPH Glucose6P->NADPH1 Phosphogluconate 6-Phospho-gluconate Phosphogluconolactone->Phosphogluconate 6PGL Ribulose5P Ribulose-5-Phosphate Phosphogluconate->Ribulose5P 6PGD RibonicAcid This compound Phosphogluconate->RibonicAcid (Oxidation) NADPH2 NADPH Phosphogluconate->NADPH2 Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P RPI Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P RPE Sedoheptulose7P Sedoheptulose-7-Phosphate Ribose5P->Sedoheptulose7P TKT Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides Xylulose5P->Sedoheptulose7P Fructose6P Fructose-6-Phosphate Xylulose5P->Fructose6P Erythrose4P Erythrose-4-Phosphate Sedoheptulose7P->Erythrose4P TALDO Erythrose4P->Fructose6P TKT Glycolysis Glycolysis Fructose6P->Glycolysis Glyceraldehyde3P Glyceraldehyde-3-Phosphate Glyceraldehyde3P->Erythrose4P Glyceraldehyde3P->Glycolysis

References

A Comparative Analysis of Sugar Acid Metabolism Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative enzymology, metabolic concentrations, and regulatory networks of the glucuronic acid and pentose (B10789219) phosphate (B84403) pathways in bacteria, yeast, plants, and mammals.

The metabolism of sugar acids, encompassing the glucuronic acid and pentose phosphate pathways, represents a central hub in cellular biochemistry, crucial for detoxification, biosynthesis of essential precursors, and maintaining redox balance. While the core reactions of these pathways are conserved, significant variations exist across different organisms in terms of enzyme kinetics, metabolite concentrations, and regulatory strategies. This guide provides a detailed comparative study of these pathways, offering valuable insights for researchers in metabolic engineering, drug development, and fundamental biology.

I. Comparative Enzyme Kinetics

The efficiency and substrate affinity of key enzymes in the glucuronic acid and pentose phosphate pathways exhibit notable differences across species. These variations reflect the diverse metabolic demands and evolutionary adaptations of each organism.

Key Enzymes of the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a major source of NADPH and precursors for nucleotide and amino acid biosynthesis. Two key regulatory enzymes are Glucose-6-Phosphate Dehydrogenase (G6PD) and 6-Phosphogluconate Dehydrogenase (6PGD).

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg protein)
6-Phosphogluconate Dehydrogenase (6PGD) Schizosaccharomyces pombe (Fission Yeast)6-Phosphogluconate250Not Specified
Rattus norvegicus (Rat) - Small Intestine6-Phosphogluconate595 ± 2138.91 ± 1.92
Rattus norvegicus (Rat) - Liver6-Phosphogluconate870 (periportal)Not Specified
Rattus norvegicus (Rat) - Erythrocytes6-Phosphogluconate1575.15
Rattus norvegicus (Rat) - Kidney Cortex6-Phosphogluconate490.121
Glucose-6-Phosphate Dehydrogenase (G6PD) Homo sapiens (Human)Glucose-6-PhosphateNot SpecifiedNot Specified
Sus scrofa (Pig) - LiverNADP9.0Not Specified
Glucose-6-Phosphate36Not Specified
Key Enzymes of the Glucuronic Acid Pathway

The glucuronic acid pathway is essential for the detoxification of xenobiotics and the synthesis of important structural carbohydrates. Key enzymes include UDP-Glucose Dehydrogenase (UGDH) and Glucuronokinase. While extensive comparative data for glucuronokinase is limited, studies on UGDH reveal conserved reaction mechanisms across mammals, bacteria, and plants, though kinetic parameters can differ.[1]

EnzymeOrganismSubstrateKm (mM)Vmax
Glucokinase (GCK) Streptomyces coelicolorD-Glucose1.4Higher than S. peucetius
MgATP²⁻0.5
Streptomyces peucetius var. caesiusD-Glucose1.6
MgATP²⁻0.8
Rattus norvegicus (Rat) - Liver2-deoxyglucose19.2 ± 2.3Not Specified
MgATP²⁻0.56 ± 0.05

II. Comparative Intracellular Metabolite Concentrations

The steady-state concentrations of intermediates in the sugar acid pathways provide a snapshot of the metabolic flux and regulatory state within the cell. These concentrations can vary significantly depending on the organism and its physiological condition.

MetaboliteOrganismConditionConcentration
Pentose Phosphates (Ribose-5-P, Ribulose-5-P, Xylulose-5-P) Escherichia coliExponential growth on glucose~1.5 mM
Sedoheptulose-7-Phosphate Sinorhizobium melilotiGrowth on glucoseNormalized values reported
Ribose/Ribulose-5-Phosphate Sinorhizobium melilotiGrowth on glucoseNormalized values reported
UDP-Glucuronic Acid Homo sapiens (Human) - Liver279 µmol/kg
Homo sapiens (Human) - Kidney17.4 µmol/kg
Homo sapiens (Human) - Intestinal Mucosa19.3 µmol/kg
Homo sapiens (Human) - Lung17.2 µmol/kg
Escherichia coli BL21Expressing ZmUGD28.4 µM
Saccharomyces cerevisiae CEN.PK2-1CExpressing ZmUGD17.9 µM

III. Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of comparative metabolic studies. This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

Principle: The activity of G6PDH is determined by monitoring the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.[2][3]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

  • Assay Buffer: Tris-HCl (pH 8.0 for E. coli) or Tris-maleate (pH 7.4 for cyanobacteria)

  • Glucose-6-Phosphate (G6P) solution (500 mM)

  • NADP+ solution (100 mM)

  • Cell-free extract (enzyme source)

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADP+, and the cell-free extract in a cuvette.

  • Initiate the reaction by adding the G6P solution.

  • Immediately mix the contents and measure the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADPH production using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • One unit of G6PDH activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of NADPH per minute.

  • Specific activity is expressed as units per mg of protein.

Quantification of Pentose Phosphate Pathway Intermediates by LC-MS

Principle: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of multiple metabolites in a complex sample. Isotope-coded internal standards can be used to improve accuracy.

General Workflow:

  • Sample Preparation: Quench metabolic activity and extract metabolites from cells or tissues.

  • Derivatization (Optional): Chemical derivatization can be employed to improve the chromatographic separation and detection of sugar phosphates.

  • LC Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., reversed-phase).

  • MS Detection: Detect and quantify the metabolites using a mass spectrometer operating in a selected reaction monitoring (SRM) or similar mode.

  • Data Analysis: Integrate peak areas and calculate metabolite concentrations based on calibration curves generated with authentic standards.

Measurement of UDP-Glucose Dehydrogenase (UGDH) Activity

Principle: The activity of UGDH is assayed by monitoring the reduction of NAD+ to NADH at 340 nm.[4]

Materials:

  • Spectrophotometer

  • 96-well plate

  • Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • UDP-Glucose solution

  • NAD+ solution

  • Purified enzyme or cell lysate

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, NAD+, and UDP-Glucose.

  • Initiate the reaction by adding the enzyme source.

  • Monitor the increase in absorbance at 340 nm over a 5-minute period at room temperature.

  • Calculate the rate of NADH formation to determine enzyme activity.

Quantification of Glucuronic Acid

Principle: D-glucuronic acid can be specifically measured using an enzymatic assay based on uronate dehydrogenase, which oxidizes D-glucuronic acid in the presence of NAD+, leading to the formation of NADH that can be quantified spectrophotometrically at 340 nm.[5]

Materials:

  • Spectrophotometer

  • Assay Buffer

  • NAD+ solution

  • Uronate dehydrogenase

  • Sample containing glucuronic acid

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the sample.

  • Measure the initial absorbance at 340 nm.

  • Add uronate dehydrogenase to start the reaction.

  • Incubate until the reaction is complete and measure the final absorbance at 340 nm.

  • The change in absorbance is proportional to the amount of D-glucuronic acid in the sample.

IV. Regulatory Pathways and Networks

The flux through the sugar acid pathways is tightly regulated at both the transcriptional and post-transcriptional levels to meet the cell's metabolic needs.

Regulation of the Pentose Phosphate Pathway

The regulation of the PPP primarily occurs at the first committed step, catalyzed by G6PD.

  • Allosteric Regulation: In most organisms, G6PD is allosterically inhibited by its product, NADPH.[6] A high NADPH/NADP+ ratio signals that the cell has sufficient reducing power, thus slowing down the PPP.

  • Transcriptional Regulation: In bacteria like Bacillus subtilis, the expression of genes encoding PPP enzymes is regulated in response to the availability of glucose.[7] In plants, the PPP enzymes are located in the cytosol and plastids, and their expression and activity are coordinated with photosynthesis and other metabolic processes.[8][9]

Pentose_Phosphate_Pathway_Regulation G6P Glucose-6-Phosphate G6PD G6PD G6P->G6PD PPP Pentose Phosphate Pathway NADPH NADPH PPP->NADPH NADPH->G6PD Inhibition NADP NADP+ NADP->G6PD Activation G6PD->PPP

Regulation of the Pentose Phosphate Pathway by NADPH and NADP+.

Regulation of the Glucuronic Acid Pathway

The glucuronic acid pathway is regulated by substrate availability, hormonal signals, and the induction of gene expression in response to xenobiotics.

  • Hormonal Regulation: In mammals, hormones such as thyroid hormones and growth hormone can modulate the activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation.[1] Steroid hormones can also be detoxified through this pathway.[10]

  • Transcriptional Induction by Xenobiotics: Exposure to foreign compounds can induce the expression of UGTs, enhancing the body's capacity for detoxification.[1] This induction is a key mechanism of drug metabolism and adaptation to environmental toxins.

Glucuronic_Acid_Pathway_Regulation cluster_hormonal Hormonal Regulation cluster_xenobiotic Xenobiotic Induction Hormones Thyroid Hormones, Growth Hormone UGT_activity UGT Activity Hormones->UGT_activity Modulate Detoxification Detoxification UGT_activity->Detoxification Xenobiotics Xenobiotics, Drugs UGT_expression UGT Gene Expression Xenobiotics->UGT_expression Induce UGT_expression->UGT_activity Increases

Dual regulation of the Glucuronic Acid Pathway.

V. Conclusion

This comparative guide highlights the intricate similarities and differences in sugar acid metabolism across a range of organisms. While the fundamental pathways are conserved, the kinetic properties of enzymes, the concentrations of metabolites, and the regulatory networks have been fine-tuned throughout evolution to suit the specific physiological needs of each species. A thorough understanding of these variations is paramount for researchers aiming to manipulate these pathways for therapeutic or biotechnological purposes. The provided experimental protocols and data summaries serve as a valuable resource for designing and interpreting future studies in this critical area of metabolism.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of Ribonic Acid in Natural Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like ribonic acid is paramount. The stereochemistry of such compounds can significantly influence their biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even elicit adverse reactions. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric excess of this compound in natural samples, supported by experimental data and detailed protocols.

This compound, a sugar acid derived from ribose, possesses chiral centers, leading to the existence of D- and L-enantiomers. The ability to accurately quantify the relative abundance of these enantiomers is crucial in fields ranging from metabolomics to pharmaceutical development. This guide focuses on three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the nature of the sample matrix, the required sensitivity, and the desired sample throughput. Each technique offers distinct advantages and disadvantages.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile and thermally stable derivatives of enantiomers on a chiral stationary phase.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Sample Volatility Not required. Suitable for a wide range of compounds.Requires derivatization to increase volatility and thermal stability.Not required. Suitable for charged and polar compounds.
Sample Preparation Minimal, often direct injection of liquid samples.Multi-step derivatization is typically necessary.Minimal, direct injection of aqueous samples.
Resolution Good to excellent, highly dependent on the choice of CSP.Excellent, often baseline separation of enantiomers.High efficiency and good resolution.
Sensitivity Good, detector-dependent (UV, MS).Very high, especially with mass spectrometric detection.Good, detector-dependent (UV, LIF).
Analysis Time Moderate to long.Relatively fast, especially with modern instrumentation.Fast.
Instrumentation Cost Moderate to high.High.Moderate.
Key Advantages Versatility, robustness, wide availability of CSPs.High resolution and sensitivity.Low sample and reagent consumption, high efficiency.
Key Disadvantages Higher solvent consumption, method development can be time-consuming.Limited to volatile/derivatizable analytes, potential for thermal degradation.Lower loading capacity, sensitivity can be lower than GC-MS.

Experimental Protocols

Detailed methodologies are essential for achieving accurate and reproducible results. The following sections provide representative experimental protocols for the analysis of this compound enantiomers using chiral HPLC, GC-MS, and CE.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation of enantiomers. The choice of the chiral stationary phase is critical for successful separation. For acidic compounds like this compound, anion-exchange type CSPs have shown excellent performance.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

  • Chiral Stationary Phase: CHIRALPAK QN-AX or QD-AX (anion-exchange type).[1]

Mobile Phase:

  • A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol) with an acidic additive (e.g., formic acid) and a salt (e.g., ammonium (B1175870) formate) to control the elution strength and ionic interactions.[1]

Procedure:

  • Sample Preparation: Dissolve the natural sample extract in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: CHIRALPAK QN-AX, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Methanol/Formic Acid/Ammonium Formate (e.g., 100/0.4/0.35 v/v/w).[1]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, chiral GC-MS offers exceptional resolution and sensitivity. This compound, being non-volatile, requires derivatization prior to analysis.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Chiral Capillary Column: A column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative.

Procedure:

  • Sample Preparation and Derivatization:

    • Extract this compound from the natural sample.

    • Perform a two-step derivatization:

      • Esterification: Convert the carboxylic acid group to an ester (e.g., methyl or ethyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.

      • Acylation: Derivatize the hydroxyl groups with an acylating agent (e.g., trifluoroacetic anhydride) to increase volatility.

  • GC-MS Conditions:

    • Column: Chirasil-Val or similar chiral column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: e.g., 250 °C.

    • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape (e.g., start at 80 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min).

    • MS Conditions: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the derivatized this compound.

  • Data Analysis: Identify the peaks corresponding to the derivatized D- and L-ribonic acid based on their retention times and mass spectra. Calculate the enantiomeric excess from the integrated peak areas of the selected ion chromatograms.

Chiral Capillary Electrophoresis (CE)

Chiral CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. The separation is achieved by adding a chiral selector to the background electrolyte.

Instrumentation:

  • Capillary Electrophoresis system with a high-voltage power supply, a capillary, and a detector (e.g., UV or Laser-Induced Fluorescence - LIF).

Procedure:

  • Sample Preparation: Dissolve the sample extract in the background electrolyte or a suitable low-ionic-strength buffer.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) containing a chiral selector. Cyclodextrins and their derivatives are commonly used chiral selectors for sugar acids.

    • Voltage: 15-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a low wavelength (e.g., 195 nm) or LIF if a fluorescent derivatizing agent is used.

  • Data Analysis: The enantiomeric excess is determined from the corrected peak areas of the two enantiomers in the electropherogram.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for sample preparation and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Analysis start Natural Sample extraction Extraction of this compound start->extraction derivatization Derivatization (for GC-MS) extraction->derivatization GC-MS Path dissolution Dissolution in Mobile Phase/BGE extraction->dissolution HPLC/CE Path derivatization->dissolution filtration Filtration dissolution->filtration hplc Chiral HPLC filtration->hplc gcms Chiral GC-MS filtration->gcms ce Chiral CE filtration->ce chromatogram Chromatogram/Electropherogram hplc->chromatogram gcms->chromatogram ce->chromatogram integration Peak Integration chromatogram->integration ee_calc ee Calculation integration->ee_calc result Enantiomeric Excess (%) ee_calc->result

General workflow for the determination of enantiomeric excess.

The logical decision process for selecting the most appropriate analytical technique is outlined below.

decision_tree start Start: Determine ee of this compound volatility Is the analyte volatile or easily derivatizable? start->volatility sensitivity High sensitivity required? volatility->sensitivity Yes hplc Chiral HPLC volatility->hplc No throughput High sample throughput needed? sensitivity->throughput No gcms Chiral GC-MS sensitivity->gcms Yes throughput->hplc No ce Chiral CE throughput->ce Yes

Decision tree for selecting an analytical method.

References

Safety Operating Guide

Safe Disposal of Ribonic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of ribonic acid, ensuring compliance with standard laboratory safety protocols.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the substance-specific Safety Data Sheet (SDS) and adhere to all institutional safety protocols. While D-Ribonic acid-1,4-lactone is not classified as hazardous under the 2012 OSHA Hazard Communication Standard, general precautions for handling acidic compounds should always be followed to avoid environmental release.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Body Covering: A lab coat.

Work should always be conducted in a well-ventilated area, preferably within a fume hood.[2]

This compound Disposal Protocol: Neutralization

The primary method for the disposal of acidic waste, such as this compound solutions, is through neutralization. This process chemically alters the acid to a neutral pH, rendering it safer for disposal.

Step 1: Dilution

  • Slowly add the this compound solution to a large volume of cold water. A common guideline is a 1:10 ratio of acid to water.[2]

  • Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction. [2]

Step 2: Neutralization

  • While continuously stirring the diluted acid solution, slowly add a weak base.

  • Suitable weak bases include sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[2]

  • Be mindful of potential off-gassing, as the reaction with carbonates will produce carbon dioxide gas.[2]

Step 3: pH Monitoring

  • Use pH paper or a calibrated pH meter to monitor the solution's pH.

  • The target pH range for a neutralized solution is typically between 6.0 and 8.0, though it is essential to verify with local wastewater regulations.[2]

Step 4: Final Disposal

  • Once the pH is confirmed to be within the acceptable neutral range, the solution can generally be disposed of down the drain with a significant amount of water (at least 20 parts water).[2][3]

  • For larger quantities or if the this compound solution contains other hazardous components (e.g., heavy metals), the neutralized solution should be collected in a clearly labeled, sealed, and compatible waste container for collection by a certified hazardous waste disposal service.[2]

Quantitative Data for Acid Neutralization

ParameterGuideline
Acid to Water Dilution Ratio 1 part acid to 10 parts cold water[2]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[2]
Target pH Range 6.0 - 8.0 (Verify with local regulations)[2]
Post-Neutralization Flush At least 20 parts water for drain disposal[2][3]

Experimental Workflow for this compound Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area (Fume Hood) Dilute Dilute this compound (1:10 Acid to Water) Neutralize Slowly Add Weak Base (e.g., Sodium Bicarbonate) Dilute->Neutralize Monitor Monitor pH (Target: 6.0 - 8.0) Neutralize->Monitor Check_Local_Regs Consult Local Regulations Monitor->Check_Local_Regs Drain_Disposal Dispose Down Drain with Copious Water Flush Check_Local_Regs->Drain_Disposal Permitted Hazardous_Waste Collect for Hazardous Waste Pickup Check_Local_Regs->Hazardous_Waste Not Permitted or Contains Other Hazards

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Ribonucleic Acid (RNA)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide provides safety protocols for the handling of Ribonucleic Acid, commonly abbreviated as RNA. While the term "Ribonic acid" is sometimes encountered, it is not the standard scientific term for this molecule. The procedures outlined below are aligned with best practices for working with RNA in a laboratory setting.

The integrity of experimental results and the safety of laboratory personnel are paramount in any research environment. When working with Ribonucleic Acid (RNA), a molecule susceptible to degradation, a stringent set of handling procedures is critical. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of both your samples and yourself.

Core Principles of RNA Handling

The primary challenge in working with RNA is its inherent instability and the ubiquitous presence of Ribonucleases (RNases), enzymes that rapidly degrade RNA.[1][2] Therefore, the cornerstone of all RNA work is the prevention of RNase contamination. This is achieved through a combination of a dedicated, clean workspace, the use of certified RNase-free reagents and consumables, and appropriate personal protective equipment (PPE).[1][3][4]

Essential Personal Protective Equipment (PPE) for RNA Handling

While RNA itself is not considered a hazardous chemical, the ancillary chemicals used in extraction and analysis, as well as the biological samples from which it is derived, may pose risks. The following PPE is mandatory for all procedures involving RNA.

PPE ComponentSpecificationPurpose
Gloves Powder-free, disposable nitrile or latexTo protect the handler from potential biohazards and to prevent contamination of the RNA sample with RNases from the skin.[2][4]
Lab Coat Clean, dedicated for RNA workTo protect personal clothing from splashes of biological material or chemicals and to prevent contamination of the laboratory environment.[3]
Eye Protection Safety glasses with side shields or gogglesTo protect the eyes from splashes of chemicals (e.g., lysis buffers, ethanol) or biological fluids.[5]
Experimental Protocol: RNA Extraction from Mammalian Cells

This protocol outlines the key steps for RNA extraction using a common spin-column-based kit, highlighting the critical points for PPE use and RNase prevention.

1. Preparation of the Workspace and Reagents:

  • Designate a specific area of the lab for RNA work only.[1][6]

  • Decontaminate the bench surface, pipettes, and other equipment with an RNase decontamination solution.[1][4]

  • Ensure all solutions are certified RNase-free.[3] Prepare aliquots to minimize the risk of contaminating stock solutions.

  • PPE: At this stage, and throughout the entire procedure, a clean lab coat, safety glasses, and disposable gloves are required. Change gloves frequently, especially after touching any surface that may not be RNase-free (e.g., door handles, freezer doors).[2][3]

2. Sample Lysis and Homogenization:

  • Add lysis buffer (containing RNase inhibitors) to the cell pellet.

  • Homogenize the lysate.

  • PPE: Wear gloves, a lab coat, and eye protection. The lysis buffer may contain irritants.

3. RNA Precipitation:

4. Column Binding, Washing, and Elution:

  • Transfer the RNA precipitate to a spin column and centrifuge.

  • Perform a series of wash steps with provided buffers.

  • Elute the purified RNA with RNase-free water or elution buffer.

  • PPE: Standard PPE (gloves, lab coat, eye protection) is sufficient for these steps.

5. Storage:

  • Store the purified RNA at -70°C or colder for long-term stability.[6]

  • PPE: When retrieving samples from the freezer, insulated gloves should be worn over disposable gloves to protect from cold burns.

Operational and Disposal Plans

Spill Management: In the event of a spill of biological material or chemicals used in RNA extraction, follow these steps:

  • Alert others in the vicinity.

  • Wearing appropriate PPE (lab coat, gloves, and eye protection), cover the spill with absorbent material.

  • Apply a suitable disinfectant, such as a 10% bleach solution, and allow for the recommended contact time.[5]

  • Clean the area and dispose of the contaminated materials as biohazardous waste.

Waste Disposal: All solid and liquid waste generated during RNA handling should be considered potentially biohazardous and must be decontaminated before disposal.

  • Solid Waste: Pipette tips, tubes, and other disposables should be collected in a biohazard bag and autoclaved.[7][8]

  • Liquid Waste: Liquid waste containing biological material or recombinant nucleic acids should be decontaminated with a 10% bleach solution for at least 30 minutes before being discarded down the drain with copious amounts of water, in accordance with institutional guidelines.[5][7]

Visual Workflow and Decision-Making Diagrams

To further clarify the procedures for safe RNA handling, the following diagrams illustrate the experimental workflow and the decision-making process for PPE selection.

RNA_Handling_Workflow cluster_prep Preparation cluster_extraction RNA Extraction cluster_post Post-Extraction prep_space Decontaminate Workspace prep_reagents Prepare RNase-Free Reagents don_ppe Don PPE lysis Cell Lysis & Homogenization don_ppe->lysis Start Experiment precipitation RNA Precipitation lysis->precipitation binding Column Binding & Washing precipitation->binding elution Elution binding->elution storage Store RNA at -70°C elution->storage disposal Decontaminate & Dispose Waste elution->disposal PPE_Decision_Tree start Initiate RNA Handling Procedure ppe_check Is appropriate PPE being worn? (Lab Coat, Gloves, Eye Protection) start->ppe_check proceed Proceed with Experiment ppe_check->proceed Yes don_ppe Don required PPE ppe_check->don_ppe No spill_risk Is there a risk of splash or aerosol generation? proceed->spill_risk don_ppe->ppe_check face_shield Consider Face Shield in addition to Goggles spill_risk->face_shield Yes end Procedure Complete spill_risk->end No face_shield->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.